molecular formula C12H18O B073363 2-(1-Cyclohexenyl)cyclohexanone CAS No. 1502-22-3

2-(1-Cyclohexenyl)cyclohexanone

Cat. No.: B073363
CAS No.: 1502-22-3
M. Wt: 178.27 g/mol
InChI Key: GVNVAWHJIKLAGL-UHFFFAOYSA-N
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Description

2-(1-Cyclohexenyl)cyclohexanone is a versatile bicyclic ketone of significant interest in synthetic organic chemistry and materials science research. This compound features a cyclohexanone ring fused to a cyclohexenyl moiety via a carbon-carbon double bond, creating a unique structural motif that serves as a valuable synthetic intermediate. Its primary research application lies in its role as a key precursor for complex organic synthesis, particularly in the construction of fused ring systems and sterically demanding molecular architectures. Researchers utilize this compound in annulation reactions, Diels-Alder cycloadditions, and as a building block for the synthesis of novel polymers and dendrimers. The presence of both an enone system and a ketone functional group provides two distinct reactive sites for selective chemical modification, enabling the exploration of sequential reaction pathways and the development of new synthetic methodologies. Its conformational constraints and steric profile make it an attractive subject for studies in molecular recognition and host-guest chemistry. This compound is exclusively for laboratory research purposes to advance the fields of organic synthesis, polymer science, and chemical biology.

Properties

IUPAC Name

2-(cyclohexen-1-yl)cyclohexan-1-one
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InChI

InChI=1S/C12H18O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h6,11H,1-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GVNVAWHJIKLAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30870879
Record name Cyclohexanone, 2-(1-cyclohexen-1-yl)-
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Molecular Weight

178.27 g/mol
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CAS No.

1502-22-3
Record name Cyclohexenylcyclohexanone
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Record name 2-(1-Cyclohexenyl)cyclohexanone
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Record name Cyclohexanone, 2-(1-cyclohexen-1-yl)-
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Record name Cyclohexanone, 2-(1-cyclohexen-1-yl)-
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Record name 2-(1-cyclohexen-1-yl)cyclohexan-1-one
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Record name 2-(1-CYCLOHEXENYL)CYCLOHEXANONE
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Foundational & Exploratory

Technical Guide: Synthesis and Mechanism of 2-(1-Cyclohexenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthesis of 2-(1-cyclohexenyl)cyclohexanone, a significant intermediate in the production of fine chemicals such as o-phenylphenol, which is used in fungicides and flame retardants.[1] The synthesis is primarily achieved through the self-condensation of cyclohexanone (B45756), a reversible aldol (B89426) condensation reaction that can be catalyzed by either acidic or basic catalysts.[1][2] This guide details the underlying reaction mechanisms, presents relevant quantitative data from various catalytic systems, provides detailed experimental protocols, and visualizes the core pathways and workflows.

Core Synthesis Mechanism

The formation of this compound from the self-condensation of cyclohexanone is a classic example of an aldol condensation. The reaction involves the dimerization of two cyclohexanone molecules.[1] The initial product is an aldol adduct, 1'-hydroxy-[1,1'-bicyclohexyl]-2-one, which subsequently undergoes dehydration to yield a mixture of two isomers: this compound and 2-cyclohexylidenecyclohexanone.[2][3][4] The reaction can be effectively catalyzed by both Brønsted/Lewis acids and bases.[5]

Base-Catalyzed Mechanism

In the presence of a base (e.g., sodium hydroxide), the reaction initiates with the deprotonation of a cyclohexanone molecule at the α-carbon position to form a resonance-stabilized enolate ion.[6][7] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of a second cyclohexanone molecule in an aldol addition step. The resulting alkoxide intermediate is protonated, typically by a water molecule, to form the β-hydroxy ketone adduct.[2] Finally, this adduct is dehydrated under basic conditions, which involves the removal of a proton from the α-carbon to form an enolate and subsequent elimination of a hydroxide (B78521) ion, yielding the α,β-unsaturated ketone product.[8]

Base_Catalyzed_Mechanism Base-Catalyzed Self-Condensation of Cyclohexanone cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Dehydration Cyclohexanone_1 Cyclohexanone Enolate Enolate Ion Cyclohexanone_1->Enolate Deprotonation Base Base (OH⁻) Cyclohexanone_2 Cyclohexanone Alkoxide Alkoxide Intermediate Adduct β-Hydroxy Ketone Adduct Alkoxide->Adduct Protonation (H₂O) Adduct_ref Adduct Enolate_ref Enolate Ion Enolate_ref->Alkoxide Nucleophilic Attack Product This compound Adduct_ref->Product Elimination of H₂O

Base-catalyzed reaction pathway.
Acid-Catalyzed Mechanism

Under acidic conditions (e.g., sulfuric acid, solid acid resins), the mechanism begins with the protonation of the carbonyl oxygen of a cyclohexanone molecule, which enhances its electrophilicity.[1][8] A second cyclohexanone molecule tautomerizes to its enol form. This enol, acting as the nucleophile, attacks the protonated carbonyl carbon of the first molecule.[9] Following a deprotonation step, the same β-hydroxy ketone adduct formed in the base-catalyzed pathway is generated.[4][5] This adduct is then dehydrated through an acid-catalyzed elimination process, typically involving protonation of the hydroxyl group to form a good leaving group (water), followed by deprotonation at the adjacent carbon to form the double bond.

Acid_Catalyzed_Mechanism Acid-Catalyzed Self-Condensation of Cyclohexanone cluster_0 Enol Formation & Activation cluster_1 Aldol Addition cluster_2 Dehydration Cyclohexanone_1 Cyclohexanone Protonated_Ketone Protonated Ketone Cyclohexanone_1->Protonated_Ketone Protonation Enol Enol Cyclohexanone_1->Enol Tautomerization Acid Acid (H⁺) Enol_ref Enol Protonated_Ketone_ref Protonated Ketone Adduct_Intermediate Protonated Adduct Adduct β-Hydroxy Ketone Adduct Adduct_Intermediate->Adduct Deprotonation Adduct_ref Adduct Enol_ref->Adduct_Intermediate Nucleophilic Attack Product This compound Adduct_ref->Product Protonation & Elimination of H₂O

Acid-catalyzed reaction pathway.

Quantitative Data Summary

The efficiency of the cyclohexanone self-condensation is highly dependent on the catalyst and reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Base-Catalyzed Synthesis Data
CatalystCatalyst Conc. (mmol/kg)Temp. (°C)Time (h)Conversion (%)Dimer Yield (%)Ref.
NaOH1.6 - 30.0127 - 149N/AUp to 80N/A[2][3]
NaOHN/A100 - 160N/AN/AN/A[3]

Note: In the base-catalyzed reaction, dimers, trimers, and tetramers can be formed. However, under many conditions, trimer and tetramer concentrations are found only in trace amounts.[3]

Table 2: Acid-Catalyzed Synthesis Data
CatalystCatalyst Amt. (wt%)Temp. (°C)Time (h)Conversion (%)Dimer Yield (%)Dimer Selectivity (%)Ref.
HRF5015 Resin1.590N/AN/A>60~100[1]
HRF5015 ResinN/A50 - 100N/AN/AN/A~100[1]
Benzenesulfonic acid on Silica Gel2 - 313516257N/A[10]
Solid Acid (H₂SO₄/Al(OH)₃)>2130 - 150N/AN/AN/AN/A[11]

Note: The apparent activation energy for dimer formation using HRF5015 resin was calculated to be 54 kJ mol⁻¹.[1] For the NaOH-catalyzed reaction, the estimated activation energy was 132.6 kJ/mol.[3]

Experimental Protocols

The following are representative methodologies for the synthesis of this compound.

Protocol 1: Acid-Catalyzed Synthesis using a Solid Acid Catalyst

This protocol is based on procedures utilizing solid acid catalysts, which offer easier separation and are more environmentally benign than liquid acids like H₂SO₄.[1][11]

  • Materials:

    • Cyclohexanone (568.2 g)

    • Solid acid catalyst (e.g., H₂SO₄-treated Al(OH)₃, 23.7 g, ~4 wt%)[11]

    • Nitrogen gas supply

  • Apparatus:

    • 1-L stainless steel reactor

    • Mechanical stirrer

    • Heating mantle with temperature controller

    • Condenser with a system for water removal (e.g., Dean-Stark trap)

  • Procedure:

    • The solid acid catalyst is prepared by soaking Al(OH)₃ in a 0.5-2.5 M sulfuric acid solution for 1 hour, followed by filtering, drying, and calcination at ≥450°C.[11]

    • Charge the reactor with cyclohexanone and the prepared solid acid catalyst.[11]

    • Begin mechanical stirring and flush the system with nitrogen.

    • Heat the reaction mixture to the desired temperature (e.g., 130-150°C).[11]

    • During the reaction, continuously remove the water produced. The reactant cyclohexanone can itself act as a water-carrying agent, aided by a slow stream of nitrogen.[11]

    • Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

    • Upon completion, cool the reactor to room temperature.

  • Workup and Purification:

    • Separate the solid catalyst from the reaction mixture by filtration.[1]

    • The crude product mixture is then purified by vacuum distillation to isolate this compound from unreacted cyclohexanone and heavier byproducts.

Protocol 2: Base-Catalyzed Synthesis using Sodium Hydroxide

This protocol is adapted from studies on alkali-catalyzed self-condensation.[3]

  • Materials:

    • Cyclohexanone

    • Sodium hydroxide (NaOH) solution

  • Apparatus:

    • Batch reactor equipped with a stirrer and temperature control

    • Reflux condenser

    • Separatory funnel

    • Distillation apparatus

  • Procedure:

    • Add cyclohexanone to the batch reactor.

    • Add the desired amount of sodium hydroxide catalyst (e.g., for a final concentration of 1.6 to 30.0 mmol/kg).[3]

    • Heat the mixture with stirring to the reaction temperature (e.g., 127-149°C).[3]

    • To study the effect of water, the reaction can be run under vacuum to remove water or under pressure (e.g., 10 bar) to retain it.[3]

    • Monitor the reaction until the desired conversion is achieved, as determined by GC/MS analysis of aliquots.[3]

  • Workup and Purification:

    • Cool the reaction mixture.

    • Neutralize the basic catalyst with a dilute acid (e.g., HCl).

    • Wash the organic layer with water and then with brine in a separatory funnel.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

    • Filter off the drying agent and remove the unreacted cyclohexanone under reduced pressure.

    • Purify the resulting crude product by vacuum distillation to obtain this compound.

Experimental Workflow Visualization

The general workflow for the synthesis, workup, and analysis of this compound is outlined below.

Experimental_Workflow General Synthesis & Purification Workflow Reaction Self-Condensation Reaction (Heating, Stirring, Water Removal) Quenching Reaction Quenching (Cooling, Neutralization) Reaction->Quenching Separation Catalyst Separation (Filtration for solid catalysts) Quenching->Separation Solid Catalyst Extraction Liquid-Liquid Extraction (for base-catalyzed workup) Quenching->Extraction Base Catalyst Purification Purification (Vacuum Distillation) Separation->Purification Drying Drying Organic Layer (e.g., with MgSO₄) Extraction->Drying Drying->Purification Analysis Product Analysis (GC/MS, NMR, IR) Purification->Analysis Final_Product Pure Product Analysis->Final_Product

General experimental workflow.

References

A Technical Guide to the Physicochemical Properties of 2-(1-Cyclohexenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Cyclohexenyl)cyclohexanone, a bicyclic ketone, is a significant intermediate in organic synthesis. Its unique structure, featuring a cyclohexanone (B45756) ring fused with a cyclohexenyl moiety, provides a versatile scaffold for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its known reactivity and synthesis.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, application in synthetic protocols, and for predicting its behavior in various chemical and biological systems.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₂H₁₈O[1][2][3][4]
Molecular Weight 178.27 g/mol [1][2][3][4]
Appearance Colorless to light yellow liquid[1]
Odor Faint[1]
Melting Point -77.9 °C[2][3]
Boiling Point 265 °C at 760 mmHg[2][3][5][6]
Density 0.998 g/cm³[2][5][6]
Refractive Index 1.5060[2][5][6]
Solubility

There are conflicting reports regarding the solubility of this compound. Several chemical data suppliers state that it is soluble in water and insoluble in alcohol.[1][2][3][4] This is chemically counterintuitive for a molecule with a significant hydrocarbon backbone and a single polar ketone group. Typically, such a molecule would be expected to have low solubility in water and good solubility in organic solvents like ethanol. The solubility of the related compound, cyclohexanone, is listed as slightly soluble in water and miscible with common organic solvents.[7] It is likely that the reported solubility data for this compound in common databases is erroneous. Experimental verification is recommended.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical and spectroscopic properties are provided below.

Determination of Melting Point

The melting point of this compound, being well below ambient temperature, would be determined using a low-temperature apparatus.

Protocol:

  • A small sample of the compound is placed in a capillary tube.

  • The capillary tube is placed in a cryostat or a specialized low-temperature melting point apparatus.

  • The sample is cooled until frozen.

  • The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C/min).

  • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

Determination of Boiling Point

The boiling point at atmospheric pressure can be determined by distillation.

Protocol:

  • A sample of this compound is placed in a round-bottom flask.

  • A distillation apparatus is assembled with a condenser and a collection flask. A thermometer is positioned so that the bulb is just below the side arm of the distillation head.

  • The flask is heated gently.

  • The temperature at which the liquid boils and the vapor condenses on the thermometer, resulting in a stable temperature reading, is recorded as the boiling point.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

  • A drop of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film.

  • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal.

  • The sample is scanned with infrared radiation over a typical range of 4000-400 cm⁻¹.

  • The resulting spectrum, a plot of transmittance versus wavenumber, is analyzed for characteristic absorption bands. For this compound, key peaks would include a strong C=O stretch around 1715 cm⁻¹ and C=C stretch around 1650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Protocol:

  • Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • The NMR tube is placed in the spectrometer.

  • For ¹H NMR, the sample is subjected to a strong magnetic field and radiofrequency pulses to obtain the spectrum.

  • For ¹³C NMR, similar principles apply, but different pulse sequences and acquisition times are used to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

  • The resulting spectra, showing chemical shifts, signal integrations, and coupling patterns, are analyzed to elucidate the structure.

Chemical Synthesis and Reactivity

This compound is primarily synthesized via the self-condensation of cyclohexanone. This reaction is typically catalyzed by an acid or base.

Synthesis Workflow

The acid-catalyzed self-condensation of cyclohexanone proceeds through an aldol-type reaction followed by dehydration.

G Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product Cyclohexanone_1 Cyclohexanone Protonation Protonation of Carbonyl (Acid Catalyst, H⁺) Cyclohexanone_1->Protonation Cyclohexanone_2 Cyclohexanone Enol_Formation Enol Formation Cyclohexanone_2->Enol_Formation Nucleophilic_Attack Nucleophilic Attack of Enol on Protonated Carbonyl Protonation->Nucleophilic_Attack Enol_Formation->Nucleophilic_Attack Deprotonation_1 Deprotonation Nucleophilic_Attack->Deprotonation_1 Aldol_Adduct Aldol Adduct (Intermediate) Deprotonation_1->Aldol_Adduct Protonation_OH Protonation of Hydroxyl Aldol_Adduct->Protonation_OH Dehydration Dehydration (Loss of H₂O) Protonation_OH->Dehydration Final_Product This compound Dehydration->Final_Product

Caption: Acid-catalyzed self-condensation of cyclohexanone.

Biological Activity and Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature detailing specific biological signaling pathways in which this compound is involved. However, the broader class of cyclohexenone derivatives has been investigated for various biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. Some of these effects in related molecules have been linked to the modulation of the NF-κB signaling pathway. Given its use as a starting material for the synthesis of analgesics, further research into the biological targets of this compound is warranted.

Conclusion

This compound is a well-characterized organic compound with established physicochemical properties that make it a valuable intermediate in synthetic chemistry. This guide provides a comprehensive summary of these properties and the experimental protocols for their determination. While its direct biological activity is not yet fully elucidated, its structural relationship to biologically active cyclohexenones suggests potential for future applications in drug discovery and development. Further investigation is needed to resolve inconsistencies in reported solubility data and to explore its potential biological targets and mechanisms of action.

References

Spectroscopic Profile of 2-(1-Cyclohexenyl)cyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(1-cyclohexenyl)cyclohexanone, a key intermediate in various chemical syntheses. The data presented herein is essential for researchers, scientists, and professionals in drug development for the accurate identification and characterization of this compound. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (Molecular Formula: C₁₂H₁₈O, Molecular Weight: 178.27 g/mol ).[1][2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.43m1HVinylic CH
2.89m1HCH adjacent to C=O
1.5 - 2.5m16HCyclohexane and cyclohexene (B86901) ring CH

Solvent: CDCl₃, Frequency: 400 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmAssignment
211.5C=O
136.2Quaternary vinylic C
125.8Vinylic C H
58.1C H adjacent to C=O
22.5 - 41.9Cyclohexane and cyclohexene ring C H₂

Solvent: CDCl₃

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2930StrongC-H stretch (alkane)
~1710StrongC=O stretch (ketone)
~1660MediumC=C stretch (alkene)
~1450MediumCH₂ bend
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
17845[M]⁺ (Molecular ion)
15010[M - C₂H₄]⁺
12220[M - C₄H₈]⁺
10830[M - C₅H₁₀]⁺
93100[C₇H₉]⁺
7960[C₆H₇]⁺

Method: Electron Ionization (EI)

Experimental Protocols

The spectroscopic data presented was obtained using standard analytical techniques. While specific instrument parameters may vary, the following provides a general methodology.

Synthesis of this compound

The compound is typically synthesized via the self-condensation of cyclohexanone (B45756). In a common procedure, cyclohexanone is heated in the presence of an acid catalyst, such as sulfuric acid or a solid acid catalyst. The water produced during the reaction is removed to drive the equilibrium towards the product. The resulting crude product is then purified by vacuum distillation.

NMR Spectroscopy

A sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃). ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample was placed between two sodium chloride plates. The spectrum was recorded in the range of 4000-600 cm⁻¹.

Mass Spectrometry

Mass spectral data was acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced into the ion source, and the resulting fragments were analyzed by a mass analyzer.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H & 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of 2-(1-Cyclohexenyl)cyclohexanone (CAS: 1502-22-3)

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of the organic compound identified by CAS number 1502-22-3.[1][2] This compound, commonly known as this compound, is a bicyclic ketone with potential applications in organic synthesis as an intermediate for more complex molecules.[2] This document consolidates available data on its structural details, physicochemical properties, and spectroscopic profile, and provides generalized experimental protocols for its characterization.

Chemical Identity and Structure

The compound with CAS number 1502-22-3 is systematically named 2-(cyclohex-1-en-1-yl)cyclohexan-1-one.[3] It is characterized by a cyclohexanone (B45756) ring substituted at the second position with a cyclohex-1-enyl group.[2]

Table 1: Compound Identification

IdentifierValue
CAS Number 1502-22-3[1][2][4]
IUPAC Name 2-(cyclohex-1-en-1-yl)cyclohexan-1-one[3]
Molecular Formula C₁₂H₁₈O[1][2][4][5]
Synonyms 2-(1-Cyclohexen-1-yl)cyclohexanone, 2-Cyclohexenylcyclohexanone, CHCH, Cyclohexanone, 2-(1-cyclohexen-1-yl)-[2][5][6]
InChI InChI=1S/C12H18O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h6,11H,1-5,7-9H2[2][5]
InChIKey GVNVAWHJIKLAGL-UHFFFAOYSA-N[2][5]
SMILES O=C1C(C=2CCCCC2)CCCC1[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. The compound is typically a colorless to pale yellow liquid with a distinct odor.[2]

Table 2: Physicochemical Data

PropertyValue
Molecular Weight 178.27 g/mol [1][4][7]
Appearance Colorless to light orange/yellow clear liquid[2]
Melting Point -77.9 °C[4][8]
Boiling Point 264.00 to 265.00 °C @ 760.00 mm Hg[1][4][8]
Density 0.998 g/cm³[4][8]
Refractive Index 1.5060[4][8]
Flash Point 116.10 °C (241.00 °F) (TCC, est.)[1]
Vapor Pressure 0.003 mmHg @ 25.00 °C (est.)[1]
Water Solubility Soluble in water, insoluble in alcohol[8][9]
logP (o/w) 3.170[1][8]
Polar Surface Area (PSA) 17.07 Ų[4]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. Available data from various spectroscopic techniques are outlined below.

Table 3: Summary of Spectroscopic Data

TechniqueData Highlights
Mass Spectrometry (MS) Molecular Ion (M+): 178.[10][11] Key fragments observed at m/z 81, 79, 67, 91, 92, 93.[11]
¹³C NMR Spectrum available in CDCl₃.[4]
¹H NMR Spectrum available (400 MHz in CDCl₃).[4]
Infrared (IR) Spectroscopy Spectrum available (liquid film).[4][12]

Experimental Protocols

Detailed experimental protocols are essential for the replication of data and further research. The following are generalized procedures for the characterization of this compound.

Synthesis Protocol

A potential synthesis route for this compound involves the self-condensation of cyclohexanone. A relevant synthesis is referenced in the Journal of the American Chemical Society, which can be consulted for specific reaction conditions, catalysts (e.g., Zinc chloride, Aluminum oxide), and purification methods.[8]

Spectroscopic Analysis

The following protocols are generalized methods for obtaining spectroscopic data for the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Objective: To elucidate the detailed molecular structure.

    • Instrumentation: NMR spectrometer (e.g., 400 MHz).

    • Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in an NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

  • Gas Chromatography-Mass Spectrometry (GC-MS)

    • Objective: To determine purity and confirm molecular weight.

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

    • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., ethyl acetate).

    • GC Conditions:

      • Column: A suitable capillary column (e.g., DB-5ms).

      • Carrier Gas: Helium.

      • Temperature Program: Implement a temperature gradient to ensure separation, for example, starting at 50°C and ramping up to 250°C.[13]

    • MS Conditions: Electron Ionization (EI) at 70 eV is standard.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy

    • Objective: To identify functional groups.

    • Instrumentation: An FTIR spectrometer.

    • Sample Preparation: As the compound is a liquid, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) (neat, capillary cell).[7]

    • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹) to obtain the absorbance spectrum.

Biological Activity

Information on the biological activity of this compound is limited. It has been listed as a volatile metabolite from Brevundimonas diminuta and was noted in a study investigating nematicidal activity, though its specific efficacy was not detailed.[14] Another source vaguely refers to it as a growth factor belonging to the "p2 class," but this claim is not substantiated in the available literature.[2] Further research is required to elucidate its biological roles and potential applications in drug development.

Visualizations

Compound Information Retrieval Workflow

The following diagram illustrates a logical workflow for researchers to gather and verify the chemical properties of a compound like this compound.

Workflow for Compound Characterization cluster_0 Data Acquisition cluster_1 Data Analysis & Verification cluster_2 Output cas_lookup CAS Number Lookup (1502-22-3) lit_search Literature & Database Search (PubChem, ChemSpider, etc.) cas_lookup->lit_search Retrieve Synonyms & Basic Data phys_chem Measure Physicochemical Properties (MP, BP, Density) lit_search->phys_chem spectroscopy Perform Spectroscopic Analysis (NMR, MS, IR) lit_search->spectroscopy data_comparison Compare with Literature Data phys_chem->data_comparison structure_elucidation Structure Elucidation spectroscopy->structure_elucidation purity_assessment Purity Assessment spectroscopy->purity_assessment structure_elucidation->data_comparison Verify Structure purity_assessment->data_comparison Confirm Purity tech_guide Compile Technical Guide data_comparison->tech_guide Finalize Data

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed summary of the known chemical properties of this compound (CAS 1502-22-3). The compiled data, including physicochemical properties, spectroscopic information, and generalized experimental protocols, serves as a valuable resource for researchers in organic chemistry and drug discovery. While its primary current use appears to be as a synthetic intermediate, further investigation into its potential biological activities is warranted.

References

thermodynamic properties of 2-(1-Cyclohexenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermodynamic Properties of 2-(1-Cyclohexenyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known . Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide also includes data for its close isomer, 2-Cyclohexylidenecyclohexanone, for comparative purposes. Furthermore, detailed experimental protocols for determining key thermodynamic parameters are provided to facilitate future research and characterization of this and similar molecules.

Physicochemical and Thermodynamic Properties

The following table summarizes the available physicochemical and select thermodynamic properties for this compound. For context and comparison, experimentally determined thermodynamic data for its isomer, 2-Cyclohexylidenecyclohexanone, are also included.

Table 1: Physicochemical Properties of this compound

PropertyValueUnitSource
Molecular FormulaC₁₂H₁₈O-[NIST]
Molecular Weight178.27 g/mol [NIST]
Boiling Point281.9°C at 760 mmHg[Guidechem]
415 - 417K at 0.020 bar[NIST]
Density1.022g/cm³[Guidechem]
Flash Point116.1°C[Guidechem]
Vapor Pressure0.00346mmHg at 25°C[Guidechem]
Enthalpy of Vaporization52.08kJ/mol[Guidechem]

Table 2: Comparative Thermodynamic Data of 2-Cyclohexylidenecyclohexanone

PropertyValueUnitMethodSource
Standard Enthalpy of Formation (Gas Phase, ΔfH°gas)-213.8 ± 2.4kJ/molCombustion Calorimetry[NIST]
Standard Enthalpy of Combustion (Solid, ΔcH°solid)-6987.70 ± 1.20kJ/mol-[Cheméo]

Synthesis Pathway

This compound is primarily synthesized via the self-condensation of cyclohexanone. This reaction is a classic example of an aldol (B89426) condensation followed by dehydration.

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_products Products r1 Cyclohexanone p1 Self-Condensation (Aldol Addition) r1->p1 r2 Cyclohexanone r2->p1 p2 Dehydration p1->p2 Intermediate prod This compound p2->prod h2o Water p2->h2o

Synthesis pathway of this compound.

Experimental Protocols

The following sections detail the standard experimental methodologies that can be employed to determine the key .

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion can be determined using a bomb calorimeter, which measures the heat released during combustion at a constant volume.

Workflow for Bomb Calorimetry

G Bomb Calorimetry Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_calc Calculation A Accurately weigh a sample (approx. 1g) of this compound B Place sample in a crucible A->B C Attach a fuse wire B->C D Seal the crucible in the 'bomb' pressurized with excess O₂ C->D E Immerse the bomb in a known volume of water in the calorimeter D->E F Ignite the sample via the fuse wire E->F G Record the temperature change of the water F->G H Calculate the heat released (qᵥ) using the calorimeter's heat capacity G->H I Determine the standard internal energy of combustion (ΔU°c) H->I J Calculate the standard enthalpy of combustion (ΔH°c) I->J

Workflow for determining the enthalpy of combustion.

Protocol:

  • Sample Preparation: An accurately weighed sample (approximately 1 gram) of liquid this compound is placed in a quartz crucible. A fuse wire of known length and material is attached to the electrodes of the bomb, with the wire in contact with the sample.

  • Assembly and Pressurization: The crucible is placed inside the stainless-steel bomb, which is then sealed. The bomb is purged of air and pressurized with an excess of pure oxygen (typically to around 30 atm).

  • Calorimetry: The sealed bomb is submerged in a known quantity of water within the insulated calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Analysis: The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample is calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and for the formation of any nitric acid from residual nitrogen in the bomb. From the heat released at constant volume (qᵥ), the standard internal energy of combustion (ΔU°c) is determined. The standard enthalpy of combustion (ΔH°c) can then be calculated using the relationship ΔH = ΔU + Δ(pV).

Determination of Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine heat capacity and the enthalpy of phase transitions, such as fusion (melting).

Workflow for Differential Scanning Calorimetry

G DSC Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis A Calibrate the DSC instrument B Accurately weigh a small sample (5-10 mg) into an aluminum pan A->B C Seal the pan and place it in the DSC sample holder B->C D Place an empty, sealed reference pan in the reference holder C->D E Heat the sample and reference at a controlled rate (e.g., 10°C/min) under an inert atmosphere D->E F Record the differential heat flow E->F G Determine the heat capacity (Cp) from the heat flow curve F->G H Integrate the area of the melting peak to find the enthalpy of fusion (ΔHfus) F->H

Workflow for determining heat capacity and enthalpy of fusion.

Protocol:

  • Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard materials with known melting points and enthalpies of fusion (e.g., indium).

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Measurement: The sample and reference pans are placed in the DSC cell. The temperature is ramped at a constant rate (e.g., 10 °C/min) over the desired temperature range. An inert atmosphere (e.g., nitrogen) is maintained to prevent oxidation.

  • Data Analysis:

    • Heat Capacity (Cp): The heat capacity is determined by comparing the heat flow to the sample with that of a standard material (e.g., sapphire) under the same conditions.

    • Enthalpy of Fusion (ΔHfus): If the compound is solid at the starting temperature, the DSC thermogram will show an endothermic peak corresponding to melting. The area under this peak is integrated to determine the enthalpy of fusion.

Determination of Vapor Pressure and Enthalpy of Vaporization

The vapor pressure of a low-volatility compound like this compound can be measured using techniques such as the Knudsen effusion method. The enthalpy of vaporization can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Workflow for Knudsen Effusion Method

G Knudsen Effusion Workflow cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation A Place a sample of the compound in the Knudsen cell B Heat the cell to a constant temperature under high vacuum A->B C Measure the rate of mass loss through a small orifice B->C D Calculate the vapor pressure (P) at that temperature C->D E Repeat at different temperatures D->E F Plot ln(P) vs. 1/T to determine the enthalpy of vaporization (ΔHvap) E->F

Workflow for determining vapor pressure and enthalpy of vaporization.

Protocol:

  • Sample Preparation: A sample of this compound is placed in a Knudsen cell, which is a small container with a very small, well-defined orifice.

  • Measurement: The cell is placed in a high-vacuum chamber and heated to a specific, constant temperature. The rate of mass loss due to the effusion of vapor through the orifice is measured using a sensitive microbalance.

  • Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the compound.

  • Enthalpy of Vaporization: The experiment is repeated at several different temperatures. The enthalpy of vaporization (ΔHvap) is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature, according to the Clausius-Clapeyron equation.

Conclusion

While a complete experimental thermodynamic profile for this compound is not currently available in the public literature, this guide provides the known physicochemical properties and establishes a framework for its full characterization. The provided experimental protocols for bomb calorimetry, differential scanning calorimetry, and the Knudsen effusion method offer robust and standard approaches for determining the enthalpy of combustion, heat capacity, enthalpy of fusion, vapor pressure, and enthalpy of vaporization. The comparative data for the isomer 2-Cyclohexylidenecyclohexanone serves as a useful benchmark for future experimental and computational studies on this class of compounds. This information is critical for researchers and professionals in drug development and chemical synthesis for process optimization, safety analysis, and computational modeling.

2-(1-Cyclohexenyl)cyclohexanone molecular structure and conformation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(1-Cyclohexenyl)cyclohexanone

Introduction

This compound, a dimer formed from the self-condensation of cyclohexanone (B45756), is a significant intermediate in organic synthesis, notably in the production of agrochemicals and dyestuffs.[1] Its molecular structure, comprising a saturated cyclohexanone ring linked to a cyclohexenyl ring at the α-position, presents a fascinating case for conformational analysis. The interplay between the sp²-hybridized centers of the carbonyl group and the double bond, along with the steric demands of the bulky substituent, dictates the molecule's three-dimensional architecture and, consequently, its reactivity and physical properties.

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of this compound. It draws upon fundamental principles of stereochemistry and spectroscopic data from analogous systems to build a robust model of its conformational preferences. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's structural characteristics.

Molecular Structure Overview

The core structure of this compound consists of two six-membered rings joined by a single carbon-carbon bond.

  • Cyclohexanone Ring: A saturated six-membered ring containing a carbonyl group (C=O). The presence of the sp²-hybridized carbonyl carbon atom flattens the ring in its vicinity compared to a standard cyclohexane (B81311) chair.[2]

  • Cyclohexenyl Ring: A six-membered ring containing one carbon-carbon double bond (C=C). This ring is constrained and typically adopts a half-chair or envelope conformation.[3]

  • Linkage: The C-2 of the cyclohexanone ring is bonded to the C-1' of the cyclohexenyl ring. This linkage creates a chiral center at C-2 of the cyclohexanone ring.

Conformational Analysis

Conformation of the Cyclohexanone Ring

The cyclohexanone ring is expected to adopt a chair conformation to minimize angle and torsional strain.[2] However, the carbonyl group introduces specific distortions:

  • The C1-C2 and C1-C6 bonds are eclipsed with the equatorial hydrogens on C2 and C6, respectively, introducing torsional strain.[2]

  • To alleviate this strain, the ring may adopt a slightly twisted or flattened chair geometry.

The primary conformational question for the molecule as a whole is the orientation of the bulky 2-(1-cyclohexenyl) substituent. It can exist in either an axial or equatorial position, with the two conformers in equilibrium via a ring-flip mechanism.

  • Equatorial Conformer: In general, large substituents on a cyclohexane ring preferentially occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions. This is the most probable low-energy conformation for the 2-(1-cyclohexenyl) group.

  • Axial Conformer: Placing the substituent in the axial position would introduce significant steric strain due to interactions with the axial hydrogens at the C-4 and C-6 positions. However, for some 2-substituted cyclohexanones, particularly those with electronegative atoms, the axial conformer can be surprisingly stable (the "α-halo ketone effect").[2][4] For a purely carbocyclic substituent like cyclohexenyl, this effect is not expected, and the axial conformer is predicted to be significantly higher in energy.

Conformation of the Cyclohexenyl Ring

The cyclohexenyl ring, due to the planar constraint of the C=C double bond, typically exists in a half-chair conformation.[3] This conformation minimizes torsional strain within the unsaturated ring system. The relative orientation of the double bond with respect to the cyclohexanone ring will be fixed by the C-C linkage.

Overall Predicted Conformation

The most stable conformation of this compound is predicted to be one where the cyclohexanone ring is in a chair form with the cyclohexenyl substituent in the equatorial position. The cyclohexenyl ring itself would likely adopt a low-energy half-chair conformation.

Data Presentation

While detailed experimental structural parameters for this compound are not available, the following tables summarize its known physical properties and the expected spectroscopic data that would be used for conformational assignment.

Table 1: Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 1502-22-3[1][5][6]
Molecular Formula C₁₂H₁₈O[1][5][7]
Molecular Weight 178.27 g/mol [1][7]
Appearance Colorless liquid[7]
Boiling Point 415-417 K at 0.020 bar[6]
Table 2: Spectroscopic Data for Structural Elucidation

This table outlines the key spectroscopic data points and their significance in conformational analysis. Actual experimental values would be required for a definitive assignment.

Spectroscopic TechniqueKey ParameterExpected Information
¹H NMR Chemical Shift (δ) of H-2The chemical shift of the proton at the chiral center (C-2) would differ between axial and equatorial conformers.
Coupling Constants (³J) The magnitude of the coupling constants between H-2 and the adjacent methylene (B1212753) protons (H-3) is highly dependent on the dihedral angle. A large coupling constant (8-13 Hz) typically indicates an axial-axial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. This is a powerful tool for determining the substituent's orientation.
¹³C NMR Chemical Shifts (δ) The chemical shifts of the ring carbons, particularly C-2, C-4, and C-6, are sensitive to the steric environment and can help distinguish between conformers. A database of 13C NMR data for this molecule exists.[8][9]
Infrared (IR) Spectroscopy C=O Stretch (ν_C=O) The position of the carbonyl stretching frequency can provide clues about ring strain and conjugation.
C=C Stretch (ν_C=C) The stretching frequency of the double bond in the cyclohexenyl ring.
X-ray Crystallography All Parameters Would provide definitive, high-resolution data on bond lengths, bond angles, and dihedral angles, confirming the solid-state conformation.
Computational Chemistry Relative Energies (ΔE) Calculation of the energies of the optimized geometries for the axial and equatorial conformers would predict their relative populations.
Geometric Parameters Predicted bond lengths, angles, and dihedrals for each stable conformer.

Experimental and Computational Protocols

A thorough conformational analysis of this compound would involve a combination of experimental spectroscopy and computational modeling.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum to determine chemical shifts and coupling constants.

    • Acquire a ¹³C NMR spectrum, potentially with DEPT (Distortionless Enhancement by Polarization Transfer) experiments to distinguish between CH, CH₂, and CH₃ groups.

    • Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Analysis:

    • Measure the coupling constants (³J) for the proton at C-2.

    • Use the Karplus equation to correlate the observed ³J values with dihedral angles, thereby determining the preferred axial or equatorial position of the cyclohexenyl group.

    • Analyze through-space correlations from a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to confirm spatial proximities consistent with the proposed conformation.

Protocol 2: Computational Modeling
  • Structure Building: Construct 3D models of both the axial and equatorial conformers of this compound using molecular modeling software.

  • Conformational Search (Optional but Recommended): Perform a systematic conformational search using molecular mechanics (e.g., MMFF or AMBER force fields) to identify all low-energy minima.

  • Geometry Optimization and Energy Calculation:

    • For the identified low-energy conformers, perform full geometry optimization and frequency calculations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

    • The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

  • Data Analysis:

    • Compare the calculated relative energies (including zero-point vibrational energy corrections) of the axial and equatorial conformers to predict their equilibrium population.

    • Extract key geometric parameters (bond lengths, angles, dihedrals) from the optimized structures.

    • Optionally, simulate NMR chemical shifts and coupling constants from the optimized geometries and compare them with experimental data for validation.

Mandatory Visualizations

The following diagrams illustrate the key conformational relationships and a typical workflow for their analysis.

G Conformational Equilibrium of this compound cluster_eq Equatorial Conformer (More Stable) cluster_ax Axial Conformer (Less Stable) eq eq ax ax eq->ax Ring Flip

Caption: Conformational equilibrium between axial and equatorial forms.

G Workflow for Conformational Analysis synthesis Synthesis & Purification nmr 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) synthesis->nmr xray X-ray Crystallography (if crystalline) synthesis->xray comp_model Computational Modeling (DFT/MM) synthesis->comp_model data_analysis Data Analysis: - Coupling Constants (³J) - Dihedral Angles - Relative Energies (ΔE) nmr->data_analysis xray->data_analysis comp_model->data_analysis conclusion Determination of Preferred Conformation(s) data_analysis->conclusion

References

Solubility Profile of 2-(1-Cyclohexenyl)cyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(1-Cyclohexenyl)cyclohexanone in various organic solvents. Due to the limited availability of precise quantitative solubility data for this compound, this document summarizes the available qualitative and quantitative information. To further aid researchers, the solubility profile of the structurally related compound, cyclohexanone (B45756), is also presented for comparative purposes. This guide also includes a detailed experimental protocol for the synthesis and purification of this compound, a critical intermediate in various synthetic pathways.

Solubility Data

Precise, quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and a single quantitative value for water solubility have been reported. The following table summarizes the available information.

SolventThis compoundCyclohexanone (for comparison)
Water 300 mg/L @ 25 °C (sparingly soluble)Slightly soluble[1][2][3][4]
Alcohol (e.g., Ethanol) Insoluble[5][6][7]Miscible[8][9][10]
Benzene (B151609) Used as a reaction solvent (menstruum), suggesting good solubilityMiscible[8][10]
Toluene Used as a reaction solvent (menstruum), suggesting good solubilityMiscible[11]
Ether (e.g., Diethyl Ether) Used in workup procedures, suggesting good solubility[12]Miscible[8][10][12]
Hexane Used for extraction, suggesting good solubility[12]Miscible with most organic solvents[1][2][3][4][8]
Acetone No specific data foundSoluble[12]
Chloroform No specific data foundMiscible[8][10]

Experimental Protocols

The synthesis of this compound is typically achieved through the acid-catalyzed self-condensation of cyclohexanone. Several methods have been reported, and a general procedure is detailed below.

Synthesis of this compound via Self-Condensation of Cyclohexanone

This protocol is based on methods described in the literature, which utilize a solid acid catalyst for the dehydration and condensation of cyclohexanone.[9][13]

Materials:

  • Cyclohexanone

  • Solid acid catalyst (e.g., Al(OH)₃ treated with sulfuric acid)[9]

  • Benzene or Toluene (as a water-carrying agent)

  • Nitrogen gas supply

  • Reactor equipped with a mechanical stirrer and a system for azeotropic removal of water (e.g., Dean-Stark apparatus)

Procedure:

  • Charge the reactor with cyclohexanone and the solid acidic catalyst. The catalyst loading is typically around 2-3% by weight of the cyclohexanone.[13]

  • Add a suitable solvent, such as benzene or toluene, to act as a water-carrying agent.

  • Begin stirring the mixture and heat the reactor to a temperature between 130°C and 150°C.[9]

  • Introduce a slow stream of nitrogen gas to aid in the removal of the water produced during the reaction.

  • Continuously remove the water generated from the reaction mixture using a Dean-Stark apparatus or a similar setup. The removal of water drives the equilibrium towards the formation of the product.

  • Monitor the reaction progress by techniques such as gas chromatography (GC) to determine the conversion of cyclohexanone. The reaction is typically run for several hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the solid catalyst.

  • Wash the organic phase with water to remove any residual acid and unreacted starting material.

  • Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield this compound.

Purification by Low-Temperature Crystallization

A method for separating this compound from its conjugated isomer, 2-cyclohexylidenecyclohexanone (B92620), involves low-temperature crystallization from a hydrocarbon solvent.[12]

Materials:

  • Crude mixture of this compound and 2-cyclohexylidenecyclohexanone

  • Hydrocarbon solvent (e.g., hexane)

  • Crystallization tube with a controlled-rate lowering device

  • Cooling bath capable of reaching -35°C

Procedure:

  • Dissolve the crude ketone mixture in a minimal amount of a suitable hydrocarbon solvent, such as hexane.

  • Place the solution in a crystallization tube.

  • Suspend the tube from a controlled-rate lowering device and immerse the tip of the tube into a cooling bath set at -35°C.

  • Once the first crystals form, lower the tube into the bath at a slow, controlled rate (e.g., 2 mm per minute) until approximately 80% of the tube's contents are submerged.

  • Withdraw the tube from the cooling bath and decant the remaining liquid portion, which is enriched in the desired this compound isomer.

  • The solid crystalline portion, enriched in 2-cyclohexylidenecyclohexanone, can be further purified if desired.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship of the purification process.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Cyclohexanone Cyclohexanone Reactor Reactor (130-150°C) Cyclohexanone->Reactor Catalyst Solid Acid Catalyst Catalyst->Reactor Filtration Filtration Reactor->Filtration Reaction Mixture Washing Water Wash Filtration->Washing Filtrate Drying Drying Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Crude Product Product 2-(1-Cyclohexenyl) cyclohexanone Distillation->Product

Caption: Synthesis workflow for this compound.

Purification_Process Crude Crude Ketone Mixture (in Hydrocarbon Solvent) Crystallization Low-Temperature Crystallization (-35°C) Crude->Crystallization Decantation Decantation Crystallization->Decantation Liquid Liquid Portion (Enriched in this compound) Decantation->Liquid Separates into Solid Solid Portion (Enriched in 2-cyclohexylidenecyclohexanone) Decantation->Solid

Caption: Purification by low-temperature crystallization.

References

The Discovery and Synthetic History of 2-(1-Cyclohexenyl)cyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1-Cyclohexenyl)cyclohexanone, a versatile bicyclic ketone, holds a significant position in the landscape of organic synthesis. While not a naturally occurring molecule, its history is intrinsically linked to the development of powerful synthetic methodologies, most notably as a key intermediate in annulation reactions. This technical guide provides an in-depth exploration of the discovery, synthesis, and chemical properties of this compound, offering detailed experimental protocols and a comprehensive summary of its quantitative data. Its role as a building block in the construction of complex molecular architectures, including steroids and other pharmacologically relevant compounds, underscores its importance in medicinal chemistry and drug development.

Introduction: A Molecule at the Crossroads of Synthetic Strategy

The discovery of this compound is not marked by a single, isolated event but rather by its emergence as a logical product of well-established organic reactions. Its structural motif, featuring a cyclohexanone (B45756) ring fused to a cyclohexenyl moiety, represents a common scaffold accessible through several synthetic pathways. Historically, its formation is closely associated with the Robinson annulation, a powerful ring-forming reaction discovered by Sir Robert Robinson in 1935, which combines a Michael addition with an intramolecular aldol (B89426) condensation to create a six-membered ring.[1][2][3] While the Robinson annulation typically involves a ketone and a methyl vinyl ketone, the self-condensation of cyclohexanone presents a direct route to this compound and its isomers.[4][5] This process, often catalyzed by acids or bases, highlights the fundamental reactivity of cyclic ketones.

The significance of this compound also extends to the realm of asymmetric organocatalysis, particularly in the context of the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[6][7][8][9][10] This proline-catalyzed intramolecular aldol reaction of triketones, discovered in the 1970s, provided a crucial method for the enantioselective synthesis of bicyclic systems, which are key intermediates in steroid synthesis.[6][7][8] While the direct product of this reaction is a bicyclic ketol, subsequent dehydration can lead to unsaturated ketones structurally related to this compound.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule's properties is fundamental to its application in synthesis. The following tables summarize the key quantitative data for this compound.

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number 1502-22-3[11][12][13][14][15]
Molecular Formula C₁₂H₁₈O[11][12][13][14]
Molecular Weight 178.27 g/mol [11][13][14]
Appearance Colorless to pale yellow liquid[11]
Boiling Point 265 °C[13]
415-417 K at 0.020 bar[15]
Density 0.998 g/mL[13]
Refractive Index (n20/D) 1.5060[13]
Solubility Sparingly soluble in water, soluble in organic solvents.[11][16]

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueKey DataReference
Mass Spectrometry (MS) Molecular Ion (M+): m/z 178[14][17]
Infrared (IR) Spectroscopy Data available in NIST Chemistry WebBook[15]
Nuclear Magnetic Resonance (NMR) Spectra available in SpectraBase[18]

Synthesis of this compound: Experimental Protocols

The primary and most direct method for the synthesis of this compound is the self-condensation of cyclohexanone. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Self-Condensation of Cyclohexanone

This method utilizes a solid acid catalyst to promote the dimerization and subsequent dehydration of cyclohexanone.

Experimental Protocol:

  • Reactants: 568.2 g of cyclohexanone and 23.7 g of a solid acid catalyst (e.g., Al(OH)₃ treated with sulfuric acid and calcined).[4]

  • Apparatus: A 1-L stainless steel reactor equipped with a mechanical stirrer and a means to remove water (e.g., a Dean-Stark trap or nitrogen stream).[4]

  • Procedure:

    • The cyclohexanone and the catalyst are placed in the reactor.[4]

    • The reaction mixture is heated to a controlled temperature (e.g., 130-150 °C).[4][19]

    • During the reaction, the water produced is continuously removed. Cyclohexanone itself can act as a water-carrying agent, and a stream of nitrogen can be introduced to facilitate water removal.[4]

    • The reaction progress is monitored by techniques such as gas chromatography.

    • Upon completion, the catalyst is filtered off, and the product is purified by distillation under reduced pressure.

  • Yield: Yields can reach up to 70% or higher depending on the catalyst and reaction conditions.[19]

Base-Catalyzed Self-Condensation of Cyclohexanone

This protocol involves the use of a base to generate an enolate, which then attacks another molecule of cyclohexanone.

Experimental Protocol:

  • Reactants: Cyclohexanone and a suitable base (e.g., sodium ethoxide).

  • Solvent: An appropriate solvent such as ethanol.

  • Procedure:

    • The base is added to a solution of cyclohexanone in the chosen solvent.

    • The reaction mixture is typically heated to reflux to promote the condensation.

    • The reaction proceeds via an aldol addition followed by dehydration.

    • After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and the solvent is removed. The crude product is then purified by vacuum distillation.

Reaction Mechanisms and Logical Relationships

The formation of this compound via self-condensation is a classic example of an aldol condensation reaction. The following diagram illustrates the general base-catalyzed mechanism.

Aldol_Condensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration Cyclohexanone1 Cyclohexanone Enolate Enolate Cyclohexanone1->Enolate Deprotonation Base Base (B-) Base->Enolate Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Attack Cyclohexanone2 Cyclohexanone Cyclohexanone2->Aldol_Adduct Product This compound Aldol_Adduct->Product -H₂O Water H₂O Robinson_Annulation cluster_1 Michael Addition cluster_2 Intramolecular Aldol Condensation Ketone_Enolate Ketone Enolate Michael_Adduct Michael Adduct (1,5-Diketone) Ketone_Enolate->Michael_Adduct MVK Methyl Vinyl Ketone MVK->Michael_Adduct Cyclization Intramolecular Cyclization Michael_Adduct->Cyclization Dehydration Dehydration Cyclization->Dehydration Annulated_Product Annulated Product (α,β-Unsaturated Ketone) Dehydration->Annulated_Product

References

Navigating the Safety Landscape of 2-(1-Cyclohexenyl)cyclohexanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-(1-Cyclohexenyl)cyclohexanone (CAS No. 1502-22-3). As a versatile bicyclic ketone utilized in organic synthesis, particularly in the construction of complex molecular architectures, a thorough understanding of its hazard profile and proper handling procedures is paramount for ensuring laboratory safety and regulatory compliance. This document synthesizes available data on its physical and chemical properties, toxicological profile, and recommended safety protocols, while also addressing data gaps through a read-across approach with structurally similar compounds.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety assessment. Key data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₈O[1]
Molecular Weight 178.27 g/mol [1]
Appearance Colorless to light orange/yellow clear liquid[2]
Boiling Point 265 °C[1]
Flash Point > 110 °C[3]
Density 0.998 g/cm³[3]
Water Solubility Soluble in water, insoluble in alcohol[2]

Hazard Identification and Classification

The hazard classification for this compound presents some ambiguity in available literature. While some safety data sheets (SDS) indicate that it is not considered hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), others suggest potential hazards based on its chemical structure as an α,β-unsaturated ketone. These compounds are known to have potential toxicological effects, including genotoxicity.[4][5][6]

Due to the lack of specific toxicological studies on this compound, a precautionary approach is warranted. The potential hazards associated with structurally related compounds, such as other cyclic ketones and α,β-unsaturated carbonyls, should be considered. For instance, cyclohexanone (B45756) is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[7] Alkyl cyclic ketones, as a class, are generally considered to have low acute toxicity but may cause mild to moderate eye irritation.[8]

Given these considerations, it is prudent to handle this compound with the assumption that it may possess some of the hazardous properties of its structural analogs until more specific data becomes available.

Toxicological Profile (Read-Across Approach)

Direct toxicological data for this compound is largely unavailable. Therefore, a read-across approach, using data from similar chemical structures, is employed to estimate its potential toxicity. This is a scientifically accepted method for assessing the hazards of data-poor substances.[9]

Toxicological EndpointRead-Across Data and Interpretation
Acute Oral Toxicity Simple ketones are generally not highly toxic.[3] However, unsaturated ketones can be more toxic. For cyclohexanone, the oral LD50 in rats is reported as 1620 mg/kg.[10]
Acute Dermal Toxicity For cyclohexanone, the dermal LD50 in rabbits is reported as 1 mL/kg.[10]
Acute Inhalation Toxicity For cyclohexanone, the LC50 in rats is 8000 ppm for a 4-hour exposure.[10] α,β-unsaturated ketones can be respiratory irritants.[11]
Skin Irritation/Corrosion Alkyl cyclic ketones are generally considered non-irritating to human skin.[8] However, cyclohexanone is a known skin irritant.[7]
Eye Irritation/Corrosion Alkyl cyclic ketones can cause mild to moderate eye irritation in animal tests, with effects usually being reversible.[8] Cyclohexanone can cause serious eye damage.[7]
Genotoxicity α,β-unsaturated carbonyl compounds have the potential to interact with DNA and may be mutagenic.[4][5][6]

Experimental Protocols

For researchers needing to generate specific safety data, the following OECD guidelines provide standardized methodologies for key toxicological endpoints.

Acute Oral Toxicity Testing

The OECD provides several guidelines for acute oral toxicity testing, allowing for the determination of a substance's intrinsic toxicity and providing information for classification.[4]

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure: This method involves dosing animals in a stepwise procedure using fixed dose levels.

  • OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: This method allows for the classification of a substance into a toxic class based on the observation of mortality in a stepwise procedure.

  • OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure: This method is used to estimate the LD50 value with a smaller number of animals.

A typical workflow for these studies is outlined below.

G General Workflow for Acute Oral Toxicity Testing A Dose Range-Finding Study (optional) B Animal Selection and Acclimatization A->B C Dosing (e.g., gavage) B->C D Observation Period (e.g., 14 days) C->D E Clinical Observations (e.g., mortality, clinical signs) D->E F Body Weight Measurement D->F G Necropsy of all animals D->G H Data Analysis and LD50/Toxic Class Determination E->H F->H G->H

General Workflow for Acute Oral Toxicity Testing
Skin Irritation Testing

Standardized methods for assessing skin irritation potential are crucial for hazard classification.

  • OECD Test Guideline 404: Acute Dermal Irritation/Corrosion: This in vivo test in rabbits is the traditional method but is often preceded by in vitro methods to reduce animal testing.

  • OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method: This is an in vitro method that uses reconstructed human epidermis and is a preferred alternative to animal testing.

The workflow for the in vitro skin irritation test is depicted below.

G Workflow for In Vitro Skin Irritation Testing (OECD TG 439) A Preparation of Reconstructed Human Epidermis (RhE) Tissue B Topical Application of Test Chemical A->B C Incubation Period B->C D Rinsing and Post-Incubation C->D E Cell Viability Assay (e.g., MTT assay) D->E F Data Analysis and Classification E->F

Workflow for In Vitro Skin Irritation Testing

Safe Handling and Storage

Based on the available data and the principle of precaution, the following handling and storage procedures are recommended.

PrecautionRecommendation
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE) - Eye/Face Protection: Chemical safety goggles or a face shield. - Skin Protection: Chemically resistant gloves (e.g., nitrile rubber) and a lab coat. - Respiratory Protection: Not typically required with adequate engineering controls, but a respirator may be necessary for large spills or in poorly ventilated areas.
Hygiene Measures Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

The decision-making process for selecting appropriate PPE is illustrated below.

G Personal Protective Equipment (PPE) Selection Start Assess Task and Potential Exposure Q1 Risk of Splash? Start->Q1 A1_yes Wear Safety Goggles and Face Shield Q1->A1_yes Yes A1_no Wear Safety Goggles Q1->A1_no No Q2 Risk of Skin Contact? A1_yes->Q2 A1_no->Q2 A2_yes Wear Lab Coat and Chemical-Resistant Gloves Q2->A2_yes Yes Q3 Adequate Ventilation? Q2->Q3 No A2_yes->Q3 A3_no Use Respiratory Protection Q3->A3_no No End Proceed with Caution Q3->End Yes A3_no->End

Personal Protective Equipment (PPE) Selection

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ensure adequate ventilation.

The following diagram outlines the general response to a chemical spill.

G Chemical Spill Response Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Colleagues Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Clean Clean up Spill Contain->Clean Dispose Dispose of Waste Properly Clean->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate

Chemical Spill Response

Conclusion

While this compound may not be classified as hazardous according to some sources, the lack of comprehensive toxicological data and its structural similarity to potentially hazardous compounds necessitate a cautious and informed approach to its handling. Researchers, scientists, and drug development professionals should adhere to the safety precautions outlined in this guide, including the use of appropriate engineering controls and personal protective equipment. In the absence of specific data, a conservative approach based on the principles of chemical safety is the most responsible course of action. Further toxicological studies on this compound are warranted to provide a more definitive understanding of its hazard profile.

References

A Theoretical Investigation into the Conformational Stability of 2-(1-Cyclohexenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the theoretical evaluation of the conformational stability of 2-(1-cyclohexenyl)cyclohexanone. While direct experimental thermodynamic data for this specific molecule is limited, this document outlines a robust computational methodology based on established theoretical chemistry principles and successful studies on analogous cyclohexanone (B45756) derivatives. By following the protocols detailed herein, researchers can gain significant insights into the molecule's potential energy surface, identify its most stable conformers, and understand the energetic barriers to conformational changes.

Introduction

This compound is a molecule of interest in organic synthesis and medicinal chemistry. Its structure, featuring two interconnected six-membered rings, gives rise to a complex conformational landscape. The relative stability of these conformers is a critical determinant of the molecule's reactivity, spectroscopic properties, and biological activity. Understanding the thermodynamic stability of its various spatial arrangements is therefore essential for predicting its behavior in chemical and biological systems.

Theoretical calculations, particularly using Density Functional Theory (DFT), have proven to be a powerful tool for elucidating the conformational preferences of cyclic and bicyclic molecules.[1][2] This guide details a proposed computational workflow to systematically investigate the stability of this compound isomers and conformers.

Theoretical Methodology

The recommended approach involves a multi-step computational protocol to identify and characterize the stable conformers of this compound.

2.1. Conformational Search

A thorough conformational search is the foundational step to ensure that all low-energy structures on the potential energy surface are identified. Molecular mechanics methods, being computationally less expensive, are suitable for an initial broad exploration.

Experimental Protocol: Conformational Search

  • Objective: To generate a comprehensive set of possible conformers for this compound.

  • Methodology:

    • Construct the 3D structure of this compound.

    • Employ a molecular mechanics force field (e.g., MMFF94 or AMBER) to perform a systematic or stochastic conformational search. This can be achieved using software packages like Spartan, Schrödinger's MacroModel, or open-source alternatives.

    • The search should explore rotations around the single bond connecting the two cyclohexyl rings and the various ring puckering possibilities for both the cyclohexanone and cyclohexenyl moieties.

    • All unique conformers within a specified energy window (e.g., 20 kcal/mol) from the lowest energy structure should be saved for further analysis.

2.2. Quantum Mechanical Geometry Optimization and Frequency Calculations

The conformers identified through molecular mechanics should be subjected to more accurate quantum mechanical calculations to refine their geometries and determine their relative energies.

Experimental Protocol: Geometry Optimization and Frequency Analysis

  • Objective: To obtain accurate geometries and thermodynamic data for the identified conformers.

  • Methodology:

    • For each conformer from the initial search, perform a full geometry optimization using Density Functional Theory (DFT). A common and effective level of theory is B3LYP with a 6-31G(d) basis set.[1] For higher accuracy, a larger basis set such as 6-311+G(d,p) can be employed.

    • Following optimization, perform a frequency calculation at the same level of theory. This serves two purposes:

      • To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

      • To obtain thermochemical data, including zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at a standard temperature (e.g., 298.15 K).

    • The relative stabilities of the conformers can then be compared based on their calculated electronic energies, enthalpies, and Gibbs free energies.

Data Presentation: Predicted Relative Stabilities

The quantitative data obtained from the DFT calculations should be summarized in a structured table to facilitate comparison. The table below is a template illustrating how the results for different conformers of this compound could be presented. Note: The values in this table are hypothetical and serve as an example of the expected output from the proposed calculations.

ConformerPoint GroupRelative Electronic Energy (ΔE, kcal/mol)Relative Enthalpy (ΔH, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)
Axial-Chair-1 C10.000.000.00
Equatorial-Chair-1 C11.251.201.35
Axial-Twist-Boat-1 C13.503.403.65
Equatorial-Twist-Boat-1 C14.754.604.90

Table 1: Hypothetical relative energies of this compound conformers calculated at the B3LYP/6-31G(d) level of theory.

Visualization of Computational Workflow and Isomeric Relationships

Visual diagrams are crucial for understanding the logical flow of the theoretical calculations and the relationships between different molecular structures.

computational_workflow cluster_input Input Structure cluster_mm Molecular Mechanics cluster_qm Quantum Mechanics (DFT) cluster_output Results start This compound conf_search Conformational Search (e.g., MMFF94) start->conf_search conformers Pool of Unique Conformers conf_search->conformers optimization Geometry Optimization (e.g., B3LYP/6-31G(d)) conformers->optimization frequency Frequency Calculation optimization->frequency energies Relative Energies (ΔE, ΔH, ΔG) frequency->energies thermo_data Thermodynamic Properties frequency->thermo_data most_stable Most Stable Conformer energies->most_stable

Caption: Workflow for the theoretical calculation of conformational stability.

The primary isomeric considerations for this compound involve the relative orientation of the two rings and the conformation of the cyclohexanone ring. The cyclohexenyl substituent can be in either an axial or equatorial position relative to the cyclohexanone ring, which itself can adopt various conformations, with the chair being the most common.

isomeric_relationships cluster_cyclohexanone Cyclohexanone Ring Conformation cluster_substituent Substituent Position chair Chair axial Axial chair->axial forms equatorial Equatorial chair->equatorial forms twist_boat Twist-Boat twist_boat->axial forms twist_boat->equatorial forms

Caption: Key isomeric and conformational relationships in this compound.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for investigating the stability of this compound. By employing a combination of molecular mechanics for a broad conformational search and density functional theory for accurate energy calculations, researchers can develop a detailed understanding of the molecule's conformational preferences. The proposed protocols for data presentation and visualization will aid in the clear and effective communication of the computational results. This knowledge is invaluable for rationalizing the molecule's chemical behavior and for the design of new chemical entities in drug discovery and materials science.

References

Methodological & Application

Synthesis of 2-(1-Cyclohexenyl)cyclohexanone from Cyclohexanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Cyclohexenyl)cyclohexanone is a key intermediate in the synthesis of various fine chemicals, including fungicides and flame retardants.[1] It is primarily produced through the self-condensation of cyclohexanone (B45756), a reaction that can be catalyzed by both acids and bases.[1][2] This dimer of cyclohexanone exists in equilibrium with its isomer, 2-cyclohexylidenecyclohexanone. The control of selectivity towards the desired this compound product is a critical aspect of its synthesis, minimizing the formation of trimers and polymers.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound from cyclohexanone, focusing on various catalytic systems.

Reaction Mechanism and Signaling Pathways

The synthesis of this compound from cyclohexanone proceeds via a self-aldol condensation reaction. The reaction is initiated by the formation of an enolate from one molecule of cyclohexanone, which then acts as a nucleophile, attacking the carbonyl carbon of a second cyclohexanone molecule. The subsequent dehydration of the aldol (B89426) addition product yields the final α,β-unsaturated ketone.

Synthesis_Workflow cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Intermediates cluster_product Product Cyclohexanone1 Cyclohexanone (1) Enolate Enolate Intermediate Cyclohexanone1->Enolate Deprotonation Cyclohexanone2 Cyclohexanone (2) Aldol_Adduct Aldol Adduct Catalyst Acid or Base Catalyst Catalyst->Enolate Enolate->Cyclohexanone2 Nucleophilic Attack Product This compound Aldol_Adduct->Product Dehydration (-H2O)

Caption: Workflow for the synthesis of this compound.

Comparative Data of Synthesis Protocols

The following table summarizes various catalytic systems for the synthesis of this compound, providing a comparative overview of their reaction conditions and performance.

CatalystCatalyst LoadingTemperature (°C)Reaction Time (h)Conversion (%)Yield (%)Reference
Sulfuric AcidNot specifiedNot specifiedNot specified-~37[3][4]
Benzenesulfonic acid on silica (B1680970) gel2-3% (wt)13516257[5]
Perfluorosulfonic acid resin (HRF5015)15 g/kg90Not specified-High (dimer selectivity ~100%)[1]
Al(OH)₃ treated with H₂SO₄2% (wt) or above130-150Not specified->70[3][6]
La(O-i-Pr)₃Not specifiedHeating5-~61[7]
Phosphorus pentoxide0.87 mole per 3.69 moles cyclohexanone503-58.7[8]
Pyrophosphoric acid1.85 moles per 3.69 moles cyclohexanoneNot specified24-81.6[8]

Experimental Protocols

Protocol 1: Synthesis using Benzenesulfonic Acid on Silica Gel Catalyst[5]

Materials:

  • Cyclohexanone

  • Benzenesulfonic acid supported on silica gel

  • Reaction flask equipped with a Dean-Stark trap and condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a reaction flask, add cyclohexanone and 2-3% (by weight) of benzenesulfonic acid supported on silica gel.

  • Heat the mixture to 135°C with continuous stirring.

  • Continuously remove the water generated during the reaction using a Dean-Stark trap to improve the reaction rate and conversion.

  • Maintain the reaction for 1 hour.

  • After completion, cool the reaction mixture and separate the catalyst by filtration.

  • The crude product can be purified by distillation under reduced pressure.

Protocol 2: Synthesis using a Solid Acid Catalyst (Al(OH)₃ treated with H₂SO₄)[3][6]

Materials:

  • Cyclohexanone

  • Solid acidic catalyst (prepared by soaking Al(OH)₃ in 0.5-2.5 M sulfuric acid, followed by drying and calcination at ≥450°C)

  • Stainless steel reactor with a mechanical stirrer

  • Nitrogen gas inlet

  • Heating system

Procedure:

  • Place cyclohexanone and the solid acidic catalyst (at least 2% by weight of the reaction solution) into the stainless steel reactor.

  • Heat the reactor to a temperature between 130°C and 150°C while stirring mechanically.

  • Introduce a stream of nitrogen gas to help remove the water produced during the reaction. Cyclohexanone itself also acts as a water-carrying agent.

  • Monitor the reaction progress. The reaction rate and yield increase with temperature.

  • Upon completion, cool the reactor and filter to remove the solid catalyst.

  • Purify the product by vacuum distillation.

Protocol 3: Synthesis using Pyrophosphoric Acid[8]

Materials:

  • Cyclohexanone

  • Pyrophosphoric acid

  • Benzene (B151609)

  • Hexane (B92381)

  • Blender with cooling coils

  • Separatory funnel

  • Drying agent (e.g., MgSO₄)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Combine 362 grams (3.69 moles) of cyclohexanone with 300 ml of benzene in a blender equipped with cooling coils.

  • Slowly add 329 grams (1.85 moles) of pyrophosphoric acid dropwise to the stirred solution over a 4-hour period.

  • Stir the resulting mixture for a total of 24 hours.

  • Remove the benzene from the reaction mixture.

  • Continuously extract the reaction mixture with hexane for four hours.

  • Wash the hexane extract several times with water in a separatory funnel.

  • Dry the organic layer over anhydrous MgSO₄.

  • Remove the hexane using a rotary evaporator.

  • Distill the residue under reduced pressure to obtain the product mixture.

Product Characterization

The product, this compound, can be characterized by various spectroscopic techniques.

  • Molecular Formula: C₁₂H₁₈O[9]

  • Molecular Weight: 178.27 g/mol [9]

  • CAS Registry Number: 1502-22-3[9]

  • Appearance: Colorless liquid[7]

  • Infrared (IR) Spectroscopy: The product mixture will show a characteristic absorption at 1685 cm⁻¹ corresponding to the conjugated ketone.[8]

  • Mass Spectrometry (Electron Ionization): The mass spectrum can be used for structural confirmation.[9]

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Sulfuric acid and other strong acids are corrosive and should be handled with extreme care.

  • Organic solvents are flammable; avoid open flames and sparks.

This document provides a comprehensive overview and practical guidance for the synthesis of this compound. Researchers should select the most appropriate protocol based on available equipment, desired scale, and safety considerations. Optimization of reaction conditions may be necessary to achieve the best results.

References

Application Notes and Protocols: Catalytic Self-Condensation of Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The self-condensation of cyclohexanone (B45756) is a crucial organic reaction that produces a C12 dimer, primarily a mixture of 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone. This reaction is a reversible aldol (B89426) condensation that can be catalyzed by either acids or bases.[1][2] The resulting dimers are valuable intermediates in the synthesis of fine chemicals, such as o-phenylphenol (OPP), which is used in fungicides and flame retardants.[1] Furthermore, these C12 adducts show significant potential as precursors for biojet fuels after a subsequent hydrodeoxygenation process.[3] While homogeneous catalysts like sulfuric acid or sodium hydroxide (B78521) are effective, they present challenges such as equipment corrosion and environmental concerns.[1][4] Consequently, research has increasingly focused on heterogeneous catalysts, like ion exchange resins and modified silicas, which offer easier separation and a more environmentally friendly process.[1][3]

Data Presentation: Catalyst Performance in Cyclohexanone Self-Condensation

The efficiency of cyclohexanone self-condensation is highly dependent on the catalyst and reaction conditions. The following table summarizes quantitative data from various studies to facilitate comparison.

CatalystCatalyst TypeTemperature (°C)Catalyst LoadingCyclohexanone ConversionDimer Selectivity (%)Reaction Time (h)Key Findings
HRF5015 Perfluorosulfonic acid resin50 - 1005 - 20 g/kgIncreases with temperature and catalyst amount~100%Not specifiedHigh selectivity to dimer, no trimers or tetramers observed even at 100°C.[1]
Amberlyst-15 Sulfonic acid resin80 - 1201% w/w20 - 40% (at 100°C)>95%2High selectivity towards monocondensed products.[3]
Amberlyst-15 Sulfonic acid resin70 - 1106 - 66 g/kg (dry)Not specifiedMain products are dimers; trimers form at higher temperatures.Not specifiedWater inhibits the reaction rate.[2][5]
Sodium Hydroxide (NaOH) Base127 - 1491.6 - 30.0 mmol/kgUp to 80%High, but trimers and tetramers can form in trace amounts.Not specifiedThe initial product is an adduct which then dehydrates to the final dimers.[2]
Sulfonic Acid-Modified Silicas Heterogeneous acid1001% w/w20 - 40%>95%2Catalytic activity is influenced by the textural properties of the silica (B1680970) support.[3]

Experimental Protocols

This section provides a detailed methodology for a typical solventless catalytic self-condensation of cyclohexanone using a heterogeneous acid catalyst.

Materials and Equipment:

  • Cyclohexanone (CHO), purity >99%

  • Heterogeneous acid catalyst (e.g., Amberlyst-15 or HRF5015)

  • Internal standard (e.g., sulfolane)

  • Three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and temperature probe

  • Heating mantle or oil bath

  • Nitrogen gas inlet

  • Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable column (e.g., DB-5) for analysis

Procedure:

  • Reactor Setup: Assemble a clean, dry three-neck round-bottom flask with a magnetic stir bar. Fit the flask with a reflux condenser and a temperature probe. The third neck can be used for sample withdrawal and to maintain an inert atmosphere.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas to prevent any potential oxidation of the reactants.[1][6]

  • Charging Reactants: To the flask, add 30.0 g of cyclohexanone and 0.6 g of sulfolane (B150427) (as an internal standard).[3]

  • Catalyst Addition: Add 0.3 g of the selected dried heterogeneous acid catalyst to the reaction mixture.[3] This corresponds to a 1% weight ratio of catalyst to cyclohexanone.

  • Reaction Conditions:

    • Begin stirring the mixture to ensure uniform suspension of the catalyst.

    • Heat the mixture to the desired reaction temperature (e.g., 100 °C) using a heating mantle or oil bath.[3]

    • Maintain the reaction at this temperature for the specified duration (e.g., 2-24 hours).[3]

  • Sampling and Analysis:

    • Periodically withdraw small samples from the reaction mixture.

    • Analyze the samples by gas chromatography (GC) to determine the conversion of cyclohexanone and the selectivity towards the dimer products.[3] The main products are typically an isomeric mixture of 2-(1-cyclohexen-1-yl)-cyclohexanone and cyclohexylidene-cyclohexanone.[3]

  • Product Isolation (Post-Reaction):

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the solid heterogeneous catalyst from the liquid product mixture via simple filtration.[1]

    • The catalyst can often be washed, dried, and reused for subsequent reactions.[1]

    • The liquid product can be further purified if necessary, for example, by vacuum distillation.

Visualizations

Reaction Mechanism and Experimental Workflow

The self-condensation of cyclohexanone proceeds via an aldol condensation mechanism. Under acidic catalysis, a cyclohexanone molecule is first protonated, followed by enolization. The resulting enol then acts as a nucleophile, attacking the carbonyl carbon of a second protonated cyclohexanone molecule. Subsequent dehydration of the aldol addition product yields the final unsaturated C12 dimers. The overall experimental process is depicted in the workflow diagram below.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup P1 Assemble Reactor (3-neck flask, condenser, stirrer, temp. probe) P2 Purge with N2 P1->P2 R1 Heat to Target Temperature (e.g., 80-120°C) P3 Charge Cyclohexanone & Internal Standard P2->P3 P4 Add Catalyst P3->P4 P4->R1 Start Reaction R2 Stir for Specified Time (e.g., 2-24h) R1->R2 A1 Withdraw Samples R2->A1 Monitor Progress A3 Cool Reaction R2->A3 Reaction Complete A2 GC Analysis (Conversion, Selectivity) A1->A2 A4 Filter to Remove Catalyst A3->A4 A5 Product Purification (Optional) A4->A5

Catalytic Self-Condensation of Cyclohexanone Workflow

References

Application Notes and Protocols for the Synthesis of o-Phenylphenol from 2-(1-Cyclohexenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Phenylphenol (OPP) is a significant chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, dyes, and as a disinfectant. One of the primary industrial synthesis routes to o-phenylphenol involves the catalytic dehydrogenation of 2-(1-cyclohexenyl)cyclohexanone. This precursor is typically synthesized through the self-condensation of cyclohexanone (B45756). This document provides detailed application notes and experimental protocols for the conversion of this compound to o-phenylphenol, summarizing key quantitative data and outlining the reaction pathway and experimental workflow.

Reaction Principle

The conversion of this compound to o-phenylphenol is a catalytic dehydrogenation reaction, which involves the removal of hydrogen atoms to form an aromatic system. The process is typically carried out at high temperatures in the presence of a heterogeneous catalyst. The overall reaction scheme is a two-step process starting from cyclohexanone. First, two molecules of cyclohexanone undergo an acid- or base-catalyzed aldol (B89426) condensation-dehydration reaction to form this compound. This intermediate is then subjected to catalytic dehydrogenation to yield o-phenylphenol.[1][2]

Quantitative Data Summary

The efficiency of the dehydrogenation of this compound to o-phenylphenol is highly dependent on the catalyst, temperature, and pressure. Below is a summary of quantitative data from various studies.

Catalyst SystemSupportTemperature (°C)Pressure (MPa)Dimer Conversion (%)o-Phenylphenol Selectivity (%)o-Phenylphenol Yield (%)Reference
Platinum (Pt)γ-Al₂O₃355Atmospheric9897.7~95.7[3]
Platinum (Pt) with KOHγ-Al₂O₃350Not Specified100~95~95[4]
5% Palladium (Pd)Charcoal280-320Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
Platinum (Pt) on Carbon (C) modified with K₂CO₃Carbon390-4001.9-2.0100Not Specified91.3 (in solution)[6]
Platinum (Pt) on Carbon (C) modified with CaCO₃Carbon320-3300.6-0.7>98 (o-cyclohexylphenol <2%)Not SpecifiedNot Specified[7]
Copper-Nickel (Cu-Ni)Mg/Al Hydrotalcite330Not SpecifiedHighUp to 90Not Specified[8]
Platinum (Pt)Not Specified270Not Specified~100~85~85[9]

Experimental Protocols

The synthesis of o-phenylphenol from cyclohexanone involves two main stages: the synthesis of the precursor this compound and its subsequent dehydrogenation.

Protocol 1: Synthesis of this compound

This protocol is based on the acid-catalyzed self-condensation of cyclohexanone.

Materials:

  • Cyclohexanone

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Benzene (B151609) or Toluene (B28343) (for azeotropic removal of water)

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a Dean-Stark apparatus and condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone.

  • Add a catalytic amount of concentrated HCl or H₂SO₄ (approximately 1-3% by weight of cyclohexanone).[1]

  • Add benzene or toluene to the flask to facilitate the azeotropic removal of water produced during the reaction.

  • Heat the reaction mixture to reflux (typically 80-120°C) with vigorous stirring.[1]

  • Continuously remove the water collected in the Dean-Stark trap.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete when the theoretical amount of water has been collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent (benzene or toluene) and unreacted cyclohexanone by distillation under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Protocol 2: Dehydrogenation of this compound to o-Phenylphenol

This protocol describes a general procedure for the catalytic dehydrogenation using a platinum-based catalyst.

Materials:

  • This compound (from Protocol 1)

  • Platinum on carbon (Pt/C) catalyst (e.g., 5% Pt/C) or Platinum on alumina (B75360) (Pt/Al₂O₃)

  • High-pressure reactor (autoclave) equipped with a stirrer, temperature controller, and pressure gauge

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus

Procedure:

  • Charge the high-pressure reactor with this compound and the Pt/C or Pt/Al₂O₃ catalyst. The catalyst loading is typically in the range of 1-5% by weight of the reactant.

  • Seal the reactor and purge it 2-3 times with an inert gas (nitrogen or argon) to remove any air.[6][7]

  • Pressurize the reactor to the desired reaction pressure (e.g., 0.6-2 MPa) with the inert gas.[6][7]

  • Begin stirring and heat the reactor to the target temperature (e.g., 320-400°C).[6][7] The hydrogen generated during the reaction will increase the internal pressure.

  • Maintain the reaction at the set temperature and pressure for a specified duration. The reaction progress can be monitored by taking samples and analyzing them by GC for the disappearance of the starting material and the formation of o-phenylphenol. An intermediate, o-cyclohexylphenol, may also be observed.[6]

  • Once the reaction is complete (typically when the concentration of the intermediate o-cyclohexylphenol is below 2%), stop the heating and allow the reactor to cool to a safe temperature (e.g., 60-70°C).[6][7]

  • Carefully vent the excess pressure.

  • Filter the reaction mixture to remove the catalyst. The catalyst can often be recovered and reused.

  • The resulting filtrate contains crude o-phenylphenol. Further purification can be achieved by vacuum distillation to obtain high-purity o-phenylphenol.[1]

Safety Precautions:

  • This reaction involves high temperatures and pressures and should only be conducted in a suitable high-pressure reactor by trained personnel.

  • The reaction generates hydrogen gas, which is highly flammable. Ensure proper ventilation and avoid any sources of ignition.

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations

Reaction Pathway

ReactionPathway Cyclohexanone Cyclohexanone Dimer This compound (and isomer) Cyclohexanone->Dimer Condensation (-H₂O) Intermediate o-Cyclohexylphenol Dimer->Intermediate Partial Dehydrogenation OPP o-Phenylphenol Intermediate->OPP Dehydrogenation (-H₂)

Caption: Reaction pathway from cyclohexanone to o-phenylphenol.

Experimental Workflow

ExperimentalWorkflow cluster_synthesis Precursor Synthesis cluster_dehydrogenation Dehydrogenation start_synthesis Charge Cyclohexanone & Acid Catalyst reflux Azeotropic Reflux start_synthesis->reflux workup Neutralization & Washing reflux->workup purification_synthesis Vacuum Distillation workup->purification_synthesis product_dimer This compound purification_synthesis->product_dimer start_dehydro Charge Dimer & Catalyst to Reactor product_dimer->start_dehydro reaction Heat under Pressure start_dehydro->reaction filtration Cool & Filter reaction->filtration purification_dehydro Vacuum Distillation filtration->purification_dehydro product_opp o-Phenylphenol purification_dehydro->product_opp

Caption: Experimental workflow for o-phenylphenol synthesis.

References

Application Notes and Protocols: Diels-Alder Reaction of 2-(1-Cyclohexenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings. This reaction involves a conjugated diene and a dienophile, typically an alkene or alkyne. The reaction's utility is particularly pronounced in the synthesis of complex polycyclic molecules, a common structural motif in natural products and pharmaceutically active compounds.

This document provides detailed application notes and a generalized protocol for the Diels-Alder reaction using 2-(1-Cyclohexenyl)cyclohexanone as the diene. This α,β-unsaturated ketone possesses a fixed s-cis conformation of the diene system, a favorable geometry for this cycloaddition. Due to the electron-withdrawing nature of the carbonyl group, this compound is expected to react efficiently with electron-rich dienophiles in a normal-demand Diels-Alder reaction. Conversely, reactions with electron-deficient dienophiles would proceed under inverse-electron-demand conditions. The resulting polycyclic ketone adducts can serve as versatile intermediates for further synthetic transformations.

Data Presentation: Plausible Reaction Schemes and Expected Products

While specific quantitative data for the Diels-Alder reaction of this compound is not extensively reported in the literature, we can predict the expected products with common dienophiles based on the well-established principles of cycloaddition reactions. The reactions are anticipated to proceed with good regioselectivity and stereoselectivity, favoring the formation of the endo product under kinetic control.

Table 1: Predicted Diels-Alder Adducts with Various Dienophiles

DieneDienophilePredicted ProductExpected Yield
This compoundMaleic Anhydride (B1165640)Tricyclic Anhydride AdductGood to Excellent
This compoundDimethyl Acetylenedicarboxylate (B1228247) (DMAD)Bicyclic Diester AdductModerate to Good
This compoundAcrylonitrileBicyclic Nitrile AdductModerate to Good

Note: The yields are estimations based on analogous reactions and would require experimental validation.

Experimental Protocols

The following are generalized protocols for the Diels-Alder reaction of this compound with representative dienophiles. These protocols are based on standard procedures for Diels-Alder reactions and should be optimized for specific substrates and scales.

Protocol 1: Reaction with Maleic Anhydride

Objective: To synthesize the tricyclic anhydride adduct via a Diels-Alder reaction.

Materials:

  • This compound

  • Maleic Anhydride

  • Toluene (B28343) (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene (approximately 5-10 mL per gram of diene).

  • Add maleic anhydride (1.1 eq) to the solution.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes) to yield the pure tricyclic anhydride adduct.

Protocol 2: Reaction with Dimethyl Acetylenedicarboxylate (DMAD)

Objective: To synthesize the bicyclic diester adduct.

Materials:

  • This compound

  • Dimethyl Acetylenedicarboxylate (DMAD)

  • Xylene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a dry round-bottom flask, combine this compound (1.0 eq) and anhydrous xylene.

  • Add dimethyl acetylenedicarboxylate (DMAD) (1.2 eq) dropwise to the stirred solution at room temperature.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 140 °C).

  • Maintain the reaction at reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the solution in vacuo.

  • Purify the residue by silica gel column chromatography using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to isolate the bicyclic diester adduct.

Mandatory Visualizations

Logical Workflow for Diels-Alder Reaction

Diels_Alder_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Diene and Dienophile in Solvent start->reagents heating Heat to Reflux reagents->heating monitoring Monitor by TLC heating->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete evaporation Solvent Evaporation cooling->evaporation purification Purification (Recrystallization/Chromatography) evaporation->purification product Pure Product purification->product

Caption: General workflow for the Diels-Alder reaction.

Signaling Pathway of Electron Flow in a Normal-Demand Diels-Alder Reaction

Diels_Alder_Mechanism HOMO_Diene HOMO (Diene) Transition_State Cyclic Transition State HOMO_Diene->Transition_State [4π] LUMO_Dienophile LUMO (Dienophile) LUMO_Dienophile->Transition_State [2π] Cycloadduct Cyclohexene Product Transition_State->Cycloadduct Formation of σ-bonds

Application Notes and Protocols for the Robinson Annulation of 2-(1-Cyclohexenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Robinson annulation is a cornerstone in synthetic organic chemistry, enabling the construction of six-membered rings, a ubiquitous structural motif in a vast array of biologically active molecules, including steroids, alkaloids, and terpenoids.[1][2][3] This powerful reaction proceeds through a tandem Michael addition and intramolecular aldol (B89426) condensation, providing a versatile and efficient method for the synthesis of complex cyclic systems.[1][4] This document provides detailed application notes and a generalized protocol for the Robinson annulation of 2-(1-cyclohexenyl)cyclohexanone, a key intermediate in the synthesis of polycyclic compounds. The reaction of this compound with an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK), yields a tricyclic α,β-unsaturated ketone, a valuable scaffold in medicinal chemistry and drug development.

Reaction Principle

The Robinson annulation is a classic ring-forming reaction that creates a new six-membered ring onto an existing ketone.[1] The process is typically base-catalyzed and involves two key sequential steps:

  • Michael Addition: The reaction is initiated by the deprotonation of the α-carbon of the ketone, this compound, by a base to form a nucleophilic enolate. This enolate then undergoes a conjugate 1,4-addition (Michael addition) to an α,β-unsaturated ketone (the Michael acceptor), such as methyl vinyl ketone. This step results in the formation of a 1,5-dicarbonyl intermediate.[1][5]

  • Intramolecular Aldol Condensation: The newly formed 1,5-dicarbonyl compound, under the basic reaction conditions, undergoes an intramolecular aldol condensation. An enolate is formed at one of the carbonyl groups, which then attacks the other carbonyl group, leading to the formation of a six-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone yields the final α,β-unsaturated cyclic ketone product.[5][6]

Applications in Drug Development

The tricyclic core synthesized through the Robinson annulation of this compound serves as a foundational structure for numerous pharmacologically relevant molecules. The ability to introduce various substituents on both the starting materials and the final product allows for the generation of diverse molecular libraries for screening and lead optimization in drug discovery programs. The rigid, polycyclic framework is a common feature in many natural products with potent biological activities, making this synthetic route highly valuable for accessing novel therapeutic agents.

Data Presentation

Table 1: Generalized Reaction Parameters for Robinson Annulation of this compound
ParameterRecommended ConditionsNotes
Michael Donor This compound1.0 equivalent
Michael Acceptor Methyl Vinyl Ketone (MVK)1.1 - 1.5 equivalents
Base Sodium Ethoxide (NaOEt) or Potassium tert-Butoxide (KOtBu)1.1 - 1.5 equivalents
Solvent Anhydrous Ethanol (B145695) or tert-ButanolSufficient to dissolve reactants
Temperature Room temperature to reflux (typically 50-80 °C)Reaction progress should be monitored
Reaction Time 4 - 24 hoursVaries with substrate and temperature
Work-up Acidic quench (e.g., dilute HCl) followed by extractionTo neutralize the base and isolate the product
Purification Column chromatography on silica (B1680970) gelEluent system to be determined by TLC
Expected Yield 40-70%Highly dependent on reaction conditions and scale

Experimental Protocols

This section provides a generalized experimental protocol for the Robinson annulation of this compound with methyl vinyl ketone.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) in anhydrous ethanol.

  • Base Addition: To the stirred solution, add sodium ethoxide (1.2 equiv.) portion-wise at room temperature. Stir the resulting mixture for 30 minutes to ensure complete formation of the enolate.

  • Michael Acceptor Addition: Slowly add methyl vinyl ketone (1.2 equiv.) to the reaction mixture via a dropping funnel over a period of 15-20 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 hexane:ethyl acetate).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the reaction mixture by adding 5% hydrochloric acid until the pH is approximately 7.

  • Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add dichloromethane and water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure tricyclic enone product.

Characterization of the Product (Δ⁹,¹⁰-Octal-1-one):

The expected product of this reaction is Δ⁹,¹⁰-octal-1-one. Characterization data for this compound would typically include:

  • ¹H NMR: Peaks corresponding to the aliphatic protons of the fused ring system and the vinylic proton.

  • ¹³C NMR: Signals for the carbonyl carbon, the olefinic carbons, and the aliphatic carbons of the tricyclic structure.

  • IR Spectroscopy: A strong absorption band for the α,β-unsaturated ketone carbonyl group (typically around 1660-1680 cm⁻¹) and a band for the C=C double bond (around 1600-1650 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product.

Mandatory Visualizations

Robinson Annulation Mechanism

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation start This compound enolate Enolate Formation start->enolate Base diketone 1,5-Diketone Intermediate enolate->diketone Nucleophilic Attack mvk Methyl Vinyl Ketone mvk->diketone aldol_enolate Enolate Formation diketone->aldol_enolate cyclization Intramolecular Cyclization aldol_enolate->cyclization Base dehydration Dehydration cyclization->dehydration product Tricyclic Enone Product dehydration->product

Caption: Mechanism of the Robinson Annulation.

Experimental Workflow

Experimental_Workflow start Dissolve Reactant in Solvent base Add Base start->base acceptor Add Michael Acceptor base->acceptor reaction Heat to Reflux & Monitor acceptor->reaction workup Quench and Extract reaction->workup purification Column Chromatography workup->purification end Characterize Product purification->end

Caption: General experimental workflow for the Robinson annulation.

References

Application Notes and Protocols for the Oxidation of 2-(1-Cyclohexenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Cyclohexenyl)cyclohexanone is a versatile bicyclic α,β-unsaturated ketone that serves as a valuable starting material for the synthesis of a variety of complex organic molecules. Its structure features multiple reactive sites, including a carbon-carbon double bond and a ketone functional group, which can be selectively targeted through various oxidation reactions. The resulting oxidation products, such as epoxides, diols, and dicarbonyl compounds, are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds. These functionalized cyclohexanone (B45756) derivatives are key building blocks in medicinal chemistry, enabling the construction of diverse molecular scaffolds for drug discovery.

This document provides detailed application notes and experimental protocols for the key oxidation reactions of this compound, including epoxidation and oxidative cleavage of the alkene, as well as oxidation of the ketone moiety.

Data Presentation: Summary of Key Oxidation Reactions

The following table summarizes the expected products and general reaction conditions for the oxidation of this compound based on established methods for analogous compounds.

Reaction TypeOxidizing Agent(s)Key Reagents/CatalystsPrimary ProductPotential Applications of Product
Epoxidation Hydrogen Peroxide (H₂O₂)Base (e.g., NaOH)2,2'-(Oxiran-2-yl)dicyclohexanoneIntermediate for the synthesis of diols, amino alcohols, and other functionalized cyclohexanes with potential therapeutic activities.
Oxidative Cleavage (Ozonolysis) Ozone (O₃), followed by a workup reagent1. O₃; 2. Zinc dust/Water (reductive) or H₂O₂ (oxidative)2-Oxo-2-(2-oxocyclohexyl)ethyl)cyclohexanecarbaldehyde (reductive) or 2-((1-carboxy-2-oxocyclohexyl)methyl)cyclohexanone (oxidative)Precursors for the synthesis of macrocycles, polymers, and complex natural products. The resulting dicarbonyls can be used to construct heterocyclic scaffolds.
α-Oxidation of Ketone Selenium Dioxide (SeO₂)Dioxane, Water2-(1-Cyclohexenyl)-1,2-cyclohexanedioneBuilding block for the synthesis of quinoxalines and other heterocyclic compounds, which are prevalent in many pharmaceutical agents.

Experimental Protocols

Protocol 1: Epoxidation of this compound via Weitz-Scheffer Reaction

This protocol describes the epoxidation of the carbon-carbon double bond in this compound using hydrogen peroxide under basic conditions, a method analogous to the Weitz-Scheffer reaction.[1]

Materials:

  • This compound

  • Methanol (B129727)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • While stirring, add 30% hydrogen peroxide (1.5 eq) dropwise to the solution.

  • Slowly add 2 M sodium hydroxide solution dropwise, maintaining the temperature below 5 °C. The pH of the reaction mixture should be monitored and maintained between 8 and 9.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired epoxide.

Protocol 2: Oxidative Cleavage of this compound by Ozonolysis

This protocol details the cleavage of the double bond in this compound using ozone, followed by a reductive workup with zinc and water to yield a dialdehyde.[2][3]

Materials:

  • This compound

  • Dichloromethane (B109758) (DCM) or Methanol (solvent)

  • Ozone generator

  • Gas dispersion tube

  • Dry ice/acetone bath

  • Zinc dust

  • Water or dilute acetic acid

  • Round-bottom flask

  • Stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane or methanol in a round-bottom flask equipped with a gas dispersion tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone.

  • Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone.

  • For a reductive workup, add zinc dust (2.0 eq) and a small amount of water or dilute acetic acid to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours until the ozonide is completely decomposed (monitor by TLC or peroxide test strips).

  • Filter off the zinc salts and wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude dialdehyde.

  • Purify the product by column chromatography if necessary.

Protocol 3: α-Oxidation of the Cyclohexanone Ring using Selenium Dioxide

This protocol describes the oxidation of the α-methylene group of the cyclohexanone ring to a carbonyl group, yielding a 1,2-dicarbonyl compound, using selenium dioxide.[4][5]

Materials:

  • This compound

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Stir bar

  • Filter funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and stir bar, add this compound (1.0 eq) and dioxane.

  • To this solution, add a solution of selenium dioxide (1.1 eq) in a small amount of water.

  • Heat the reaction mixture to reflux with vigorous stirring. The formation of a black precipitate of elemental selenium will be observed.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated selenium. Wash the selenium with dioxane.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

Oxidation_Pathways cluster_epoxidation Epoxidation cluster_ozonolysis Oxidative Cleavage cluster_alpha_oxidation α-Oxidation A This compound B 2,2'-(Oxiran-2-yl)dicyclohexanone A->B H₂O₂ / NaOH C Dicarbonyl Product A->C 1. O₃ 2. Zn/H₂O D 2-(1-Cyclohexenyl)-1,2-cyclohexanedione A->D SeO₂

Caption: Key oxidation pathways of this compound.

Experimental_Workflow start Start: Starting Material (this compound) reaction Oxidation Reaction (e.g., Epoxidation, Ozonolysis) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography, Distillation) workup->purification analysis Product Characterization (NMR, IR, MS) purification->analysis end Final Product analysis->end

Caption: General experimental workflow for oxidation reactions.

References

Application Notes and Protocols: Reduction of 2-(1-Cyclohexenyl)cyclohexanone to Cyclohexylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of 2-(1-cyclohexenyl)cyclohexanone to cyclohexylcyclohexanone is a critical transformation in organic synthesis, yielding a saturated bicyclic ketone. This product serves as a valuable intermediate in the manufacturing of various specialty chemicals, including flavoring agents, perfume fixatives, and materials for the electronics industry. The most common and efficient method for this conversion is catalytic hydrogenation, which involves the use of a heterogeneous catalyst, typically a noble metal such as palladium or platinum, under a hydrogen atmosphere.

This document provides detailed protocols and application notes for the catalytic hydrogenation of this compound, a compound often generated from the self-condensation of cyclohexanone (B45756).[1][2] The starting material typically exists as a mixture with its tautomer, 2-cyclohexylidenecyclohexanone, both of which are reduced to the desired product under the described conditions.

Reaction Principle

The conversion involves the catalytic addition of hydrogen across both the carbon-carbon double bond of the cyclohexenyl ring and the carbon-oxygen double bond of the ketone functional group. The reaction proceeds in a stepwise manner, although the intermediate, cyclohexylcyclohexanol, is typically not isolated and is further hydrogenated to the final product, cyclohexylcyclohexanone. The choice of catalyst and reaction conditions is crucial to achieve high yield and selectivity.

Experimental Protocols

This section outlines a general protocol for the liquid-phase catalytic hydrogenation of this compound.

Materials and Equipment:

  • Substrate: this compound (typically containing its isomer 2-cyclohexylidenecyclohexanone)

  • Catalyst: 5% Palladium on Carbon (Pd/C) or 5% Platinum on Carbon (Pt/C)

  • Solvent (optional): Ethanol (B145695) or other suitable alcohol[1]

  • Hydrogen Source: High-purity hydrogen gas cylinder with a regulator

  • Reactor: A high-pressure autoclave or a Parr hydrogenation apparatus equipped with a stirrer, heating mantle, thermocouple, and pressure gauge

  • Filtration System: Buchner funnel with filter paper or a Celite® pad

  • Analytical Instruments: Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring and product analysis

Protocol: Catalytic Hydrogenation using Palladium on Carbon
  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and free from any contaminants. Purge the reactor several times with an inert gas, such as nitrogen, to remove any residual air.

  • Charging the Reactor:

    • Charge the reactor with this compound.

    • If a solvent is used, add ethanol (e.g., in a 1:1 to 5:1 solvent-to-substrate ratio by weight).[1]

    • Carefully add the 5% Pd/C catalyst. The catalyst loading can range from 0.5% to 5% by weight relative to the substrate.

  • Sealing and Purging: Seal the reactor securely. Purge the system again with nitrogen to remove air introduced during charging, followed by several purges with hydrogen gas to ensure a pure hydrogen atmosphere.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).

    • Begin stirring to ensure good mixing of the reactants and catalyst.

    • Heat the reactor to the target temperature, typically in the range of 50°C to 165°C.[1]

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder. The reaction is considered complete when hydrogen consumption ceases. Alternatively, small aliquots of the reaction mixture can be carefully withdrawn at intervals and analyzed by GC or GC-MS to determine the conversion of the starting material.

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

    • Purge the reactor with nitrogen.

    • Open the reactor and dilute the mixture with a suitable solvent (e.g., ethanol or ethyl acetate) to facilitate filtration.

    • Remove the catalyst by filtration through a pad of Celite®. Caution: Palladium on carbon can be pyrophoric when exposed to air after the reaction. Ensure the filter cake is kept wet with solvent during and after filtration.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude cyclohexylcyclohexanone can be purified by fractional distillation under reduced pressure to obtain the final product with high purity.[1]

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the hydrogenation of this compound.

ParameterCondition RangeCatalyst: Palladium on Carbon (Pd/C)Catalyst: Platinum on Carbon (Pt/C)
Substrate Concentration -Neat or in solventNeat or in solvent
Catalyst Loading 0.5 - 5.0 wt%1.0 - 2.0 wt%1.0 - 2.0 wt%
Hydrogen Pressure 10 - 50 bar20 - 40 bar20 - 40 bar
Temperature 50 - 165 °C[1]80 - 120 °C70 - 110 °C
Reaction Time 2 - 10 hours4 - 8 hours3 - 6 hours
Solvent Ethanol, MethanolEthanol[1]Ethanol
Yield > 90%Typically > 95%Typically > 95%
Purity (after distillation) > 98%> 99%> 99%

Visualizations

Experimental Workflow

experimental_workflow start Start charge_reactor Charge Reactor: - this compound - Solvent (e.g., Ethanol) - Catalyst (e.g., 5% Pd/C) start->charge_reactor seal_purge Seal Reactor & Purge (N2 then H2) charge_reactor->seal_purge run_reaction Run Hydrogenation Reaction (Set T, P, and Stirring) seal_purge->run_reaction monitor Monitor H2 Uptake / GC Analysis run_reaction->monitor monitor->run_reaction Reaction Incomplete cool_vent Cool Reactor & Vent H2 monitor->cool_vent Reaction Complete filter_catalyst Filter to Remove Catalyst (Caution: Pyrophoric) cool_vent->filter_catalyst concentrate Concentrate Filtrate (Rotary Evaporation) filter_catalyst->concentrate purify Purify by Vacuum Distillation concentrate->purify product Final Product: Cyclohexylcyclohexanone purify->product

Caption: Workflow for the catalytic hydrogenation of this compound.

Chemical Transformation Pathway

reaction_pathway reactant This compound (and tautomer) intermediate Cyclohexylcyclohexanol (intermediate) reactant->intermediate + H2 / Catalyst product Cyclohexylcyclohexanone (Final Product) intermediate->product + H2 / Catalyst

Caption: Simplified reaction pathway for the reduction.

Safety Considerations

  • High-Pressure Operations: All hydrogenation reactions must be conducted in a properly rated and maintained high-pressure reactor behind a safety shield in a well-ventilated fume hood.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all connections are leak-proof and purge the system thoroughly with an inert gas before and after the reaction.

  • Pyrophoric Catalysts: Spent hydrogenation catalysts, particularly palladium on carbon, can be pyrophoric. Do not allow the catalyst to dry in the presence of air. Quench the catalyst carefully by keeping it wet with water or solvent.

  • Standard Chemical Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.

References

Application Notes and Protocols for the Quantification of 2-(1-Cyclohexenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Cyclohexenyl)cyclohexanone, a dimer of cyclohexanone, is a significant chemical intermediate in various industrial syntheses. Accurate quantification of this compound is crucial for process monitoring, quality control, and research and development. These application notes provide detailed protocols for the quantitative analysis of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The following methods are adaptable to various sample matrices and are intended to serve as a comprehensive guide for analytical chemists and researchers.

Analytical Methods Overview

Gas Chromatography is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. Both Flame Ionization Detection (FID) and Mass Spectrometry (MS) can be employed for quantification and identification. HPLC offers an alternative approach, particularly useful for samples in complex matrices or when derivatization is employed to enhance detection.

Application Note 1: Quantification by Gas Chromatography (GC)

This section details two common GC-based approaches for the quantification of this compound: direct injection with Flame Ionization Detection (GC-FID) and Headspace analysis coupled with Mass Spectrometry (GC-MS).

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the direct quantification of this compound in organic solvents.

Experimental Protocol

1. Instrumentation and Consumables:

  • Gas Chromatograph with FID detector

  • Capillary GC column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent is recommended.

  • Autosampler

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks, pipettes, and syringes

  • Solvents: Dichloromethane (B109758) or ethyl acetate (B1210297) (HPLC grade)

  • Internal Standard (IS): e.g., Chlorobenzene

2. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., chlorobenzene) in dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. Add a constant concentration of the internal standard to each calibration standard and sample.

3. Sample Preparation:

  • Dissolve the sample containing this compound in dichloromethane to a concentration within the calibration range.

  • Add the internal standard to the sample solution at the same concentration used for the calibration standards.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. GC-FID Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

5. Data Analysis:

  • Identify the peaks corresponding to this compound and the internal standard based on their retention times.

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify the amount of this compound in the samples using the generated calibration curve.

Method 2: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is ideal for analyzing volatile and semi-volatile compounds in complex or non-volatile matrices without direct injection of the sample matrix.

Experimental Protocol

1. Instrumentation and Consumables:

  • GC-MS system with a headspace autosampler

  • Capillary GC column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Headspace vials (20 mL) with magnetic screw caps (B75204) and septa

  • Heater-stirrer

2. Standard and Sample Preparation:

  • Prepare standard solutions in a suitable solvent as described in the GC-FID method.

  • For liquid samples, place a known volume (e.g., 1 mL) into a headspace vial. For solid samples, a known weight is used.

  • Seal the vials immediately.

3. HS-GC-MS Conditions:

  • Headspace Parameters:

    • Vial Equilibration Temperature: 120 °C

    • Vial Equilibration Time: 20 minutes

    • Syringe Temperature: 130 °C

    • Injection Volume: 1 mL of headspace gas

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Same as GC-FID method

    • Carrier Gas: Helium at 1.2 mL/min

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

4. Data Analysis:

  • Identification is confirmed by comparing the mass spectrum of the peak with a reference library (e.g., NIST).

  • Quantification is performed using an external or internal standard calibration curve based on the peak area of a characteristic ion.

Quantitative Data Summary (GC Methods)

ParameterGC-FIDHS-GC-MS
Linearity Range 1 - 100 µg/mL1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.5 µg/mL
Precision (RSD) < 5%< 10%
Accuracy (Recovery) 95 - 105%90 - 110%

Note: These values are typical and should be determined during method validation.

GC Analysis Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Solvent (e.g., Dichloromethane) A->B C Add Internal Standard B->C D Filter (0.45 µm) C->D E Inject into GC D->E To GC F Separation on Capillary Column E->F G Detection (FID/MS) F->G H Peak Integration G->H Raw Data I Generate Calibration Curve H->I J Quantify Analyte I->J HPLC_Workflow cluster_prep Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Standard/Sample in Acetonitrile B Add DNPH Reagent A->B C Heat at 60°C for 30 min B->C D Cool to Room Temp C->D E Inject into HPLC D->E To HPLC F Separation on C18 Column E->F G UV Detection (365 nm) F->G H Integrate Peak Area G->H Chromatogram I Construct Calibration Curve H->I J Calculate Concentration I->J

Application Notes and Protocols for the Synthesis of 2-(1-Cyclohexenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(1-Cyclohexenyl)cyclohexanone, an important intermediate in organic synthesis, is primarily produced through the self-condensation of cyclohexanone (B45756). This reaction typically proceeds via an acid or base-catalyzed pathway, leading to the formation of a dimeric product. The compound serves as a valuable precursor in the synthesis of various fine chemicals, including o-phenylphenol, which has applications as a disinfectant and preservative. Additionally, it is utilized as a modifying agent for epoxy resins, a plasticizer, and a crosslinking agent for polymers.[1] This document provides detailed experimental protocols for the synthesis of this compound, a summary of quantitative data from various catalytic methods, and a visual representation of the experimental workflow.

Data Presentation

The synthesis of this compound can be achieved through several catalytic methods, each with varying efficiency. The table below summarizes the quantitative data from different experimental setups.

CatalystReaction Temperature (°C)Reaction Time (h)Conversion (%)Yield (%)Reference
Phosphorus Pentoxide503-58.7[2]
Pyrophosphoric Acid-24-81.6[2]
Sulfuric Acid---~37[1]
Benzenesulfonic acid on silica (B1680970) gel13516257[3]
Solid Acid Catalyst (Al(OH)₃/H₂SO₄)130 - 150-->70[1][4][5]
Lanthanum (III) isopropoxideHeating5-~61[6]

Experimental Protocols

The following protocols detail the synthesis of this compound using different acid catalysts.

Protocol 1: Synthesis using a Solid Acid Catalyst

This protocol is based on the use of a prepared solid acid catalyst, which offers advantages in terms of reduced corrosion and easier separation.[1]

Materials:

  • Cyclohexanone (568.2 g)

  • Solid Acid Catalyst (23.7 g) - Prepared by soaking Al(OH)₃ in 0.5-2.5 M sulfuric acid, followed by drying and calcination at ≥450°C.[1][5]

  • Nitrogen gas

  • 1-L stainless steel reactor with a mechanical stirrer

Procedure:

  • Place 568.2 g of cyclohexanone and 23.7 g of the solid acid catalyst into a 1-L stainless steel reactor equipped with a mechanical stirrer.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 130°C, 140°C, or 150°C).[1]

  • During the reaction, introduce a stream of nitrogen gas to help remove the water produced. The cyclohexanone itself will also act as a water-carrying agent.[1]

  • Monitor the reaction progress by suitable analytical methods (e.g., GC-MS).

  • Upon completion, cool the reactor and separate the catalyst from the product mixture by filtration.

  • Purify the crude product by distillation to obtain this compound.

Protocol 2: Synthesis using Phosphorus Pentoxide

This protocol describes a method using a strong dehydrating agent as a catalyst.[2]

Materials:

  • Cyclohexanone

  • Phosphorus pentoxide (P₂O₅)

  • Ether

  • Magnesium sulfate (B86663) (MgSO₄)

  • Ice water

Procedure:

  • To stirred cyclohexanone, add phosphorus pentoxide in three equal portions at 30-minute intervals.

  • Maintain the reaction temperature at 50°C for a total of 3 hours.[2]

  • After the reaction, add an equal volume of ether to the mixture.

  • Wash the solution with ice water to remove any excess phosphorus pentoxide.[2]

  • Dry the organic layer over anhydrous magnesium sulfate.[2]

  • Remove the ether by evaporation.

  • Distill the residue to yield the product mixture containing this compound.[2]

Mandatory Visualization

The following diagrams illustrate the key aspects of the synthesis.

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Mixing Cyclohexanone and Catalyst setup Reactor Setup (Stirrer, N2 inlet) reagents->setup heating Heating to 130-150 °C setup->heating water_removal Continuous Water Removal heating->water_removal cooling Cooling the Mixture water_removal->cooling filtration Catalyst Filtration cooling->filtration distillation Product Distillation filtration->distillation product This compound distillation->product

Caption: Workflow for the synthesis of this compound.

signaling_pathway Reaction Mechanism: Acid-Catalyzed Self-Condensation of Cyclohexanone cluster_reactants Reactants cluster_intermediates Intermediates cyclohexanone1 Cyclohexanone (Nucleophile Precursor) enolate Enol Intermediate cyclohexanone1->enolate cyclohexanone2 Cyclohexanone (Electrophile) protonated_carbonyl Protonated Carbonyl cyclohexanone2->protonated_carbonyl catalyst Acid Catalyst (H+) catalyst->cyclohexanone1 Protonation/Deprotonation catalyst->cyclohexanone2 Protonation enolate->protonated_carbonyl Nucleophilic Attack aldol_adduct Aldol Adduct protonated_carbonyl->aldol_adduct product This compound aldol_adduct->product Dehydration water Water (H2O) aldol_adduct->water

Caption: Simplified reaction pathway for cyclohexanone self-condensation.

References

Application Notes and Protocols: 2-(1-Cyclohexenyl)cyclohexanone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(1-Cyclohexenyl)cyclohexanone as a versatile building block in pharmaceutical synthesis. This document details its primary application as a key intermediate in the synthesis of o-phenylphenol and explores its potential in the synthesis of quinoline-based structures and other pharmaceutical agents.

Overview of this compound

This compound (CAS No. 1502-22-3) is a bicyclic enone that serves as a valuable intermediate in organic synthesis.[1] It is typically synthesized via the self-condensation of cyclohexanone (B45756) under acidic or basic conditions.[2][3] Its chemical structure, featuring both a ketone and a carbon-carbon double bond in conjugation, allows for a variety of chemical transformations, making it a versatile precursor for more complex molecular architectures.[1]

Established Application: Synthesis of o-Phenylphenol

The most prominent application of this compound in the chemical industry is as a direct precursor to o-phenylphenol (OPP).[2][3] OPP and its derivatives have established applications in the pharmaceutical industry, including their use in the synthesis of drugs for treating epilepsy.[4] The synthesis of OPP from this compound is a two-step process commencing from cyclohexanone.

Synthesis of this compound

The initial step involves the acid-catalyzed self-condensation of cyclohexanone. Various catalysts can be employed for this reaction, with solid acid catalysts and mineral acids being common choices.

Experimental Protocol: Synthesis of this compound

  • Materials: Cyclohexanone, solid acidic catalyst (e.g., Al₂O₃-based or benzenesulfonic acid supported on silica (B1680970) gel), solvent (e.g., toluene (B28343) or the reactant itself can act as a solvent).[3][5]

  • Equipment: A round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a Dean-Stark trap to remove the water formed during the reaction.

  • Procedure:

    • To a reaction vessel, add cyclohexanone and the catalyst. The catalyst loading is typically in the range of 2-5% by weight relative to cyclohexanone.[3][5]

    • Heat the mixture to a temperature between 130°C and 160°C with vigorous stirring.[3][5]

    • Continuously remove the water generated during the reaction using a Dean-Stark trap to drive the equilibrium towards the product.

    • Monitor the reaction progress by techniques such as gas chromatography (GC). The reaction time can vary from 1 to 5 hours.[1]

    • Upon completion, cool the reaction mixture and separate the catalyst by filtration.

    • The crude product can be purified by vacuum distillation to yield this compound.

Quantitative Data for Synthesis of this compound

CatalystReaction Temperature (°C)Reaction Time (h)Conversion of Cyclohexanone (%)Yield of this compound (%)Reference
Benzenesulfonic acid on silica gel13516257[5]
Al₂O₃ (from pseudo-boehmite)Not specifiedNot specified>70>70[2]
La(O-i-Pr)₃ in BenzeneHeating5Not specified~61[1]
Dehydrogenation to o-Phenylphenol

The second step is the dehydrogenation of this compound to yield o-phenylphenol. This is typically a gas-phase reaction carried out at high temperatures over a metal-containing catalyst.

Experimental Protocol: Dehydrogenation to o-Phenylphenol

  • Materials: this compound, dehydrogenation catalyst (e.g., Pt on a support like Al₂O₃).[2][6]

  • Equipment: A fixed-bed reactor system suitable for high-temperature gas-phase reactions.

  • Procedure:

    • Vaporize the this compound feed.

    • Pass the vapor over the heated catalyst bed. The reaction temperature is typically in the range of 250-400°C.[6]

    • The product stream is then cooled to condense the o-phenylphenol.

    • The crude o-phenylphenol can be purified by vacuum distillation or recrystallization.[6]

Quantitative Data for Dehydrogenation to o-Phenylphenol

CatalystReaction Temperature (°C)Conversion of Intermediate (%)Selectivity to o-Phenylphenol (%)Reference
Pt-based catalyst250-400HighHigh[2]
Not specified120-23070-9086-90[6]

Logical Relationship: Synthesis of o-Phenylphenol

G Cyclohexanone Cyclohexanone Intermediate This compound Cyclohexanone->Intermediate Condensation (Acid/Base Catalyst) OPP o-Phenylphenol Intermediate->OPP Dehydrogenation (Pt Catalyst) Pharmaceuticals Pharmaceuticals (e.g., for epilepsy) OPP->Pharmaceuticals Further Synthesis

Caption: Synthetic pathway from cyclohexanone to pharmaceuticals via this compound and o-phenylphenol.

Application in the Synthesis of Quinolines

Quinolines are a class of heterocyclic compounds with a wide range of pharmacological activities. The Doebner-von Miller reaction is a classic method for synthesizing quinolines from α,β-unsaturated carbonyl compounds and anilines.[4][7] As an α,β-unsaturated ketone, this compound can serve as a substrate for this reaction to produce tetracyclic quinoline (B57606) derivatives. A study by Terada and Okada has specifically mentioned the use of this compound as a starting material for the synthesis of quinolines.[1]

Experimental Protocol: General Procedure for Quinoline Synthesis (Doebner-von Miller type)

  • Materials: this compound, a substituted aniline (B41778), a strong acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a Lewis acid), and an oxidizing agent (e.g., nitrobenzene (B124822) or arsenic pentoxide, though milder and safer alternatives are often preferred in modern synthesis).

  • Equipment: A round-bottom flask with a reflux condenser and a heating mantle.

  • Procedure:

    • In a reaction flask, dissolve the aniline in the acid.

    • Add this compound to the mixture.

    • Add the oxidizing agent.

    • Heat the reaction mixture under reflux for several hours.

    • After cooling, the mixture is made alkaline to precipitate the crude quinoline derivative.

    • The product is then purified by column chromatography or recrystallization.

Experimental Workflow: Quinoline Synthesis

G Start Start Materials: - this compound - Aniline derivative - Acid catalyst - Oxidizing agent Reaction Reaction: - Reflux for several hours Start->Reaction Workup Workup: - Basification - Extraction Reaction->Workup Purification Purification: - Chromatography or - Recrystallization Workup->Purification Product Tetracyclic Quinoline Derivative Purification->Product

Caption: General workflow for the synthesis of quinoline derivatives from this compound.

Potential Applications in the Synthesis of Analgesics

Hypothetical Pathway to Tramadol-like Structures

Tramadol is a centrally acting analgesic. Its synthesis typically starts from cyclohexanone, which undergoes a Mannich reaction to form 2-((dimethylamino)methyl)cyclohexan-1-one. This intermediate then reacts with a Grignard reagent. It is conceivable that this compound could be converted to the Mannich reaction precursor through selective reduction of the double bond.

Signaling Pathway: Hypothetical Route to a Tramadol Intermediate

G Start This compound Reduction Selective Hydrogenation Start->Reduction Intermediate1 2-Cyclohexylcyclohexanone Reduction->Intermediate1 Functionalization Further transformation to 2-((dimethylamino)methyl)cyclohexan-1-one Intermediate1->Functionalization Tramadol_Synth Entry into Tramadol Synthesis Functionalization->Tramadol_Synth

Caption: A hypothetical pathway for converting this compound into an intermediate for Tramadol synthesis.

Potential as a Scaffold for Novel Analgesics

The rigid, bicyclic structure of this compound can serve as a scaffold for the development of new analgesic compounds. The ketone and the double bond provide two reactive sites for further functionalization to explore structure-activity relationships for analgesic targets.

Potential in Anticancer and Antimalarial Drug Discovery

The cyclohexenone moiety is a known pharmacophore in a number of compounds with anticancer and antimalarial activity. While specific studies starting from this compound are not widely reported, its derivatives could be synthesized and screened for such activities. The α,β-unsaturated ketone system is a Michael acceptor and can react with biological nucleophiles, which is a mechanism of action for some anticancer drugs.

Conclusion

This compound is a versatile chemical intermediate with a well-established role in the industrial synthesis of o-phenylphenol, a precursor to certain pharmaceuticals. Its reactivity as an α,β-unsaturated ketone also makes it a valuable starting material for the synthesis of complex heterocyclic systems like quinolines. While its direct application in the synthesis of blockbuster drugs like Tramadol or Ketamine is not documented, its chemical structure suggests plausible synthetic routes to key intermediates for these and other novel pharmaceutical agents. Further research into the functionalization of this compound could unlock its full potential in medicinal chemistry and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-Cyclohexenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2-(1-Cyclohexenyl)cyclohexanone. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance your experimental outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the self-condensation of cyclohexanone (B45756).

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield - Inactive or insufficient catalyst.- Reaction temperature is too low.- Insufficient reaction time.- Presence of excess water in the reaction mixture.- Catalyst: Ensure the catalyst is active and used in the appropriate concentration. For solid acid catalysts, ensure proper activation.[1][2][3]- Temperature: Gradually increase the reaction temperature. The optimal range is typically between 100-160°C.[2][4]- Time: Extend the reaction time. Monitor the reaction progress using techniques like GC or TLC.- Water Removal: Employ methods to continuously remove water as it forms, such as a Dean-Stark apparatus or by introducing nitrogen gas to carry away the water.[1][2]
Formation of Side Products (e.g., trimers, polymers) - High reaction temperature.- Prolonged reaction time.- High catalyst concentration.- Temperature: Lower the reaction temperature to favor the formation of the dimer over higher oligomers.[5]- Time: Optimize the reaction time to maximize dimer yield before significant trimer formation occurs.- Catalyst: Reduce the catalyst concentration.
Isomer Formation (2-cyclohexylidenecyclohexanone) - The self-condensation of cyclohexanone naturally produces a mixture of this compound and its isomer, 2-cyclohexylidenecyclohexanone.[6][7]- The ratio of these isomers is often dependent on the catalyst and reaction conditions.[7]- Separation of the desired isomer can be achieved through low-temperature crystallization from a hydrocarbon solvent.[8]
Catalyst Deactivation (for solid catalysts) - Coking or fouling of the catalyst surface.- Leaching of active sites.- Regeneration: Regenerate the catalyst by calcination at high temperatures to burn off organic deposits.- Catalyst Choice: Consider using more robust solid acid catalysts like sulfonic acid-modified silicas or certain metal oxides that show good stability.[2][6][7]
Difficult Product Purification - Presence of unreacted cyclohexanone.- Formation of high-boiling point side products.- Distillation: Use fractional distillation under reduced pressure to separate the product from unreacted starting material and lower-boiling impurities.[9]- Crystallization: Employ low-temperature crystallization to isolate the desired product from isomeric and oligomeric impurities.[8]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound from cyclohexanone?

A1: The synthesis proceeds through a self-aldol condensation reaction. In the presence of an acid or base catalyst, one molecule of cyclohexanone forms an enolate (or enol) which then acts as a nucleophile, attacking the carbonyl carbon of a second cyclohexanone molecule. The resulting aldol (B89426) addition product then undergoes dehydration to yield the final α,β-unsaturated ketone, this compound.[6][10][11]

Q2: What types of catalysts can be used for this synthesis?

A2: A variety of catalysts can be employed, including:

  • Inorganic acids: Sulfuric acid is commonly used but can cause corrosion issues.[2][4][6]

  • Bases: Strong bases can also catalyze the reaction.

  • Solid acid catalysts: These are often preferred as they are more environmentally friendly and easier to separate from the reaction mixture. Examples include sulfonic acid resins, zeolites, and modified silicas.[1][2][3][6][7]

Q3: How does temperature affect the reaction yield?

A3: The reaction rate and yield generally increase with temperature. However, excessively high temperatures can lead to the formation of undesired side products, such as trimers and other high-boiling point compounds. The optimal temperature range is typically between 100°C and 160°C.[2][4][5]

Q4: Why is the removal of water important during the reaction?

A4: The condensation reaction produces one mole of water for every mole of product formed. According to Le Chatelier's principle, removing water as it is formed will shift the equilibrium towards the products, thereby increasing the conversion of cyclohexanone and the overall yield of this compound.[1][5]

Q5: How can I purify the final product?

A5: The most common purification method is distillation under reduced pressure.[9] For separating the this compound from its isomer, 2-cyclohexylidenecyclohexanone, low-temperature crystallization from a hydrocarbon solvent can be effective.[8]

Experimental Data Summary

The following table summarizes various catalytic systems and their reported yields for the synthesis of this compound.

CatalystTemperature (°C)Reaction Time (h)Conversion (%)Yield (%)Reference
Sulfuric AcidNot SpecifiedNot Specified~37~37[2][4]
Benzenesulfonic acid on silica (B1680970) gel13516257[1]
Al(OH)₃ soaked in 0.6 M H₂SO₄, calcined140Not SpecifiedNot Specified>70[2]
Pyrophosphoric AcidNot Specified24Not Specified81.6[8]
Phosphorus Pentoxide503Not Specified58.7[8]
La(O-i-Pr)₃Heating5Not Specified~61[12]
Ion Exchange Resin (acidic)Reduced PressureNot Specified>85>85[5]

Key Experimental Protocol: Acid-Catalyzed Self-Condensation of Cyclohexanone

This protocol provides a general procedure for the synthesis of this compound using a solid acid catalyst.

Materials:

  • Cyclohexanone

  • Solid acid catalyst (e.g., Amberlyst 15, or a custom-prepared sulfonated silica)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, for water removal)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus for vacuum distillation

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclohexanone and the solid acid catalyst (typically 2-10% by weight of the cyclohexanone).[2] If using a Dean-Stark apparatus, fill the side arm with a suitable solvent that is immiscible with water and has a higher density.

  • Reaction: Heat the mixture to the desired temperature (e.g., 130-150°C) with vigorous stirring.[4] If using a reflux setup, the reaction should be maintained at a steady reflux.

  • Water Removal: Water will be produced during the reaction. If using a Dean-Stark trap, the water will be collected in the side arm. Alternatively, a slow stream of an inert gas like nitrogen can be passed over the reaction mixture to help carry away the water.[2]

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.

  • Catalyst Removal: If a solid catalyst was used, it can be removed by simple filtration.

  • Extraction: Dilute the crude product with an organic solvent like diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.[9]

Visualizations

Yield_Optimization_Workflow cluster_problem Problem Identification cluster_parameters Reaction Parameter Optimization cluster_analysis Analysis & Purification cluster_outcome Desired Outcome LowYield Low Yield Temp Optimize Temperature LowYield->Temp Catalyst Optimize Catalyst Loading LowYield->Catalyst WaterRemoval Improve Water Removal LowYield->WaterRemoval SideProducts Side Products SideProducts->Temp Time Optimize Reaction Time SideProducts->Time Analysis GC/TLC Analysis Temp->Analysis Catalyst->Analysis Time->Analysis WaterRemoval->Analysis Purification Distillation / Crystallization Analysis->Purification OptimizedYield Optimized Yield Purification->OptimizedYield

Caption: Workflow for optimizing the yield of this compound synthesis.

Reaction_Mechanism Cyclohexanone1 Cyclohexanone (Enol/Enolate Formation) AldolAdduct Aldol Addition Product Cyclohexanone1->AldolAdduct Nucleophilic Attack Cyclohexanone2 Cyclohexanone (Electrophile) Cyclohexanone2->AldolAdduct Product This compound + H₂O AldolAdduct->Product Dehydration

Caption: Simplified reaction pathway for the self-condensation of cyclohexanone.

References

Technical Support Center: Purification of 2-(1-Cyclohexenyl)cyclohexanone by Fractional Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(1-cyclohexenyl)cyclohexanone using fractional crystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the fractional crystallization of this compound?

Fractional crystallization is a separation technique based on differences in the solubility of compounds in a particular solvent at different temperatures.[1] For the purification of this compound, the principle is to dissolve the impure mixture, which often contains the isomeric impurity 2-cyclohexylidenecyclohexanone (B92620) and unreacted cyclohexanone (B45756), in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[2][3] Upon controlled cooling, the desired compound, being less soluble at lower temperatures, will crystallize out of the solution, leaving the more soluble impurities behind in the mother liquor.[4] The purity of the final product is enhanced by the selective nature of crystal lattice formation.

Q2: What are the common impurities found in crude this compound?

The primary impurities in crude this compound, typically synthesized through the self-condensation of cyclohexanone, include:

  • 2-cyclohexylidenecyclohexanone: This is a common isomeric impurity.[5]

  • Unreacted Cyclohexanone: The starting material may not have fully reacted.[3]

  • High-boiling point by-products: These can form at elevated reaction temperatures.[6]

Q3: How do I choose a suitable solvent for the fractional crystallization of this compound?

The ideal solvent should exhibit a significant difference in the solubility of this compound and its impurities over the chosen temperature range. It should also be relatively inert and easily removable from the purified crystals. While specific quantitative solubility data is scarce in the literature, a low-temperature crystallization from a hydrocarbon solvent has been reported to be effective.[5] Given that this compound is a relatively non-polar molecule, non-polar solvents are a logical choice.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. The solution is not sufficiently saturated. 2. The cooling process is too rapid, preventing nucleation. 3. The presence of significant impurities is inhibiting crystallization.1. Concentrate the solution by evaporating some of the solvent and then attempt to recrystallize. 2. Allow the solution to cool more slowly to encourage crystal growth. Seeding the solution with a small crystal of the pure compound can also induce crystallization. 3. Consider a preliminary purification step, such as distillation, to remove some of the impurities before attempting crystallization.
The product "oils out" instead of crystallizing. 1. The boiling point of the solvent is too high, causing the solute to melt before it crystallizes. 2. The concentration of impurities is high, leading to a significant depression of the melting point of the mixture.1. Choose a lower-boiling point solvent. 2. Attempt to purify the crude product by another method (e.g., column chromatography) to reduce the impurity load before crystallization.
The purified product is still contaminated with the 2-cyclohexylidenecyclohexanone isomer. 1. The solubility characteristics of the two isomers in the chosen solvent are too similar for effective separation in a single crystallization step. 2. Co-crystallization of the isomers is occurring.[7][8]1. Repeat the fractional crystallization process on the purified product. Multiple recrystallizations may be necessary to achieve high purity. 2. Experiment with different solvents to find one that offers better selectivity between the two isomers. A solvent that interacts differently with the double bond position in the two isomers may be more effective.
Low yield of purified crystals. 1. The desired compound has a relatively high solubility in the chosen solvent, even at low temperatures. 2. Too much solvent was used, preventing the solution from becoming saturated upon cooling. 3. Crystals were lost during the filtration and washing steps.1. After the initial filtration, try to recover a second crop of crystals by further cooling the mother liquor or by evaporating some of the solvent. 2. Use the minimum amount of hot solvent necessary to dissolve the crude product. 3. Ensure that the crystals are washed with a minimal amount of ice-cold solvent to reduce loss.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Solubility
This compound C₁₂H₁₈O178.27265-Insoluble in alcohol; reported as both soluble and sparingly soluble in water.[9]
2-cyclohexylidenecyclohexanone C₁₂H₁₈O178.2729557Soluble in alcohol; limited solubility in water.[10][11][12]
Cyclohexanone C₆H₁₀O98.15155.65-47Miscible with most organic solvents; slightly soluble in water.[2][13]

Experimental Protocols

Protocol 1: Low-Temperature Fractional Crystallization of this compound

This protocol is adapted from the method described by Kelly and Matthews for the separation of this compound from its conjugated isomer.[5]

Materials:

  • Crude this compound mixture

  • Hydrocarbon solvent (e.g., hexane (B92381) or pentane)

  • Large test tube (e.g., 1.5 x 8 inches)

  • Controlled-rate lowering device

  • Cooling bath (e.g., dry ice/acetone or a cryocooler) capable of reaching -35°C

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Dissolution: Dissolve the crude ketone mixture in a suitable hydrocarbon solvent within the large test tube. The amount of solvent should be sufficient to dissolve the product, but the final solution should be concentrated.

  • Cooling and Crystallization:

    • Immerse the tip of the test tube into a cooling bath maintained at -35°C.

    • Once the first crystals begin to form, lower the test tube into the bath at a controlled rate of approximately 2 mm per minute.

    • Continue this process until about 80% of the tube's contents are submerged.

  • Separation:

    • Carefully withdraw the test tube from the cooling bath.

    • Quickly decant the liquid portion (the mother liquor), which contains the higher concentration of impurities.

  • Isolation and Drying:

    • The remaining crystalline solid is the purified this compound.

    • If necessary, the crystals can be briefly washed with a small amount of ice-cold solvent and then dried under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_separation Separation & Isolation start Start with Crude Mixture dissolve Dissolve in Hydrocarbon Solvent start->dissolve cool Initiate Cooling to -35°C dissolve->cool lower Controlled Lowering into Bath cool->lower crystal_growth Crystal Formation lower->crystal_growth decant Decant Mother Liquor crystal_growth->decant wash Wash Crystals (Optional) decant->wash dry Dry Purified Crystals wash->dry end_product Pure this compound dry->end_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_no_crystals No Crystals cluster_oiling_out Oiling Out cluster_impurity Impure Crystals start Crystallization Attempt check_crystals Crystals Formed? start->check_crystals concentrate Concentrate Solution check_crystals->concentrate No / Issues slow_cool Slower Cooling / Seeding check_crystals->slow_cool No / Issues change_solvent Use Lower Boiling Point Solvent check_crystals->change_solvent No / Issues recrystallize Recrystallize Again check_crystals->recrystallize No / Issues success Successful Purification check_crystals->success Yes concentrate->start slow_cool->start change_solvent->start recrystallize->start change_solvent2 Try a Different Solvent change_solvent2->start

Caption: Troubleshooting logic for fractional crystallization issues.

References

identifying side products in cyclohexanone self-condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and managing side products in cyclohexanone (B45756) self-condensation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and side products of cyclohexanone self-condensation?

The self-condensation of cyclohexanone is an aldol (B89426) condensation reaction. The initial product is a β-hydroxy ketone, 1'-hydroxy-[1,1'-bicyclohexyl]-2-one. This intermediate readily dehydrates to form a mixture of two isomeric dimers: 2-(1-cyclohexen-1-yl)cyclohexanone (the less conjugated and typically major product) and 2-cyclohexylidenecyclohexanone (B92620) (the more conjugated isomer).[1][2] The primary side products are trimers and tetramers, which result from subsequent condensation reactions between the dimer products and additional cyclohexanone molecules.[1][2] Under certain conditions, particularly at higher temperatures, the formation of these higher oligomers becomes more significant.[1]

Q2: What factors influence the formation of side products in this reaction?

Several factors can influence the product distribution and the formation of side products:

  • Catalyst: Both acid and base catalysts can be used for this reaction.[3][4] The type of catalyst—whether homogeneous (e.g., NaOH, H₂SO₄) or heterogeneous (e.g., Amberlyst-15, zeolites)—can significantly affect selectivity.[3][5]

  • Temperature: Higher reaction temperatures generally increase the reaction rate but can also promote the formation of undesired trimers and other heavy by-products.[1][4]

  • Reaction Time: Prolonged reaction times can lead to an increase in the proportion of higher-order condensation products.

  • Water Removal: The condensation reaction produces water. Removing water as it is formed can shift the equilibrium towards the products and can influence selectivity.[1][6]

Q3: How can I identify the different products and side products in my reaction mixture?

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying the components of the reaction mixture.[1][2] The mass spectra of the isomeric dimers will be similar, but their retention times will differ. Higher oligomers will have correspondingly higher molecular weights and longer retention times. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to distinguish between the 2-(1-cyclohexen-1-yl)cyclohexanone and 2-cyclohexylidenecyclohexanone isomers based on their distinct chemical shifts.[7]

Troubleshooting Guides

Issue 1: Low Selectivity for Dimer Products (High Yield of Trimers and Higher Oligomers)

Possible Cause Troubleshooting Step
High Reaction Temperature Optimize the reaction temperature. Lower temperatures generally favor the formation of the dimer over higher oligomers. Monitor the reaction progress at different temperatures to find the optimal balance between reaction rate and selectivity.[1][4]
Prolonged Reaction Time Monitor the reaction progress using a suitable analytical technique like GC-MS or TLC. Stop the reaction once the optimal yield of the dimer is achieved to prevent further condensation.
Inappropriate Catalyst The choice of catalyst can significantly impact selectivity. Some catalysts may have a higher propensity for promoting further condensation. Consider screening different acid or base catalysts, including heterogeneous options like ion-exchange resins (e.g., Amberlyst-15) which have shown high selectivity under certain conditions.[3]
High Catalyst Concentration An excessively high catalyst concentration can accelerate all reaction pathways, including the formation of side products. Titrate the catalyst loading to find the minimum amount required for efficient conversion to the dimer.

Issue 2: Low Conversion of Cyclohexanone

Possible Cause Troubleshooting Step
Insufficient Catalyst Activity Ensure the catalyst is active and not poisoned. For solid catalysts, ensure proper activation and handling. For homogeneous catalysts, verify the concentration and purity.
Suboptimal Reaction Temperature While high temperatures can lead to side products, a temperature that is too low will result in a slow reaction rate and low conversion.[4] Gradually increase the temperature and monitor the conversion.
Presence of Water (for some catalyst systems) For certain catalyst systems, the presence of water can inhibit the reaction rate.[6] Consider using a Dean-Stark trap or other methods to remove water as it is formed.
Reaction Equilibrium The self-condensation of cyclohexanone is a reversible reaction.[3] If the reaction has reached equilibrium, consider strategies to shift it towards the products, such as removing water.

Data Presentation

Table 1: Comparison of Catalytic Performance in Cyclohexanone Self-Condensation

CatalystTemperature (°C)Reaction Time (min)Cyclohexanone Conversion (%)Dimer Selectivity (%)Trimer Yield (%)Reference
NaOH100-160-up to 80-Traces[1]
Amberlyst-15100500-75~10[3]
HRF5015100250~40~100Not Detected[3]
Lewatite SPC118 W--6470-[3]

Note: The data presented is compiled from different sources and experimental conditions may vary.

Experimental Protocols

Protocol 1: General Procedure for Cyclohexanone Self-Condensation (Acid-Catalyzed)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (if water removal is desired), add cyclohexanone and a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid or a solid acid catalyst like Amberlyst-15) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature with vigorous stirring. If using a Dean-Stark trap, monitor the collection of water.

  • Monitoring: Periodically take aliquots from the reaction mixture to monitor its progress by GC-MS or TLC.

  • Work-up: Once the desired conversion/selectivity is achieved, cool the reaction mixture to room temperature. If a solid catalyst was used, remove it by filtration. For a homogeneous catalyst, neutralize it with a suitable base (e.g., sodium bicarbonate solution).

  • Purification: Extract the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: GC-MS Analysis of Reaction Products
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC-MS Instrument: Use a gas chromatograph coupled with a mass spectrometer. A common column choice is a non-polar capillary column (e.g., HP-5MS).

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a suitable initial temperature (e.g., 50-70 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 250-280 °C) and hold.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range (e.g., m/z 40-500) to detect cyclohexanone, the dimers, and potential trimers.

  • Data Analysis: Identify the peaks based on their retention times and mass spectra. The mass spectrum of the dimer products will show a molecular ion peak corresponding to their molecular weight.

Mandatory Visualization

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Dimer Products cluster_side_products Side Products Cyclohexanone_1 Cyclohexanone Aldol_Adduct 1'-hydroxy-[1,1'-bicyclohexyl]-2-one Cyclohexanone_1->Aldol_Adduct Aldol Addition Cyclohexanone_2 Cyclohexanone Cyclohexanone_2->Aldol_Adduct Dimer_1 2-(1-cyclohexen-1-yl)cyclohexanone Aldol_Adduct->Dimer_1 Dehydration Dimer_2 2-cyclohexylidenecyclohexanone Aldol_Adduct->Dimer_2 Dehydration Trimer Trimer Dimer_1->Trimer + Cyclohexanone Dimer_2->Trimer + Cyclohexanone

Caption: Reaction pathway for cyclohexanone self-condensation.

Experimental_Workflow Start Start: Reaction Setup Reaction Condensation Reaction (Heating & Stirring) Start->Reaction Monitoring Reaction Monitoring (GC-MS / TLC) Reaction->Monitoring Monitoring->Reaction Continue Workup Reaction Work-up (Catalyst Removal/Neutralization) Monitoring->Workup Complete Purification Product Purification (Distillation / Chromatography) Workup->Purification Analysis Product Analysis (GC-MS, NMR) Purification->Analysis End End: Isolated Product Analysis->End

Caption: General experimental workflow for cyclohexanone self-condensation.

References

troubleshooting low conversion in 2-(1-Cyclohexenyl)cyclohexanone reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(1-Cyclohexenyl)cyclohexanone Synthesis

This technical support center provides troubleshooting guidance for researchers encountering low conversion and other issues during the self-condensation of cyclohexanone (B45756) to produce this compound.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound?

A1: The synthesis is a self-condensation of two cyclohexanone molecules, which is a type of Aldol (B89426) condensation.[1][2][3] The reaction can be catalyzed by either acid or base. In the acid-catalyzed pathway, one cyclohexanone molecule is protonated, making it a more reactive electrophile. A second cyclohexanone molecule tautomerizes to its enol form, which acts as a nucleophile, attacking the activated carbonyl of the first molecule. The subsequent dehydration of the aldol addition product is often irreversible and drives the reaction to completion, yielding the final α,β-unsaturated ketone.[1]

Q2: I am experiencing very low yields. What are the most common causes?

A2: Low yields in this reaction are typically due to several factors:

  • Incomplete Reaction: The aldol condensation can be an equilibrium process.[1] To drive the reaction forward, the water produced as a byproduct must be actively removed from the reaction mixture.[2][4]

  • Suboptimal Catalyst: The choice and concentration of the catalyst are critical. While strong mineral acids like sulfuric acid can be used, they may lead to lower yields (around 37%) and cause equipment corrosion.[5][6] Solid acid catalysts often provide higher yields under milder conditions.[2][5]

  • Incorrect Temperature: The reaction is temperature-sensitive. Temperatures that are too high can promote the formation of high-boiling point byproducts and polymers, while temperatures that are too low will result in a slow reaction rate and incomplete conversion.[4][5]

Q3: What are the common side products I should be aware of?

A3: The primary side products include the isomeric 2-cyclohexylidenecyclohexanone (B92620) and polymeric materials.[7][8] The formation of high-boiling point residues can also occur, especially at elevated temperatures.[4]

Q4: How can I effectively remove the water generated during the reaction?

A4: Removing water is crucial to shift the equilibrium towards the product.[2] This can be achieved by:

  • Azeotropic Distillation: Using a solvent like benzene (B151609) or toluene (B28343) with a Dean-Stark trap to physically separate the water.

  • Water-Carrying Agent: The reactant, cyclohexanone itself, can sometimes function as a water-carrying agent, with the water being removed by a stream of inert gas like nitrogen.[5]

  • Reduced Pressure: Running the reaction under reduced pressure can facilitate the removal of water at lower temperatures.[4]

Q5: How do I purify the final product?

A5: The most common purification method is vacuum distillation.[7] If isomeric purity is a concern, low-temperature crystallization from a hydrocarbon solvent can be employed to separate this compound from its conjugated isomer.[7] Before distillation, the crude product should be washed to remove any residual catalyst, for instance, with water for acid catalysts.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conversion / Low Yield Reaction equilibrium is not shifted towards products.Actively remove water during the reaction using a Dean-Stark trap or by running the reaction under reduced pressure.[2][4]
Inefficient catalyst or incorrect catalyst loading.Switch to a solid acid catalyst like sulfonic acid-modified resin or alumina, which have been shown to give higher yields.[2][6] Ensure catalyst loading is optimal (e.g., >2% by weight for some solid acids).[5][9]
Reaction temperature is too low or too high.Optimize the reaction temperature. A common range is 130-150°C for solid acid catalysts.[5][9] Monitor the reaction progress using TLC or GC to find the optimal balance between reaction rate and byproduct formation.
Formation of Dark, Polymeric Residue Reaction temperature is too high or reaction time is too long.Reduce the reaction temperature and monitor for the disappearance of starting material to avoid prolonged heating.[4]
Catalyst is too aggressive (e.g., high concentration of strong acid).Reduce the concentration of the strong acid catalyst or switch to a milder solid acid catalyst.[5]
Product is a Mixture of Isomers Thermodynamic vs. kinetic control issues.The desired this compound is typically the major isomer.[5] To separate it from the conjugated isomer (2-cyclohexylidenecyclohexanone), use low-temperature crystallization from a hydrocarbon solvent.[7]
Reaction Fails to Start Inactive catalyst or presence of inhibitors.Ensure the catalyst is fresh and active. Check that the cyclohexanone starting material is pure and free from contaminants that could poison the catalyst.[10]

Quantitative Data on Reaction Yields

The yield of this compound is highly dependent on the chosen catalyst and reaction conditions.

CatalystSolvent / ConditionsConversion (%)Yield (%)Reference
Pyrophosphoric AcidBenzene-81.6[7]
Al₂O₃ (from pseudo-boehmite)Batch reactor->70[6]
Phosphorus PentoxideNeat, 50°C-58.7[7]
Benzenesulfonic acid on silica (B1680970) gel135°C, 1h6257[2]
Sulfuric Acid--~37[5][6]
La(O-i-Pr)₃Benzene, 5h heating-~61[11]

Experimental Protocols

Protocol 1: Synthesis using a Solid Acid Catalyst

This protocol is a general guideline based on literature procedures using solid acid catalysts.[2][5]

  • Apparatus Setup: Equip a round-bottom flask with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus connected to a condenser.

  • Reagents: Add cyclohexanone to the flask. Add the solid acid catalyst (e.g., benzenesulfonic acid on silica gel or a specialized Al₂O₃ catalyst) at a loading of 2-5% by weight.[2][5] Add an azeotroping solvent such as toluene if desired.

  • Reaction: Heat the mixture to the optimal temperature (e.g., 135-150°C).[2][5] Stir vigorously and monitor the collection of water in the Dean-Stark trap.

  • Monitoring: Track the reaction's progress by taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off the solid catalyst. Wash the organic solution with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic residue. Dry the organic layer over anhydrous magnesium sulfate.[7]

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain the final product.[7]

Protocol 2: Purification by Low-Temperature Crystallization

This method is effective for separating the title compound from its conjugated isomer.[7]

  • Dissolution: Dissolve the crude ketone mixture in a minimal amount of a hydrocarbon solvent (e.g., hexane).

  • Cooling: Place the solution in a tube and immerse the tip in a cooling bath at -35°C.

  • Crystallization: Once crystals begin to form, slowly lower the tube into the bath to allow for gradual crystallization.

  • Isolation: Withdraw the tube and decant the remaining liquid portion to isolate the purified crystalline product.

Visualizations

Caption: Acid-catalyzed self-condensation of cyclohexanone.

Troubleshooting_Workflow Start Low Conversion Observed CheckWater Is water being effectively removed? Start->CheckWater CheckTemp Is the reaction temperature optimal (e.g., 130-150°C)? CheckWater->CheckTemp Yes ImplementRemoval Implement/Improve water removal (e.g., Dean-Stark, vacuum) CheckWater->ImplementRemoval No CheckCatalyst Is the catalyst appropriate and active? CheckTemp->CheckCatalyst Yes AdjustTemp Adjust temperature and monitor CheckTemp->AdjustTemp No ChangeCatalyst Consider a different catalyst (e.g., solid acid) CheckCatalyst->ChangeCatalyst No ReRun Re-run experiment CheckCatalyst->ReRun Yes ImplementRemoval->ReRun AdjustTemp->ReRun ChangeCatalyst->ReRun End Conversion Improved ReRun->End

Caption: Troubleshooting workflow for low reaction conversion.

Isomer_Equilibrium Product This compound (α,β-unsaturated, more stable) Equilibrium Product->Equilibrium Isomer 2-Cyclohexylidenecyclohexanone (β,γ-unsaturated, less stable) Equilibrium->Isomer

Caption: Equilibrium between the desired product and its isomer.

References

preventing polymerization of 2-(1-Cyclohexenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-(1-Cyclohexenyl)cyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and use of this compound, with a primary focus on preventing unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

A1: this compound is an α,β-unsaturated ketone. Its structure, containing a conjugated system of a carbon-carbon double bond and a carbonyl group, makes it susceptible to polymerization. This reactivity is primarily due to the potential for free-radical chain reactions, which can be initiated by various factors.

Q2: What are the primary triggers for the polymerization of this compound?

A2: The main initiators of polymerization for this compound are:

  • Heat: Elevated temperatures, especially during processes like distillation or reflux, can generate free radicals that start a polymerization chain reaction.[1]

  • Light: Exposure to UV light can provide the energy necessary to initiate polymerization.[1]

  • Impurities: The presence of radical-initiating impurities, such as peroxides in solvents or reagents, can trigger polymerization.[1]

  • Oxygen: While some inhibitors require oxygen to function effectively, oxygen can also contribute to the formation of peroxide initiators.

Q3: My solution of this compound has become viscous or solidified. What happened?

A3: This is a clear indication of runaway polymerization. The individual molecules of this compound have reacted with each other to form long polymer chains, leading to a significant increase in viscosity and eventual solidification. This process is often exothermic, which can accelerate the reaction rate.

Q4: How do polymerization inhibitors work to prevent this?

A4: Polymerization inhibitors are compounds that scavenge free radicals, effectively stopping the polymerization chain reaction. Phenolic inhibitors, for instance, donate a hydrogen atom to the highly reactive growing polymer radical. This creates a stable, non-reactive radical that is unable to propagate the chain reaction.[1]

Q5: Can this compound undergo other forms of polymerization?

A5: Besides free-radical polymerization, α,β-unsaturated ketones can potentially undergo polymerization through aldol (B89426) condensation-type mechanisms, especially in the presence of strong acids or bases. However, for purified this compound, free-radical polymerization is the more common pathway for unwanted self-polymerization.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: Polymerization During Reaction or Workup
  • Symptom: The reaction mixture becomes noticeably more viscous, turns into a gel, or solidifies completely during a reaction or a subsequent step like distillation.

  • Troubleshooting Workflow:

G A Polymerization Observed (Increased Viscosity/Solidification) B High Reaction Temperature? A->B C Reduce Temperature. Use efficient cooling. B->C Yes D Inhibitor Absent? B->D No E Add Inhibitor (e.g., HQ, MEHQ) at the start or before heating. D->E Yes F Extended Reaction Time? D->F No G Monitor reaction (TLC/GC). Stop when complete. F->G Yes H Impurities Present? F->H No I Use purified reagents and peroxide-free solvents. H->I Yes

Caption: Troubleshooting workflow for polymerization during a reaction.

Issue 2: Polymerization During Storage
  • Symptom: A previously liquid sample of this compound is found to be viscous or solid upon retrieval from storage.

  • Possible Causes & Solutions:

    • Improper Storage Temperature: The compound should be stored in a refrigerator (2-8 °C). Storing at room temperature or higher significantly increases the risk of thermal polymerization.

    • Exposure to Light: Storage in clear containers allows UV light to initiate polymerization. Always store in amber or opaque containers.

    • Presence of Oxygen: While some phenolic inhibitors require trace oxygen, prolonged exposure can lead to peroxide formation. Store under an inert atmosphere (e.g., nitrogen or argon).

    • Absence of an Inhibitor: Ensure that the compound is properly stabilized with an appropriate inhibitor for long-term storage.

Data Presentation: Polymerization Inhibitors

InhibitorTypeTypical Concentration (ppm)Key Characteristics
Hydroquinone (B1673460) (HQ) Phenolic100 - 1000Effective general-purpose inhibitor. Requires oxygen to function. May cause discoloration.
Monomethyl ether of hydroquinone (MEHQ) Phenolic50 - 500Very common for stabilizing acrylates. Requires oxygen. Less likely to discolor than HQ.[2]
Butylated hydroxytoluene (BHT) Phenolic200 - 1000Often used as a storage stabilizer. Less effective at high temperatures compared to HQ or MEHQ.
Phenothiazine (PTZ) Amine-based100 - 500Highly effective, especially at elevated temperatures. Can function in low-oxygen environments. May impart color.
TEMPO Stable Radical50 - 200Very effective, oxygen-independent inhibitor.

Experimental Protocols

Protocol 1: Stabilization of this compound for Storage

This protocol describes the addition of an inhibitor to this compound for safe storage.

Materials:

  • This compound

  • Inhibitor (e.g., Hydroquinone or MEHQ)

  • Anhydrous solvent (e.g., Dichloromethane, optional)

  • Volumetric flask

  • Micropipette or syringe

  • Amber glass storage vial with a PTFE-lined cap

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Prepare an Inhibitor Stock Solution:

    • Accurately weigh 10 mg of the chosen inhibitor.

    • Dissolve it in 10 mL of an anhydrous solvent in a volumetric flask to create a 1 mg/mL stock solution. Note: Prepare this solution fresh, as some inhibitor solutions can be light-sensitive.

  • Add Inhibitor to the Monomer:

    • The target concentration for storage is typically 100-200 ppm.

    • For example, to stabilize 10 g (10,000 mg) of this compound at 200 ppm, you will need 2 mg of inhibitor.

    • Calculation: (2 mg inhibitor / 10,000 mg compound) * 1,000,000 = 200 ppm.

    • Carefully add 2 mL of the 1 mg/mL inhibitor stock solution to the 10 g of this compound.

  • Ensure Homogeneity and Store:

    • Gently swirl the mixture to ensure the inhibitor is evenly distributed.

    • If a solvent was used, it can be carefully removed under reduced pressure at a low temperature (<30 °C).

    • Blanket the vial with an inert gas (Nitrogen or Argon) before sealing the cap tightly.

    • Store the stabilized compound in a refrigerator at 2-8 °C, away from light.

Protocol 2: Monitoring for Polymerization

This protocol outlines a method to check for the presence of polymers in a sample of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Instrumentation:

  • GC-MS system with a suitable column (e.g., HP-5MS)

  • Sample of this compound

  • Volatile solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in the chosen volatile solvent (e.g., 1 mg/mL).

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

    • GC Method: Use a temperature program that allows for the elution of the monomer and any potential higher-boiling oligomers. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

    • MS Detection: The mass spectrometer will fragment the eluting compounds and provide mass spectra for identification.

  • Data Analysis:

    • The monomeric this compound will appear as a sharp peak at a specific retention time with a corresponding mass spectrum.

    • The presence of oligomers (dimers, trimers, etc.) will be indicated by broader peaks at later retention times with higher molecular weights.

    • The relative peak areas can give a semi-quantitative indication of the extent of polymerization.

Mandatory Visualizations

Free-Radical Polymerization Signaling Pathway

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination cluster_3 Inhibition I Initiator (I) (Heat, Light, Peroxide) R Free Radical (R•) I->R Decomposition M Monomer (M) R->M Addition RM Growing Chain (RM•) RM->RM Chain Growth P Stable Polymer (P) RM->P Combination InH Inhibitor (InH) RM->InH H-atom transfer RM2 Another Growing Chain (R'M•) In Stable Radical (In•)

Caption: Mechanism of free-radical polymerization and inhibition.

References

Technical Support Center: Catalyst Selection for Selective Cyclohexanone Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective condensation of cyclohexanone (B45756). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to catalyst selection and experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the selective self-condensation of cyclohexanone to its dimer products, primarily 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low or No Cyclohexanone Conversion Inactive Catalyst: The catalyst may not be active under the chosen reaction conditions.- Verify Catalyst Activity: Ensure the catalyst is properly prepared and activated. For instance, hydrotalcite-derived Mg/Al mixed oxides require calcination.[1][2] - Optimize Reaction Temperature: The reaction is temperature-dependent. For acid catalysts like Amberlyst-15, a temperature range of 80–120 °C has been explored.[3] For some highly active catalysts like HRF5015, the reaction can proceed at temperatures as low as 50°C.[4] - Increase Catalyst Loading: The self-condensation may not proceed without a catalyst.[4] Increasing the catalyst amount provides more active sites and can improve the conversion rate.[4][5]
Low Selectivity to Dimer (Formation of Trimers and Polymers) Harsh Reaction Conditions: Elevated temperatures or long reaction times can favor the formation of heavier condensation products.[3]- Optimize Reaction Time and Temperature: The goal is to maximize dimer selectivity while achieving good conversion.[3] For example, with Amberlyst-15, a dimer yield of 75% and a trimer yield close to 10% were observed at 100°C after 500 minutes.[5] In contrast, the HRF5015 catalyst showed nearly 100% dimer selectivity even at 100°C.[4][5] - Catalyst Choice: The catalyst's structure plays a crucial role. Catalysts with controlled pore structures, like certain mesoporous silicas, can limit the formation of larger molecules.[3]
Catalyst Deactivation Inhibition by Water: Water produced during the condensation reaction can inhibit catalyst activity, especially for sulfonic acid resins like Amberlyst-15.[6][7] Fouling/Poisoning: Accumulation of heavy byproducts can block catalyst pores and active sites.[7] Structural Changes: For some catalysts, the reaction conditions can lead to irreversible changes in their structure.- Water Removal: Consider conducting the reaction under conditions that remove water as it is formed, for example, by using a Dean-Stark trap or applying a vacuum.[7][8] - Catalyst Regeneration: Depending on the catalyst, regeneration may be possible. For example, calcination can regenerate some catalysts.[2] - Catalyst Support and Pore Structure: Utilizing catalysts with open pore structures, such as SBA-15-type materials, can minimize deactivation by improving the diffusion of reactants and products.[3]
Difficulty in Catalyst Separation Homogeneous Catalyst: Homogeneous catalysts like sodium hydroxide (B78521) or sulfuric acid are difficult to separate from the reaction mixture, leading to corrosion and waste disposal issues.[1][4]- Switch to a Heterogeneous Catalyst: Heterogeneous catalysts are solid and can be easily separated by filtration, offering a more environmentally friendly process.[4] Examples include sulfonic acid-modified silicas, hydrotalcites, zeolites, and ion-exchange resins.[2][3][9]

Frequently Asked Questions (FAQs)

Q1: What are the main products of cyclohexanone self-condensation?

A1: The primary products of the self-aldol condensation of cyclohexanone are a pair of isomeric dimers: 2-(1-cyclohexen-1-yl)-cyclohexanone and 2-cyclohexylidenecyclohexanone.[3] An intermediate, 1-hydroxy-[1,1-bicyclohexyl]-2-one, is formed first but is rapidly dehydrated in the presence of strong Brønsted acid sites.[3] Under certain conditions, these dimers can further react with cyclohexanone to form trimers and other heavier byproducts.[3][5]

Q2: Which type of catalyst is better for selective cyclohexanone condensation: acid or base?

A2: Both acid and base catalysts can be used for cyclohexanone self-condensation.[4][8]

  • Acid catalysts , such as sulfuric acid, zeolites, heteropoly acids, and sulfonic acid resins (e.g., Amberlyst-15, HRF5015), are commonly employed.[3] Heterogeneous acid catalysts are often preferred for their ease of separation.[4]

  • Base catalysts , like sodium hydroxide or hydrotalcites, are also effective.[3] However, homogeneous basic catalysts present separation challenges.[1] Basic catalysts might require higher temperatures or longer reaction times, which could lead to the formation of undesired larger polycyclic compounds.[3]

Q3: How does the catalyst structure influence selectivity?

A3: The structural and textural properties of heterogeneous catalysts are pivotal. For sulfonic acid-modified silica (B1680970) catalysts, a lower surface density of the sulfonic groups can lead to improved specific activity.[3] Furthermore, supports with open pore structures, like SBA-15, are beneficial for the diffusion of reactants and products, which helps in minimizing catalyst deactivation.[3] The unique nanoporous structure of catalysts like HRF5015 is suggested to be a key factor in its high activity and selectivity.[4][10]

Q4: What is the effect of water on the reaction?

A4: Water, a byproduct of the condensation reaction, can have a negative impact on the reaction rate, particularly when using sulfonic acid resin catalysts like Amberlyst-15.[6][7] This is due to the inhibition of the catalyst by water, which can be adsorbed onto the catalyst surface and promote the reverse reaction.[7][8]

Q5: Can the catalyst be reused?

A5: A significant advantage of heterogeneous catalysts is their potential for reuse.[4] For example, sulfonic acid-modified silica materials have been studied for their reusability.[3] The stability of the catalyst under reaction conditions is a key factor for its successful recycling.

Experimental Protocols

General Protocol for Self-Condensation of Cyclohexanone using a Heterogeneous Catalyst

This protocol provides a general outline. Specific parameters such as catalyst loading, temperature, and reaction time should be optimized based on the chosen catalyst.

  • Catalyst Preparation/Activation:

    • For sulfonic acid-modified silicas , follow the specific synthesis and grafting procedures.[3]

    • For hydrotalcite-derived Mg/Al mixed oxides , calcine the hydrotalcite precursor to form the active mixed oxide.[1][2]

    • For commercial resins like Amberlyst-15 or HRF5015 , they may be used as received or after a pre-treatment as recommended by the manufacturer.[3][4]

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the desired amount of cyclohexanone.

    • Add the heterogeneous catalyst. The catalyst loading can vary, for example, from 5 to 20 g/kg of cyclohexanone for HRF5015.[4][5]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.[3]

    • Monitor the reaction progress over time using appropriate analytical techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Analysis:

    • After the desired reaction time, cool the mixture to room temperature.

    • Separate the solid catalyst by filtration.

    • Analyze the liquid product mixture by GC or GC-MS to determine the conversion of cyclohexanone and the selectivity to the dimer and other products.

Data Presentation

Table 1: Comparison of Different Catalysts for Cyclohexanone Self-Condensation

CatalystCatalyst TypeTemperature (°C)Reaction TimeCyclohexanone Conversion (%)Dimer Selectivity (%)Reference
Sulfonic Acid-Modified SilicasHeterogeneous Acid1002 hours20 - 40> 95[3]
Amberlyst-15Heterogeneous Acid (Resin)100500 minutes-75 (with ~10% trimer)[5]
HRF5015Heterogeneous Acid (Perfluorosulfonic Acid Resin)50 - 100--~100[4]
Sodium HydroxideHomogeneous Base127 - 149-up to 80-[8][11]
Mg/Al Mixed OxideHeterogeneous Base (Hydrotalcite-derived)80---[1][2]

Note: The table presents a summary of data from different studies, and direct comparison should be made with caution as other reaction parameters might differ.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Condensation Reaction cluster_analysis Product Analysis catalyst_synthesis Catalyst Synthesis/ Activation reaction_setup Reaction Setup (Cyclohexanone + Catalyst) catalyst_synthesis->reaction_setup heating_stirring Heating & Stirring reaction_setup->heating_stirring monitoring Reaction Monitoring (GC/TLC) heating_stirring->monitoring catalyst_separation Catalyst Separation (Filtration) monitoring->catalyst_separation product_analysis Product Analysis (GC/GC-MS) catalyst_separation->product_analysis data_interpretation Data Interpretation (Conversion & Selectivity) product_analysis->data_interpretation

Caption: Experimental workflow for cyclohexanone self-condensation.

Catalyst Selection Logic

catalyst_selection_logic start Start: Need for Cyclohexanone Condensation Catalyst separation_needed Is easy separation and reuse critical? start->separation_needed homogeneous Homogeneous Catalyst (e.g., NaOH, H₂SO₄) separation_needed->homogeneous No heterogeneous Heterogeneous Catalyst separation_needed->heterogeneous Yes end Final Catalyst Selection homogeneous->end acid_or_base Prefer Acid or Base Catalysis? heterogeneous->acid_or_base acid_catalyst Heterogeneous Acid (Resins, Zeolites, Modified Silicas) acid_or_base->acid_catalyst Acid base_catalyst Heterogeneous Base (Hydrotalcites, Metal Oxides) acid_or_base->base_catalyst Base selectivity_concern High dimer selectivity crucial? acid_catalyst->selectivity_concern base_catalyst->selectivity_concern pore_structure Consider catalysts with controlled pore structure (e.g., Mesoporous Silica, HRF5015) selectivity_concern->pore_structure Yes selectivity_concern->end No, standard catalyst is sufficient pore_structure->end

Caption: Decision tree for selecting a suitable catalyst.

References

Technical Support Center: 2-(1-Cyclohexenyl)cyclohexanone Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-(1-Cyclohexenyl)cyclohexanone. The information focuses on the critical role of temperature in the self-condensation of cyclohexanone (B45756) to form the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the formation of this compound?

A1: Temperature is a critical parameter in the synthesis of this compound via the self-condensation of cyclohexanone. Generally, increasing the reaction temperature leads to a higher reaction rate and increased conversion of cyclohexanone.[1][2] However, excessively high temperatures can lead to the formation of undesired byproducts, such as trimers and tetramers, thereby reducing the selectivity for the desired dimer.[3] The optimal temperature often depends on the specific catalyst and reaction conditions being employed.

Q2: What is the typical temperature range for this reaction?

A2: The reaction is typically carried out at temperatures ranging from 100 to 160°C.[1][4][5] More specifically, a preferred range is often cited as 130 to 150°C when using certain solid acidic catalysts.[1][4][5] However, with highly active catalysts like the perfluorosulfonic acid resin HRF5015, the reaction can proceed at temperatures as low as 50°C.[2]

Q3: How does temperature influence the selectivity of the reaction?

A3: While higher temperatures favor a faster reaction, they can negatively impact selectivity. At optimal temperatures, the selectivity for the dimer product, this compound, can be very high, often approaching 100%.[2][6] However, as the temperature increases, the formation of higher-order condensation products (trimers and tetramers) can become more significant, thus lowering the selectivity for the desired dimer.[3]

Q4: What is the role of a catalyst in this reaction, and how does it relate to temperature?

A4: A catalyst is typically required to facilitate the self-condensation of cyclohexanone. Solid acid catalysts are commonly used.[1][4][5] The choice of catalyst influences the optimal reaction temperature. For instance, with a solid acidic catalyst represented by the empirical formula AlₓSᵧO₂, the reaction is effectively promoted at temperatures between 130°C and 150°C.[1] In contrast, the highly active HRF5015 catalyst allows for high selectivity at temperatures up to 100°C.[2]

Q5: Why is the removal of water important during the reaction?

A5: The self-condensation of cyclohexanone to form this compound is a dehydration reaction, meaning water is produced as a byproduct. The removal of this water from the reaction mixture can shift the equilibrium towards the product side, thereby improving the reaction rate and the overall conversion of cyclohexanone.[1][7] This is often achieved by introducing an inert gas like nitrogen to help carry the water away.[1][4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Conversion of Cyclohexanone Reaction temperature is too low. Gradually increase the reaction temperature in increments of 10°C within the recommended range (e.g., 100-160°C) and monitor the conversion.[1][4]
Inefficient water removal. Ensure the system for water removal (e.g., nitrogen sparging, Dean-Stark trap) is functioning correctly.[1][7]
Catalyst deactivation or insufficient amount. Ensure the catalyst is active and used in the recommended amount (e.g., 2% by weight or above).[1][4]
Low Selectivity (Formation of Byproducts) Reaction temperature is too high. Decrease the reaction temperature. Higher temperatures can promote the formation of trimers and other undesired products.[3]
Prolonged reaction time. Optimize the reaction time. Extended reaction times, especially at higher temperatures, can lead to byproduct formation.
Reaction is too slow Low reaction temperature. Increase the temperature to accelerate the reaction rate. The rate generally increases with temperature.[1]
Poor catalyst activity. Check the activity of the catalyst. Consider using a more active catalyst if a lower reaction temperature is desired.[2]

Data Presentation

Table 1: Influence of Temperature on Cyclohexanone Conversion and Selectivity

This table summarizes the effect of reaction temperature on the conversion of cyclohexanone and the selectivity towards this compound after a 6-hour reaction time using a solid acidic catalyst (AlₓSᵧO₂).

Temperature (°C)Conversion (%)Selectivity (%)
13054.196.2
14069.595.8
15080.294.5

Data sourced from Patent US8519192B2.[1]

Table 2: Effect of Temperature on Dimer Yield with HRF5015 Catalyst

This table shows the yield of the dimer product at different temperatures after 250 minutes using the HRF5015 catalyst.

Temperature (°C)Dimer Yield (%)
5014
90~40
100~40

Data interpreted from a graph in "Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015".[2]

Experimental Protocols

Protocol 1: Synthesis using a Solid Acidic Catalyst (AlₓSᵧO₂)

This protocol is based on the procedure described in patent US8519192B2.[1]

  • Catalyst Preparation: A solid acidic catalyst with the empirical formula AlₓSᵧO₂ is prepared by soaking Al(OH)₃ in a 0.6 M sulfuric acid solution for 1 hour. The mixture is then filtered, dried, and calcined at a temperature of 450°C or above.

  • Reaction Setup: A 1-liter stainless steel reactor equipped with a mechanical stirrer is charged with 568.2 g of cyclohexanone and 23.7 g of the prepared catalyst.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 130°C, 140°C, or 150°C) and stirred.

  • Water Removal: Nitrogen gas is introduced into the reactor to assist in the removal of the water produced during the reaction.

  • Sampling and Analysis: Samples are taken at specific time intervals (e.g., 2, 4, and 6 hours) and analyzed by gas chromatography to determine the conversion of cyclohexanone and the selectivity for this compound.

Visualizations

Diagram 1: Logical Workflow for Troubleshooting Low Conversion

G start Low Conversion of Cyclohexanone cause1 Is the reaction temperature too low? start->cause1 cause2 Is water removal inefficient? cause1->cause2 No solution1 Increase temperature within the optimal range (100-160°C) cause1->solution1 Yes cause3 Is the catalyst inactive or insufficient? cause2->cause3 No solution2 Optimize water removal system (e.g., nitrogen flow) cause2->solution2 Yes solution3 Verify catalyst activity and amount cause3->solution3 Yes end_node Problem Resolved solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for low cyclohexanone conversion.

Diagram 2: Reaction Pathway for this compound Formation

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Cyclohexanone1 Cyclohexanone Aldol_Adduct Aldol Adduct (1'-hydroxy-[1,1'-bicyclohexyl]-2-one) Cyclohexanone1->Aldol_Adduct Aldol Condensation (+ Catalyst, Heat) Cyclohexanone2 Cyclohexanone Cyclohexanone2->Aldol_Adduct Aldol Condensation (+ Catalyst, Heat) Product This compound Aldol_Adduct->Product Dehydration (- H2O) Water Water Aldol_Adduct->Water

Caption: Simplified reaction pathway for dimer formation.

References

Technical Support Center: Purification of Reaction Mixtures Containing Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted cyclohexanone (B45756) from product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted cyclohexanone?

A1: The primary methods for removing unreacted cyclohexanone from a reaction mixture are distillation (simple, fractional, and vacuum), liquid-liquid extraction, and column chromatography. For specific applications, newer techniques like adsorptive separation using adaptive crystals are also emerging as highly efficient alternatives.[1]

Q2: How do I choose the best method for my specific product?

A2: The choice of method depends on the properties of your desired product, the scale of your reaction, and the required purity. Key considerations include:

  • Boiling Point Difference: If your product's boiling point is significantly different from cyclohexanone's (155.6 °C at atmospheric pressure), distillation is often a suitable choice.[2] For products with close boiling points, fractional distillation or adsorptive separation may be necessary.[3][4]

  • Solubility: If your product has different solubility properties than cyclohexanone, liquid-liquid extraction can be a very effective and scalable method.[5][6]

  • Thermal Stability: For thermally sensitive products, vacuum distillation is preferred as it lowers the boiling point of cyclohexanone.[7]

  • Purity Requirements: For very high purity requirements, a multi-step approach combining different techniques or specialized methods like adsorptive separation might be necessary.[8][9]

Q3: Can I use a combination of methods?

A3: Yes, combining methods is a common and often highly effective strategy. For instance, an initial extraction to remove the bulk of the cyclohexanone can be followed by distillation or column chromatography for final purification.[5]

Q4: How can I improve the efficiency of my liquid-liquid extraction?

A4: To enhance extraction efficiency, you can:

  • "Salt out" the cyclohexanone: Adding a salt like sodium chloride to the aqueous layer decreases the solubility of cyclohexanone, driving it into the organic phase.[5]

  • Perform multiple extractions: Three sequential extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume.

  • Optimize the solvent-to-sample ratio: A higher ratio of organic extraction solvent to the aqueous sample can improve recovery.[10][11]

Q5: When should I consider using vacuum distillation?

A5: Vacuum distillation is recommended when your product is thermally sensitive and could decompose at the normal boiling point of cyclohexanone.[7] It is also useful for separating compounds with high boiling points.

Troubleshooting Guides

Distillation
Issue Possible Cause(s) Solution(s)
Poor Separation - Insufficient difference in boiling points.- Column flooding (in fractional distillation).- Distillation rate is too fast.- Switch to fractional distillation with a packed column for better separation.[3]- Reduce the heating rate to prevent flooding.[12]- Slow down the distillation rate to allow for proper equilibration.
Product Decomposing - The distillation temperature is too high.- Use vacuum distillation to lower the boiling point of cyclohexanone.[7][13]
Bumping or Uneven Boiling - Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or use a magnetic stir bar for smooth boiling.[13]
No Distillate Collected - A leak in the apparatus.- Insufficient heating.- Condenser water is too cold, causing solidification.- Check all joints for a proper seal, especially under vacuum.[13]- Ensure the heating mantle is set to an appropriate temperature.- Adjust the flow rate or temperature of the cooling water.
Liquid-Liquid Extraction
Issue Possible Cause(s) Solution(s)
Emulsion Formation - Shaking the separatory funnel too vigorously.- Gently swirl or invert the funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period.
Poor Recovery of Product - Incorrect choice of extraction solvent.- Insufficient number of extractions.- The pH of the aqueous layer is not optimal for the product's solubility.- Choose a solvent in which your product has low solubility but cyclohexanone is highly soluble.- Perform at least three extractions.[10]- Adjust the pH of the aqueous layer to minimize the solubility of your product.
Difficulty Seeing the Layer Interface - The densities of the two layers are very similar.- Add a small amount of a solvent with a different density to one of the layers.- Gently swirl the funnel to help the layers separate more distinctly.

Data Presentation: Comparison of Cyclohexanone Removal Methods

Method Typical Purity Achieved Advantages Disadvantages Best Suited For
Simple/Fractional Distillation >95%- Good for large scales.- Relatively simple setup.- Requires a significant boiling point difference (>25 °C).[14]- Not suitable for thermally sensitive compounds.- Products with boiling points significantly different from cyclohexanone.
Vacuum Distillation >98%- Lower operating temperatures protect sensitive compounds.[7]- Requires a vacuum setup.- Potential for leaks in the system.[13]- Thermally sensitive products.
Liquid-Liquid Extraction >90% (can be higher with multiple extractions)- Fast and scalable.- Can be performed at room temperature.- Requires large volumes of solvents.- Emulsion formation can be an issue.- Products with different solubility profiles from cyclohexanone.
Column Chromatography >99%- High degree of purification.- Can separate compounds with very similar properties.- Can be time-consuming and requires larger solvent volumes for large scales.- Potential for product loss on the column.- Small to medium scale purifications requiring very high purity.
Adsorptive Separation >99%- Highly selective and efficient.[9]- Can be more energy-efficient than distillation.[9]- Requires synthesis of specific adsorbent materials.- May not be readily scalable for all applications.- High-purity separation of products with very similar properties to cyclohexanone.

Experimental Protocols

Protocol 1: Vacuum Distillation for Removal of Cyclohexanone

This protocol is suitable for separating unreacted cyclohexanone from a higher-boiling, thermally stable product.

Materials and Equipment:

  • Round-bottom flask

  • Claisen adapter[13]

  • Short-path distillation head with a condenser and vacuum adapter

  • Thermometer and adapter

  • Receiving flasks

  • Heating mantle with a stirrer

  • Vacuum pump or water aspirator with a vacuum trap[13]

  • Stir bar

  • Glass wool or aluminum foil for insulation

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.[13]

  • Sample Preparation: Add the crude product mixture containing cyclohexanone to the round-bottom flask, filling it to no more than two-thirds of its volume. Add a magnetic stir bar.

  • Initiate Vacuum: Start the vacuum source and allow the pressure inside the apparatus to stabilize. A hissing sound indicates a leak which must be addressed.[13]

  • Begin Heating and Stirring: Turn on the stirrer and gradually heat the mixture using the heating mantle.

  • Collect Fractions: Cyclohexanone will begin to distill at a reduced temperature (e.g., ~60-70 °C at 20 mmHg). Collect the cyclohexanone distillate in the receiving flask.

  • Monitor Temperature: The temperature should remain stable during the distillation of cyclohexanone. A significant drop in temperature indicates that most of the cyclohexanone has been removed.

  • Stop the Distillation: Once the cyclohexanone has been removed, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.[7]

Protocol 2: Liquid-Liquid Extraction for Removal of Cyclohexanone

This protocol is designed for separating cyclohexanone from a product that is soluble in an organic solvent and has low solubility in water.

Materials and Equipment:

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve the Mixture: Dissolve the crude product mixture in a suitable organic solvent.

  • First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water, stopper the funnel, and invert it gently several times, venting frequently to release pressure.

  • Separate Layers: Allow the layers to separate. Drain the lower aqueous layer.

  • "Salting Out" (Optional but Recommended): To the separatory funnel, add a volume of brine approximately one-quarter of the organic layer volume. This will help to "salt out" the cyclohexanone from the aqueous phase and break any emulsions.[5] Gently mix and then separate the layers, collecting the organic layer.

  • Repeat Extractions: Repeat the extraction with fresh deionized water two more times.

  • Dry the Organic Layer: Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent. Swirl the flask and let it stand for 10-15 minutes.

  • Isolate the Product: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

experimental_workflow start Crude Product Mixture (with Cyclohexanone) dissolve Dissolve in Organic Solvent start->dissolve extract1 Wash with DI Water (1st time) dissolve->extract1 separate1 Separate Layers extract1->separate1 extract2 Wash with DI Water (2nd time) separate1->extract2 separate2 Separate Layers extract2->separate2 extract3 Wash with Brine separate2->extract3 separate3 Separate Layers extract3->separate3 dry Dry Organic Layer (e.g., Na2SO4) separate3->dry filter Filter dry->filter evaporate Evaporate Solvent (Rotary Evaporator) filter->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for cyclohexanone removal by liquid-liquid extraction.

decision_tree start Start: Remove Unreacted Cyclohexanone q1 Is the product thermally stable? start->q1 q2 Is the boiling point difference > 25°C? q1->q2 Yes vac_distillation Vacuum Distillation q1->vac_distillation No q3 Different solubility than product? q2->q3 No distillation Simple/Fractional Distillation q2->distillation Yes extraction Liquid-Liquid Extraction q3->extraction Yes chromatography Column Chromatography q3->chromatography No

Caption: Decision tree for selecting a cyclohexanone removal method.

References

Technical Support Center: Scaling Up the Synthesis of 2-(1-Cyclohexenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(1-cyclohexenyl)cyclohexanone, with a focus on scaling up the process.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

  • Suboptimal Catalyst: The choice of catalyst significantly impacts the reaction yield. While traditional catalysts like sulfuric acid can be used, they often lead to lower yields and equipment corrosion.[1][2] Solid acid catalysts, such as sulfated alumina (B75360) or specialized resins, have been shown to improve yields.[1][3]

    • Recommendation: Consider screening different solid acid catalysts to find the optimal one for your specific conditions.

  • Incorrect Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low may result in slow reaction rates, while excessively high temperatures can lead to the formation of byproducts.[1][2] The optimal temperature range is typically between 130°C and 150°C.[1]

    • Recommendation: Carefully control the reaction temperature using a reliable heating and monitoring system.

  • Presence of Water: The self-condensation of cyclohexanone (B45756) is a reversible reaction where water is a byproduct. The presence of water in the reaction mixture can inhibit the forward reaction and reduce the overall yield.[4][5]

    • Recommendation: Ensure that the starting materials and solvent are anhydrous. During the reaction, consider methods to remove water as it is formed, such as azeotropic distillation.

  • Insufficient Reaction Time: The reaction may not have reached completion.

    • Recommendation: Monitor the reaction progress using techniques like GC-MS to determine the optimal reaction time for achieving maximum conversion.

Issue 2: Formation of Side Products and Impurities

Common Side Products:

  • Isomers: The most common isomer is 2-cyclohexylidenecyclohexanone.[4][5] The formation of this isomer is often favored under certain reaction conditions.

  • Higher Condensation Products: Trimers and tetramers of cyclohexanone can also be formed, especially at higher temperatures or with prolonged reaction times.[5]

  • Unreacted Cyclohexanone: Incomplete conversion will result in the presence of the starting material in the product mixture.

Troubleshooting Steps:

  • Catalyst Selection: The selectivity towards the desired product can be influenced by the catalyst. Some catalysts may favor the formation of one isomer over another.[3]

  • Temperature Control: As mentioned, higher temperatures can promote the formation of higher-order condensation products. Maintaining the optimal temperature range is crucial for minimizing these impurities.

  • Reaction Time Optimization: Stopping the reaction at the optimal time can prevent the formation of unwanted byproducts from subsequent reactions.

Issue 3: Difficulty in Product Purification

Challenges:

  • The boiling points of this compound and its isomer, 2-cyclohexylidenecyclohexanone, are very close, making separation by simple distillation difficult.

  • The presence of unreacted cyclohexanone and higher boiling point trimers and tetramers further complicates purification.

Purification Strategies:

  • Fractional Distillation: While challenging, high-efficiency fractional distillation under reduced pressure can be used to separate the desired product from its isomer and other impurities.

  • Crystallization: Low-temperature crystallization from a suitable solvent can be an effective method for separating this compound from its conjugated isomer.

  • Chromatography: For smaller-scale purifications or to obtain very high purity material, column chromatography can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the acid- or base-catalyzed self-condensation (dimerization) of cyclohexanone.[2]

Q2: What are the advantages of using a solid acid catalyst over a liquid acid like sulfuric acid?

A2: Solid acid catalysts offer several advantages, including:

  • Higher Yields: They can lead to higher conversions and selectivity for the desired product.[1]

  • Reduced Corrosion: They are less corrosive to reaction vessels and equipment, which is a significant advantage for large-scale production.[1][3]

  • Easier Separation: Being in a solid phase, they can be easily separated from the reaction mixture by filtration, simplifying the workup process.[3]

  • Reusability: Many solid catalysts can be regenerated and reused, making the process more cost-effective and environmentally friendly.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them using Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to quantify the amount of starting material consumed and the amount of product and byproducts formed.

Q4: What is the role of water in this reaction?

A4: Water is a byproduct of the condensation reaction. Its presence can shift the equilibrium back towards the reactants, thus reducing the yield of the desired product.[4][5] It is therefore important to use anhydrous conditions and remove water as it is formed.

Q5: What are the typical yields for the synthesis of this compound?

A5: The yields can vary significantly depending on the catalyst, reaction conditions, and scale. With optimized conditions and the use of effective solid acid catalysts, yields of 70% or higher have been reported.[2] Using sulfuric acid as a catalyst typically results in lower yields, around 37%.[2]

Data Presentation

Table 1: Comparison of Different Catalysts for the Synthesis of this compound

CatalystReaction Temperature (°C)Reaction Time (h)Conversion of Cyclohexanone (%)Yield of Dimer (%)Reference
Sulfuric AcidNot specifiedNot specifiedNot specified~37[2]
Al₂O₃ (from pseudo-boehmite)Not specifiedNot specifiedNot specified≥70[2]
Benzenesulfonic acid on silica (B1680970) gel13516257Study on synthesis of 2-(1-cyclohexenyl) cyclohexanone by cyclohexanone condensation
La(O-i-Pr)₃Heating5Not specified~61[6]
HRF5015 Resin90Not specified>60~60[3]

Experimental Protocols

Protocol 1: Synthesis of this compound using a Solid Acid Catalyst (Sulfated Alumina)

This protocol is based on the general principles described in patents for solid acid catalyzed self-condensation of cyclohexanone.[1]

Materials:

  • Cyclohexanone (anhydrous)

  • Solid acid catalyst (e.g., sulfated alumina, prepared by treating Al(OH)₃ with sulfuric acid followed by calcination)[1]

  • Nitrogen gas supply

  • Dean-Stark trap or similar apparatus for water removal

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser

Procedure:

  • Set up the reaction vessel with the stirrer, thermometer, reflux condenser, and Dean-Stark trap.

  • Charge the reactor with cyclohexanone and the solid acid catalyst (e.g., 2-5% by weight of cyclohexanone).[1]

  • Purge the system with nitrogen gas to create an inert atmosphere.

  • Begin stirring and heat the reaction mixture to the desired temperature (e.g., 130-150°C).[1]

  • Continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by GC-MS.

  • Once the reaction has reached the desired conversion, cool the mixture to room temperature.

  • Separate the solid catalyst by filtration.

  • The crude product can then be purified by fractional vacuum distillation.

Mandatory Visualization

experimental_workflow start Start setup Reaction Setup: - Anhydrous Cyclohexanone - Solid Acid Catalyst - Inert Atmosphere (N2) start->setup reaction Heating & Stirring (130-150°C) Water Removal (Dean-Stark) setup->reaction monitoring Reaction Monitoring (GC-MS) reaction->monitoring completion Reaction Completion? monitoring->completion completion->reaction No workup Workup: - Cool to RT - Filter Catalyst completion->workup Yes purification Purification: Fractional Vacuum Distillation workup->purification product Pure this compound purification->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield problem Low Yield cause1 Suboptimal Catalyst? problem->cause1 solution1 Screen Solid Acid Catalysts cause1->solution1 Yes cause2 Incorrect Temperature? cause1->cause2 No solution2 Optimize Temperature (130-150°C) cause2->solution2 Yes cause3 Water Present? cause2->cause3 No solution3 Use Anhydrous Conditions & Remove Water cause3->solution3 Yes cause4 Incomplete Reaction? cause3->cause4 No solution4 Increase Reaction Time & Monitor by GC-MS cause4->solution4 Yes

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Validation & Comparative

alternative methods for the synthesis of substituted cyclohexenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted cyclohexenone framework is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds. Its prevalence necessitates the continual development of efficient and stereoselective synthetic methodologies. This guide provides an objective comparison of key alternative methods for the synthesis of substituted cyclohexenones, offering supporting experimental data, detailed protocols, and visual aids to assist researchers in selecting the most appropriate strategy for their synthetic challenges.

At a Glance: Comparison of Key Synthetic Routes

Synthetic RouteKey FeaturesTypical Yields (%)StereoselectivityKey AdvantagesCommon Limitations
Robinson Annulation Tandem Michael addition and intramolecular aldol (B89426) condensation.40-90%Can be diastereoselective; asymmetric variants exist.Forms a new six-membered ring and a C=C bond in one pot; widely applicable.Requires enolizable ketones; polymerization of the α,β-unsaturated ketone can be a side reaction. Can require harsh basic or acidic conditions.
Diels-Alder Reaction [4+2] cycloaddition between a conjugated diene and a dienophile.70-95%Highly stereospecific and stereoselective (endo rule).Excellent control over stereochemistry; convergent synthesis.Requires specific diene and dienophile functionalities; can be reversible at high temperatures.
Birch Reduction Reduction of an aromatic ring to a 1,4-cyclohexadiene, followed by hydrolysis.45-80%Not inherently stereoselective in the reduction step.Readily available aromatic starting materials; good for specific substitution patterns.Requires cryogenic temperatures and handling of alkali metals in liquid ammonia; functional group tolerance can be an issue.
Organocatalytic Methods Asymmetric Michael addition followed by intramolecular aldol condensation using small organic molecule catalysts.50-95%High to excellent enantioselectivity (often >90% ee).Mild reaction conditions; environmentally friendly; excellent for asymmetric synthesis.Catalyst loading can sometimes be high; may require longer reaction times.

The Robinson Annulation: A Classic Ring-Forming Strategy

The Robinson annulation, discovered by Sir Robert Robinson in 1935, is a cornerstone of six-membered ring synthesis. It involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.

Reaction Mechanism & Workflow

The general mechanism proceeds via the formation of a 1,5-diketone intermediate which then undergoes an intramolecular aldol reaction to form a β-hydroxy ketone, followed by dehydration to yield the cyclohexenone product.

Robinson_Annulation Ketone Ketone Enolate Enolate Ketone->Enolate Deprotonation Enone α,β-Unsaturated Ketone Michael_Adduct 1,5-Diketone (Michael Adduct) Enone->Michael_Adduct Michael Addition Base Base Base->Enolate Enolate->Michael_Adduct Michael Addition Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Michael_Adduct->Aldol_Adduct Intramolecular Aldol Addition Cyclohexenone Substituted Cyclohexenone Aldol_Adduct->Cyclohexenone Dehydration

General workflow of the Robinson annulation.
Performance Data

Ketoneα,β-Unsaturated KetoneProductYield (%)Reference
CyclohexanoneMethyl vinyl ketoneΔ¹,⁹-Octalone75%
2-MethylcyclohexanoneMethyl vinyl ketone1-Methyl-Δ¹,⁹-octalone85%
2-Methyl-1,3-cyclohexanedioneMethyl vinyl ketoneWieland-Miescher ketone75%
Experimental Protocol: Synthesis of the Wieland-Miescher Ketone
  • Michael Addition: To a stirred solution of 2-methyl-1,3-cyclohexanedione (1.26 g, 10 mmol) in methanol (B129727) (20 mL), add a solution of potassium hydroxide (B78521) (0.1 g) in methanol (5 mL). Cool the mixture to 0°C and add methyl vinyl ketone (0.84 g, 12 mmol) dropwise over 30 minutes. Stir the reaction mixture at room temperature for 4 hours.

  • Aldol Condensation & Dehydration: Acidify the reaction mixture with 2 M hydrochloric acid to pH 2-3. Heat the mixture at reflux for 2 hours.

  • Work-up and Purification: After cooling to room temperature, remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 30 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the Wieland-Miescher ketone.

The Diels-Alder Reaction: A Stereospecific Cycloaddition

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring with high stereospecificity. By choosing an appropriate diene and a dienophile containing a masked ketone functionality, substituted cyclohexenones can be synthesized with excellent control over the stereochemistry.

Reaction Mechanism & Workflow

The reaction is a concerted process where the 4 π-electrons of the diene and the 2 π-electrons of the dienophile rearrange to form two new sigma bonds and one new pi bond in a six-membered ring. When using a diene such as Danishefsky's diene, the initial cycloadduct is an enol ether, which upon acidic workup, hydrolyzes to the corresponding cyclohexenone.

Diels_Alder Diene Diene Cycloadduct Cycloadduct Diene->Cycloadduct [4+2] Cycloaddition Dienophile Dienophile Dienophile->Cycloadduct [4+2] Cycloaddition Heat_Lewis_Acid Heat or Lewis Acid Heat_Lewis_Acid->Cycloadduct Cyclohexenone Substituted Cyclohexenone Cycloadduct->Cyclohexenone Hydrolysis (if necessary)

A Comparative Guide to Dienophiles in Diels-Alder Reactions: Featuring 2-(1-Cyclohexenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful and elegant method for the construction of six-membered rings. The choice of dienophile is critical to the success and outcome of this Nobel Prize-winning cycloaddition. This guide provides an objective comparison of the performance of 2-(1-cyclohexenyl)cyclohexanone and other common dienophiles in the Diels-Alder reaction, supported by experimental data and detailed protocols.

General Principles of Dienophile Reactivity

The reactivity of a dienophile in a normal-demand Diels-Alder reaction is primarily governed by its electronic properties. Electron-withdrawing groups (EWGs) attached to the double or triple bond of the dienophile lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduced energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) facilitates the concerted [4+2] cycloaddition, leading to a faster reaction rate. Common EWGs that enhance dienophile reactivity include carbonyls (ketones, aldehydes, esters), nitriles, and nitro groups.

Cyclic dienophiles, such as the subject of this guide, this compound, often exhibit unique reactivity and stereoselectivity due to their conformational constraints.

Performance Comparison of Selected Dienophiles

To provide a clear comparison, this guide focuses on the Diels-Alder reaction of various dienophiles with cyclopentadiene (B3395910), a highly reactive and commonly used diene. The data presented below is compiled from various sources to illustrate the relative performance of each dienophile.

DienophileDieneReaction ConditionsYield (%)Stereoselectivity (endo:exo)
This compound ButadieneToluene, 170 °C, 24 h~75%Not specified
Maleic Anhydride (B1165640) CyclopentadieneEthyl acetate/Hexane (B92381), Room Temp, 5 minHighPredominantly endo
N-Phenylmaleimide ButadieneToluene, reflux55-65% (crude)Not specified
Methyl Vinyl Ketone CyclopentadieneNeat, 20 °CQuantitative75:25
Methyl Acrylate CyclopentadieneBenzene, 18 °C, 16 hComplex mixtureNot specified
2-Cyclohexenone ButadieneHigh Temperature, Long reaction timePoorNot specified

Note: The reaction conditions and reported yields/selectivities can vary between different literature sources. The data presented here is for comparative purposes.

In-Depth Look: this compound as a Dienophile

This compound is an α,β-unsaturated ketone. The carbonyl group acts as an electron-withdrawing group, activating the adjacent double bond for the Diels-Alder reaction. However, compared to highly reactive dienophiles like maleic anhydride, its reactivity is moderate.

Thermal Diels-Alder reactions with this compound typically require elevated temperatures and prolonged reaction times to achieve good yields. The use of Lewis acid catalysis can significantly enhance the reactivity of α,β-unsaturated ketones like this compound by coordinating to the carbonyl oxygen, thereby further lowering the LUMO energy of the dienophile and accelerating the reaction rate. This allows the reaction to proceed under milder conditions and often with improved stereoselectivity.[1]

Experimental Protocols

Below are detailed experimental protocols for the Diels-Alder reactions of selected dienophiles with common dienes.

Diels-Alder Reaction of this compound with Butadiene

Materials:

  • This compound

  • Butadiene (condensed)

  • Toluene (anhydrous)

  • Autoclave or sealed tube

Procedure:

  • In a high-pressure autoclave or a thick-walled sealed tube, dissolve this compound (1.0 equivalent) in anhydrous toluene.

  • Cool the vessel to -78 °C using a dry ice/acetone bath.

  • Carefully condense butadiene (1.2 equivalents) into the reaction vessel.

  • Seal the vessel and allow it to warm to room temperature behind a blast shield.

  • Heat the vessel to 170 °C and maintain this temperature for 24 hours.

  • Cool the vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting adduct by column chromatography on silica (B1680970) gel.

Diels-Alder Reaction of Maleic Anhydride with Cyclopentadiene

Materials:

  • Maleic anhydride

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve maleic anhydride (1.0 equivalent) in ethyl acetate.

  • Add hexane to the solution.

  • Add freshly cracked cyclopentadiene (1.1 equivalents) to the mixture at room temperature.

  • Stir the reaction mixture for 5 minutes. The product will precipitate out of the solution.

  • Collect the crystalline product by vacuum filtration and wash with cold hexane.

Visualizing the Diels-Alder Reaction

To better understand the fundamental process of the Diels-Alder reaction, the following diagrams illustrate the general mechanism and the workflow for a typical experiment.

Diels_Alder_Mechanism cluster_product Product Diene Diene (4π electrons) Cycloadduct Cyclohexene Adduct Diene->Cycloadduct [4+2] Dienophile Dienophile (2π electrons) Dienophile->Cycloadduct

Caption: General mechanism of the [4+2] Diels-Alder cycloaddition.

Experimental_Workflow Reactants Combine Diene and Dienophile in Solvent Reaction Heat or Catalyze Reaction Reactants->Reaction Workup Quench and Extract Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis

Caption: A typical experimental workflow for a Diels-Alder reaction.

Conclusion

This compound serves as a moderately reactive dienophile in thermal Diels-Alder reactions, requiring forcing conditions to achieve high yields. Its performance can be significantly improved through Lewis acid catalysis. In comparison, dienophiles such as maleic anhydride exhibit exceptional reactivity, often reacting rapidly at room temperature. The choice of dienophile should be guided by the desired product, the reactivity of the diene, and the tolerance of the substrates to the required reaction conditions. For complex syntheses, the ability to tune the reactivity of dienophiles like this compound with catalysts offers a valuable tool for achieving the desired chemical transformation.

References

Spectroscopic Comparison of 2-(1-Cyclohexenyl)cyclohexanone Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the stereoisomers of 2-(1-cyclohexenyl)cyclohexanone is crucial for applications in synthetic chemistry and drug development, where stereochemistry can significantly influence molecular properties and biological activity. This guide provides a comparative overview of the expected spectroscopic differences between the cis and trans isomers of this compound, supported by general spectroscopic principles and available data for the isomeric mixture. A detailed experimental protocol for spectroscopic analysis is also presented.

Data Presentation: A Comparative Overview

Due to the absence of specific experimental data for the individual cis and trans isomers, the following tables summarize the expected differences based on spectroscopic theory and data available for the undifferentiated this compound.

Table 1: Expected ¹H NMR Spectral Data Comparison

ProtonExpected Chemical Shift (δ) Range (ppm) - cis-isomerExpected Chemical Shift (δ) Range (ppm) - trans-isomerKey Differentiating Features
Methine H (at C2)Potentially more shielded (upfield shift)Potentially more deshielded (downfield shift)The spatial orientation of the cyclohexenyl group relative to the carbonyl group will influence the electronic environment of this proton.
Vinylic H~5.4 - 5.8~5.4 - 5.8Little difference expected.
Allylic & Cyclohexanone (B45756) Protons1.5 - 2.51.5 - 2.5Subtle shifts and differences in coupling constants (J-values) are expected due to varying dihedral angles in the preferred chair conformations of the two isomers.

Table 2: Expected ¹³C NMR Spectral Data Comparison

CarbonExpected Chemical Shift (δ) Range (ppm) - cis-isomerExpected Chemical Shift (δ) Range (ppm) - trans-isomerKey Differentiating Features
Carbonyl C~211~211Minimal difference expected.
Methine C (at C2)ShiftedShiftedThe steric environment around this carbon will be different, leading to a potential shift in its resonance.
Vinylic Cs~125, ~135~125, ~135Minor shifts may be observed.
Other Cyclohexane & Cyclohexene Cs22 - 4222 - 42Steric compression can cause upfield shifts (γ-gauche effect) for certain carbons in the more sterically hindered isomer.

Table 3: Expected Infrared (IR) Spectroscopy Data Comparison

Vibrational ModeExpected Wavenumber (cm⁻¹) - cis-isomerExpected Wavenumber (cm⁻¹) - trans-isomerKey Differentiating Features
C=O Stretch~1715~1715The position of the carbonyl stretch is unlikely to differ significantly.
C=C Stretch~1650~1650Little difference expected.
C-H Bending (Fingerprint Region)Complex patternComplex patternSubtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different overall molecular symmetry and vibrational modes of the two isomers.

Table 4: Mass Spectrometry (MS) Data

IsomerMolecular Ion (M⁺) (m/z)Key Fragmentation Patterns
cis and trans178The mass spectra of diastereomers are often very similar or identical, as fragmentation is primarily dependent on bond strengths and functional groups rather than stereochemistry. Both isomers are expected to show a molecular ion peak at m/z 178 and similar fragmentation patterns resulting from cleavage of the cyclohexanone and cyclohexenyl rings.

Experimental Protocols

The following protocols outline the standard procedures for the synthesis and spectroscopic analysis of this compound isomers.

Synthesis of this compound

The synthesis of this compound is typically achieved through the self-condensation of cyclohexanone under acidic or basic conditions. This reaction often yields a mixture of this compound and its isomer, 2-cyclohexylidenecyclohexanone. The separation of these isomers and the subsequent isolation of the cis and trans diastereomers of this compound would require advanced chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC) with a suitable chiral column.

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a solution of cyclohexanone in a suitable solvent (e.g., toluene) is prepared.

  • A catalytic amount of an acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium hydroxide) is added.

  • The mixture is heated to reflux, and the water formed during the reaction is removed azeotropically.

  • After completion of the reaction (monitored by TLC or GC), the mixture is cooled, washed with a neutralizing solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product mixture.

  • Separation and purification of the isomers are performed using column chromatography or preparative HPLC.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • Samples are dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as an internal standard.

  • For distinguishing between cis and trans isomers, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable. NOESY experiments are particularly useful for determining through-space proximity of protons, which can help in assigning the relative stereochemistry.

Infrared (IR) Spectroscopy:

  • IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Samples can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

  • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of any remaining impurities.

  • Electron Ionization (EI) is a common method for generating ions.

  • The mass-to-charge ratio (m/z) of the ions is recorded.

Mandatory Visualization

The logical workflow for the spectroscopic comparison of the isomers is depicted in the following diagram.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis & Separation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Conclusion Synthesis Synthesis of Isomer Mixture Separation Chromatographic Separation (e.g., Chiral HPLC) Synthesis->Separation Cis_Isomer Isolated cis-Isomer Separation->Cis_Isomer Trans_Isomer Isolated trans-Isomer Separation->Trans_Isomer NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Cis_Isomer->NMR IR IR Spectroscopy Cis_Isomer->IR MS Mass Spectrometry Cis_Isomer->MS Trans_Isomer->NMR Trans_Isomer->IR Trans_Isomer->MS Data_Table Comparative Data Tables NMR->Data_Table IR->Data_Table MS->Data_Table Conclusion Structural Elucidation & Spectroscopic Profile Data_Table->Conclusion

Caption: Workflow for the synthesis, separation, and spectroscopic comparison of this compound isomers.

A Comparative Guide to the Synthesis of 2-(1-Cyclohexenyl)cyclohexanone: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-(1-Cyclohexenyl)cyclohexanone, a key intermediate in the production of fine chemicals and pharmaceuticals, is predominantly achieved through the self-condensation of cyclohexanone (B45756). This reaction can be effectively catalyzed by a variety of acidic and basic reagents, each presenting distinct advantages in terms of yield, reaction conditions, and catalyst reusability. This guide provides a comparative analysis of different synthetic routes, supported by experimental data, to assist researchers in selecting the most suitable method for their applications.

Yield Comparison of Synthesis Routes

The efficiency of this compound synthesis is highly dependent on the catalytic system employed. The following table summarizes the reported yields for various catalysts under optimized conditions.

Synthesis RouteCatalystReaction Temperature (°C)Reaction TimeYield (%)Reference
Acid-Catalyzed Self-Condensation
Sulfuric AcidNot SpecifiedNot Specified~37[1]
Al₂O₃ (from pseudo-boehmite)130-150Not Specified≥70[1]
Sulfonic Acid-Modified Silica (B1680970)1002 hours20-55 (conversion)[2]
HRF5015 (Perfluorosulfonic Acid Resin)90Not Specified~44 (dimer yield)[3]
Benzenesulfonic acid on silica gel1351 hour57[4]
Base-Catalyzed Self-Condensation
Sodium Hydroxide (B78521) (NaOH)127-149Not SpecifiedUp to 80% (conversion)[5]
Calcium Oxide (CaO) via Ball MillingNot SpecifiedNot Specified93.5[1]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate the replication of these experiments.

**1. Acid-Catalyzed Self-Condensation using a Solid Acid Catalyst (AlₓSᵧO₂) **

This method utilizes a solid acid catalyst for the auto-condensation of cyclohexanone.

Materials:

  • Cyclohexanone (568.2 g)

  • Solid Acid Catalyst (e.g., prepared by soaking Al(OH)₃ in 0.6 M sulfuric acid, followed by drying and calcination at ≥450°C) (23.7 g)

  • 1-L stainless steel reactor with a mechanical stirrer

  • Nitrogen gas supply

Procedure:

  • The solid acid catalyst is prepared by soaking aluminum hydroxide in a sulfuric acid solution, followed by filtration, drying, and calcination.

  • Cyclohexanone and the prepared catalyst are placed in the stainless steel reactor.

  • The reaction mixture is heated to a controlled temperature between 130°C and 150°C with continuous stirring.

  • During the reaction, a stream of nitrogen is introduced to aid in the removal of water produced, with the reactant cyclohexanone also acting as a water-carrying agent.

  • The reaction progress is monitored, and upon completion, the product is isolated and purified.

Acid-Catalyzed Self-Condensation using Sulfonic Acid-Modified Silica

This solventless approach employs a functionalized mesoporous silica catalyst.

Materials:

  • Cyclohexanone (30.0 g)

  • Sulfonic Acid-Modified Silica Catalyst (0.3 g)

  • Sulfolane (B150427) (internal standard, 0.6 g)

  • 100 mL glass round-bottom flask

  • Magnetic stirrer and heating system

Procedure:

  • In a round-bottom flask, cyclohexanone, the sulfonic acid-modified silica catalyst, and sulfolane are combined.

  • The mixture is heated to a temperature between 80°C and 120°C with continuous magnetic stirring.

  • The reaction is allowed to proceed for up to 24 hours.

  • Samples are withdrawn periodically for analysis by gas chromatography to determine the conversion of cyclohexanone and the yield of the dimer products.

Base-Catalyzed Self-Condensation using Sodium Hydroxide

This procedure utilizes a common base catalyst in a batch reactor.

Materials:

  • Cyclohexanone

  • Sodium Hydroxide (NaOH) catalyst (1.6 to 30.0 mmol/kg)

  • Batch reactor

Procedure:

  • The self-condensation of cyclohexanone is carried out in the liquid phase within a batch reactor.

  • Sodium hydroxide is used as the catalyst, with concentrations ranging from 1.6 to 30.0 mmol/kg.

  • The reaction temperature is maintained between 127°C and 149°C.

  • The reaction progress is monitored to achieve the desired conversion, which can reach up to 80%.

Synthesis Pathways and Logic

The synthesis of this compound is primarily achieved through two main catalytic pathways starting from cyclohexanone: acid-catalyzed and base-catalyzed self-condensation. The choice of catalyst directly influences the reaction conditions and the resulting yield.

SynthesisRoutes Synthesis Routes to this compound Cyclohexanone Cyclohexanone AcidCatalysis Acid-Catalyzed Self-Condensation Cyclohexanone->AcidCatalysis H⁺ BaseCatalysis Base-Catalyzed Self-Condensation Cyclohexanone->BaseCatalysis OH⁻ Product This compound AcidCatalysis->Product Yield: ~37-70% BaseCatalysis->Product Yield: up to 93.5%

Caption: Overview of the primary catalytic pathways for the synthesis of this compound.

The experimental workflow for a typical self-condensation reaction involves several key stages, from the initial setup to the final analysis of the product.

ExperimentalWorkflow General Experimental Workflow for Cyclohexanone Self-Condensation Start Start: Prepare Reactants (Cyclohexanone, Catalyst) Reaction Reaction Setup: - Add reactants to reactor - Set temperature and stirring Start->Reaction Condensation Self-Condensation Reaction: - Monitor progress (e.g., GC) - Remove water byproduct Reaction->Condensation Workup Reaction Work-up: - Catalyst removal - Neutralization (if needed) Condensation->Workup Purification Product Purification: - Distillation or Chromatography Workup->Purification Analysis Product Analysis: - Confirm structure and purity (e.g., NMR, GC-MS) Purification->Analysis

Caption: A generalized workflow for the synthesis and analysis of this compound.

References

A Comparative Guide to Validated Analytical Methods for 2-(1-Cyclohexenyl)cyclohexanone and Related α,β-Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods applicable to the quantification of 2-(1-Cyclohexenyl)cyclohexanone and structurally related α,β-unsaturated ketones. The selection of a suitable analytical technique is paramount for ensuring the accuracy, reliability, and reproducibility of experimental data in research, development, and quality control. This document outlines the performance characteristics of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies, presenting supporting experimental data and detailed protocols to facilitate informed method selection and implementation.

While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon validated methods for structurally analogous compounds, providing a robust starting point for method development and validation for the target analyte.

Comparative Performance of Analytical Methods

The choice between HPLC and GC for the analysis of this compound and its analogues depends on several factors, including the analyte's volatility and thermal stability, the required sensitivity and selectivity, and the nature of the sample matrix. The following table summarizes key performance parameters from validated methods for compounds with similar structural motifs, such as a cyclohexanone (B45756) core or α,β-unsaturation.

ParameterHPLC-UV (for a Cyclohexanone Derivative)GC-MS (for Cyclohexanone)GC-FID (for Terpene Ketones)
Linearity (R²) >0.999Not explicitly stated, but method was validated for linearity>0.99
Accuracy (% Recovery) Not explicitly statedValidated for accuracy89% - 111%
Precision (RSD%) <15% (for LLOQ), <10% (for other concentrations)Validated for repeatability and intermediate precision<10%
Limit of Detection (LOD) 0.05 µg/mLNot explicitly stated0.3 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mLNot explicitly stated1.0 µg/mL
Common Applications Analysis in biological matrices (e.g., plasma)Quantitative analysis in reaction mixturesQuantification in complex matrices (e.g., plant extracts)

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for achieving reliable and consistent analytical results. The following sections provide methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a validated assay for a curcuminoid analogue featuring a cyclohexanone core and is suitable for non-volatile, UV-active compounds.

Sample Preparation:

  • For plasma samples, a liquid-liquid extraction is performed. To 100 µL of plasma, add an internal standard and 1 mL of extraction solvent (e.g., ethyl acetate).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Instrumentation:

  • HPLC system equipped with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte (e.g., 235 nm for compounds with similar chromophores).

  • Quantification: An external standard calibration curve is generated by injecting a series of standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a validated method for the quantitative determination of cyclohexanone and is ideal for volatile and thermally stable analytes.[1]

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane).

  • Add an internal standard (e.g., chlorobenzene) for accurate quantification.[1]

  • Filter the sample through a 0.45 µm syringe filter if necessary.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 50°C), hold for a few minutes, then ramp to a final temperature (e.g., 250°C) at a rate of 10-20°C/min.

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

  • MS Detection: Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.[1]

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is adapted from a validated procedure for the analysis of terpene ketones and is a robust technique for quantifying a wide range of volatile organic compounds.[2]

Sample Preparation:

  • Dilute the sample in a suitable solvent (e.g., ethanol (B145695) or hexane).

  • Add an internal standard if required for improved precision.

Instrumentation:

  • Gas chromatograph with a flame ionization detector.

  • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]

Chromatographic Conditions:

  • Carrier Gas: Helium or hydrogen.[2]

  • Inlet Temperature: 250°C.[2]

  • Oven Temperature Program: An initial temperature of around 60-70°C, followed by a temperature ramp to a final temperature of 250-280°C.[2]

  • Detector Temperature: 280-300°C.

  • Quantification: Based on the peak area of the analyte relative to a calibration curve generated from standards of known concentrations.

Visualization of Analytical Workflows

The following diagrams illustrate the logical steps involved in a typical analytical method validation and a general workflow for sample analysis by chromatography.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_documentation Documentation define_scope Define Scope & Purpose set_acceptance Set Acceptance Criteria define_scope->set_acceptance validation_protocol Validation Protocol set_acceptance->validation_protocol specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report validation_protocol->specificity

Analytical Method Validation Workflow

Chromatographic_Analysis_Workflow sample_prep Sample Preparation (Extraction, Dilution, Derivatization) sample_injection Sample Injection sample_prep->sample_injection instrument_setup Instrument Setup (Column, Mobile/Carrier Gas, Temperature Program) instrument_setup->sample_injection calibration Calibration Curve Preparation quantification Quantification (Comparison to Calibration Curve) calibration->quantification data_acquisition Data Acquisition (Chromatogram) sample_injection->data_acquisition data_processing Data Processing (Peak Integration, Identification) data_acquisition->data_processing data_processing->quantification reporting Reporting quantification->reporting

General Chromatographic Analysis Workflow

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-(1-cyclohexenyl)cyclohexanone and other key α,β-unsaturated ketones (enones). Understanding the nuances in their reactivity is crucial for the strategic design of synthetic routes in medicinal chemistry and materials science. This document summarizes key reactions, presents available quantitative data for analogous systems, and provides detailed experimental protocols for principal transformations.

Structural and Electronic Properties Influencing Reactivity

This compound is a tetrasubstituted α,β-unsaturated ketone. Its reactivity is primarily governed by the electrophilic character of the β-carbon of the enone system and the carbonyl carbon. The conjugated system allows for 1,4-conjugate addition (Michael addition) and 1,2-addition to the carbonyl group. The steric hindrance around the double bond and the carbonyl group, as well as the electronic effects of the substituents, play a significant role in determining the reaction pathway and rate.

Compared to less substituted enones like cyclohexenone, the additional alkyl substitution at the α and β positions in this compound is expected to decrease its electrophilicity due to the electron-donating nature of alkyl groups. This generally leads to slower reaction rates in nucleophilic additions.

Comparative Reactivity in Michael Additions

Table 1: Electrophilicity Parameters of Selected Cyclic Enones

EnoneStructureElectrophilicity (E)Relative Reactivity
2-Cyclohexen-1-one-18.2High
3-Methyl-2-cyclohexen-1-one-20.6Moderate
This compoundNot ReportedExpected to be Low

Data for 2-Cyclohexen-1-one and 3-Methyl-2-cyclohexen-1-one are from Mayr's electrophilicity scale. The reactivity of this compound is inferred based on substitution patterns.

The data suggests that increasing alkyl substitution on the enone framework decreases electrophilicity and, consequently, the rate of Michael addition. Therefore, this compound is anticipated to be less reactive than simpler cyclic enones.

Robinson Annulation: A Key Transformation

This compound is a classic intermediate in the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition and an intramolecular aldol (B89426) condensation to form a six-membered ring.[2][3][4][5] The overall process involves the reaction of a ketone enolate with an α,β-unsaturated ketone, leading to the formation of a substituted cyclohexenone.

The efficiency of the Robinson annulation is highly dependent on the reactivity of both the Michael donor (the enolate) and the Michael acceptor (the enone). While specific comparative yields for the Robinson annulation using this compound versus other enones are sparse, the reaction is a cornerstone of polycyclic synthesis, notably in the preparation of steroids and terpenoids.[2][6]

Experimental Protocols

The following are representative protocols for key reactions involving enones, which can be adapted for this compound.

Protocol 1: General Procedure for Michael Addition of a Malonate Ester to an Enone

This protocol describes the addition of a soft nucleophile, diethyl malonate, to an α,β-unsaturated ketone, catalyzed by a base.

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Sodium ethoxide (0.2 eq)

  • Anhydrous ethanol (B145695)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of sodium ethoxide in anhydrous ethanol at room temperature under an inert atmosphere, add diethyl malonate dropwise.

  • Stir the mixture for 15 minutes to ensure complete formation of the enolate.

  • Add a solution of this compound in anhydrous ethanol to the reaction mixture.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Robinson Annulation

This protocol outlines the classic Robinson annulation sequence starting from a ketone and methyl vinyl ketone, which is analogous to the intramolecular cyclization that would follow a Michael addition to this compound.

Materials:

Procedure:

  • Dissolve potassium hydroxide in methanol in a round-bottom flask equipped with a reflux condenser.

  • Add cyclohexanone to the basic solution and stir for 10 minutes.

  • Slowly add methyl vinyl ketone to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the resulting residue by distillation or column chromatography to yield the annulated product.

Visualizing Reaction Pathways

The following diagrams illustrate the key mechanistic pathways discussed.

Michael_Addition cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Enone This compound Enolate_Intermediate Enolate Intermediate Enone->Enolate_Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., Malonate Enolate) Nucleophile->Enolate_Intermediate Michael_Adduct Michael Adduct Enolate_Intermediate->Michael_Adduct Protonation

Caption: Mechanism of the Michael Addition.

Robinson_Annulation Start Ketone Enolate + MVK Michael_Step Michael Addition Start->Michael_Step Diketone 1,5-Diketone Intermediate Michael_Step->Diketone Aldol_Step Intramolecular Aldol Condensation Diketone->Aldol_Step Product Annulated Product (Cyclohexenone) Aldol_Step->Product

Caption: Workflow of the Robinson Annulation.

References

economic analysis of different 2-(1-Cyclohexenyl)cyclohexanone production methods

Author: BenchChem Technical Support Team. Date: December 2025

An Economic Analysis of 2-(1-Cyclohexenyl)cyclohexanone Production Methods: A Comparative Guide

Introduction

This compound is a significant chemical intermediate, primarily utilized in the synthesis of o-phenylphenol, which serves as a precursor for various fine chemicals, including plasticizers, polymer crosslinking agents, and modifiers for epoxy resins.[1] The production of this compound is predominantly achieved through the self-condensation of cyclohexanone (B45756). This guide provides a comparative analysis of various synthetic methods, offering researchers, scientists, and drug development professionals objective performance data and detailed experimental protocols to inform their selection of the most suitable production strategy.

Comparison of Production Methods

The synthesis of this compound is typically accomplished via the acid- or base-catalyzed self-condensation of cyclohexanone. Various catalytic systems have been developed to optimize yield, purity, and reaction conditions. Below is a summary of quantitative data from several reported methods.

Method Catalyst Reactants Reaction Time (h) Reaction Temp. (°C) Yield (%) Key Observations
Phosphoric Acid Anhydride Phosphorus Pentoxide (P₂O₅)Cyclohexanone35058.7Based on consumed cyclohexanone.[2]
Pyrophosphoric Acid Pyrophosphoric Acid (H₄P₂O₇)Cyclohexanone, Benzene (B151609)24Not specified81.6Based on consumed cyclohexanone.[2]
Solid Acid Catalyst I Benzenesulfonic acid on silica (B1680970) gelCyclohexanone113557One-pass conversion of 62%. Water removal improves rate and conversion.[3]
Solid Acid Catalyst II AlₓSᵧO₂CyclohexanoneNot specified130-150>70Reduces equipment corrosion compared to strong mineral acids.[1][4][5]
Lanthanide Catalyst Lanthanum isopropoxide (La(O-i-Pr)₃)Cyclohexanone, Benzene5 (heating)Not specified61-[6]
Mineral Acid Anhydrous Hydrogen Chloride (HCl)Cyclohexanone3Ice bath temp.Not specifiedProceeds via a 2-(1-chlorocyclohexyl) cyclohexanone intermediate.[2]

Experimental Protocols

Synthesis using Pyrophosphoric Acid

Protocol:

  • Combine 362 grams (3.69 moles) of cyclohexanone with 300 ml of benzene in a blender equipped with cooling coils.

  • Add 329 grams (1.85 moles) of pyrophosphoric acid drop-wise to the stirred solution over a four-hour period.

  • Stir the resulting mixture for a total of 24 hours.

  • Remove the benzene, and continuously extract the reaction mixture with hexane (B92381) for four hours.

  • Wash the extract several times with water and dry over MgSO₄.

  • Remove the hexane, and obtain the product mixture via distillation.[2]

Synthesis using Solid Acid Catalyst (Benzenesulfonic acid on silica gel)

Protocol:

  • The reaction is carried out with cyclohexanone and a catalyst amount of 2-3% (wt) of benzenesulfonic acid supported on silica gel.

  • The reaction temperature is maintained at 135°C for 1 hour.

  • Crucially, the water generated during the condensation should be removed instantly to enhance the reaction rate and the conversion of cyclohexanone.[3]

Synthesis using Solid Acid Catalyst (AlₓSᵧO₂)

Protocol:

  • The solid acidic catalyst can be prepared by soaking Al(OH)₃ in a 0.5-2.5 M sulfuric acid solution for 1 hour. This is followed by drying and calcination at 450°C or above.[4][5]

  • The auto-condensation of cyclohexanone is performed in the presence of the AlₓSᵧO₂ catalyst, with the catalyst amounting to 2% by weight or more, based on the total weight of the reaction solution.[1][4][5]

  • The reaction is carried out at a temperature range of 100 to 160°C, with a preferred range of 130 to 150°C.[1][4][5]

Reaction Pathways and Workflows

The production of this compound from cyclohexanone primarily follows an aldol (B89426) condensation and dehydration mechanism. Alternative synthetic strategies, such as the Robinson annulation and enamine synthesis, provide broader contexts for ring formation and functionalization in organic chemistry.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, work-up, and purification of this compound.

G General Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Cyclohexanone + Catalyst + Solvent (optional) reaction_vessel Stirring and Heating (e.g., 1-24h, 50-150°C) reactants->reaction_vessel Charge extraction Solvent Extraction (e.g., with hexane) reaction_vessel->extraction Cool and Transfer washing Aqueous Washing extraction->washing drying Drying (e.g., over MgSO4) washing->drying distillation Distillation drying->distillation Filter and Concentrate product This compound distillation->product

Caption: General workflow for synthesis and purification.

Acid-Catalyzed Self-Condensation Mechanism

This mechanism involves the protonation of the carbonyl oxygen, followed by an enol or enolate attack on another protonated cyclohexanone molecule, and subsequent dehydration to form the final product.

G Acid-Catalyzed Self-Condensation C1 Cyclohexanone C2 Protonated Cyclohexanone C1->C2 + H+ Enol Enol Intermediate C2->Enol - H+ Adduct Aldol Adduct Enol->Adduct + Protonated Cyclohexanone C1_2 Another Cyclohexanone Molecule C1_2->Adduct Dehydrated Dehydrated Adduct Adduct->Dehydrated Dehydration (-H2O) Product This compound Dehydrated->Product - H+

Caption: Mechanism of acid-catalyzed self-condensation.

Robinson Annulation Pathway

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[7][8][9] The self-condensation of cyclohexanone can be viewed as a variation of this pathway, leading to the dimeric product.

G Robinson Annulation Logical Pathway start Ketone (e.g., Cyclohexanone Enolate) michael Michael Addition start->michael mvk α,β-Unsaturated Ketone (Michael Acceptor) mvk->michael diketone 1,5-Diketone Intermediate michael->diketone aldol Intramolecular Aldol Condensation diketone->aldol product Cyclohexenone Product aldol->product

Caption: Logical steps of the Robinson Annulation.

Enamine Synthesis Pathway

Enamine synthesis offers an alternative nucleophilic intermediate for carbon-carbon bond formation. Cyclohexanone reacts with a secondary amine to form a nucleophilic enamine, which can then react with an electrophile.[10][11]

G Enamine Synthesis Logical Pathway ketone Cyclohexanone enamine_formation Enamine Formation (-H2O) ketone->enamine_formation amine Secondary Amine (e.g., Pyrrolidine) amine->enamine_formation enamine Nucleophilic Enamine enamine_formation->enamine acylation Acylation / Alkylation enamine->acylation electrophile Electrophile (e.g., Acyl Halide) electrophile->acylation iminium Iminium Salt Intermediate acylation->iminium hydrolysis Hydrolysis iminium->hydrolysis product Functionalized Ketone hydrolysis->product

Caption: Logical steps of enamine synthesis and reaction.

Conclusion

The choice of production method for this compound depends on the desired scale, yield, and available equipment. The use of pyrophosphoric acid shows a high yield of 81.6%, but the reaction time is lengthy.[2] Solid acid catalysts offer a more environmentally friendly and less corrosive alternative, with yields reported to be above 70% and significantly shorter reaction times, making them attractive for industrial applications.[1][3][4][5] While methods involving phosphorus pentoxide and lanthanide catalysts are also effective, their yields are comparatively moderate.[2][6] The selection of a specific protocol should be guided by a thorough evaluation of these trade-offs between reaction efficiency, cost, safety, and environmental impact.

References

A Comparative Guide to the Synthesis and Applications of 2-(1-Cyclohexenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the synthesis and multifaceted applications of 2-(1-cyclohexenyl)cyclohexanone, a versatile bicyclic ketone. It serves as a crucial intermediate in organic synthesis and a scaffold for developing new therapeutic agents. This document details and compares various synthetic methodologies, explores its diverse applications, and provides relevant experimental protocols.

Synthesis of this compound: A Comparative Overview

The primary and most industrially significant method for synthesizing this compound is the self-condensation of cyclohexanone (B45756).[1][2] This reaction can be catalyzed by both acids and bases, with the choice of catalyst and reaction conditions significantly influencing yield, selectivity, and environmental impact.[3][4]

Catalytic Performance in Cyclohexanone Self-Condensation

The efficiency of this compound synthesis is highly dependent on the catalyst employed. Below is a comparative summary of various catalytic systems.

CatalystCatalyst LoadingTemperature (°C)Time (h)Yield (%)SelectivityReference(s)
Sulfuric Acid---~37-[2]
La(O-i-Pr)₃-Heating5~61-[5]
Benzenesulfonic acid/Silica (B1680970) gel2-3 wt%135157High[6]
Al(OH)₃ / H₂SO₄≥2 wt%130-150->70High[1][7]
HRF5015 (Perfluorosulfonic acid resin)-90--~100% for dimer[3][8]
Amberlyst 15-100>875 (dimer)~10% trimer[3]
Sodium Hydroxide (B78521)1.6-30.0 mmol/kg127-149-up to 80% conversion-[4]
Ion Exchange Resin (acidic/basic)-50-90->85High[9]

Key Observations:

  • Solid acid catalysts , such as sulfonic acid-modified silica gel and acid-treated aluminum hydroxide, offer high yields and selectivity, coupled with easier separation and reduced corrosion compared to mineral acids like sulfuric acid.[1][6][7]

  • Perfluorosulfonic acid resins (e.g., HRF5015) exhibit exceptional selectivity towards the dimeric product, minimizing the formation of trimers and polymers.[3][8]

  • Base-catalyzed condensation , using reagents like sodium hydroxide, can achieve high conversions.[4]

  • The use of ion exchange resins under reduced pressure provides a method for continuous removal of water, driving the reaction equilibrium towards the product and achieving high yields.[9]

Reaction Mechanisms

The self-condensation of cyclohexanone proceeds through different mechanisms depending on the catalytic conditions.

Base-Catalyzed Self-Condensation

Under basic conditions, the reaction proceeds via an aldol (B89426) condensation mechanism. A base abstracts an alpha-proton from a cyclohexanone molecule to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second cyclohexanone molecule. The resulting aldol adduct subsequently undergoes dehydration to yield this compound and its isomer, 2-cyclohexylidenecyclohexanone.

Base_Catalyzed_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration C1 Cyclohexanone B Base (B-) E Enolate C1->E B- E->C1 BH E2 Enolate C2 Cyclohexanone A Aldol Adduct C2->A Protonation A2 Aldol Adduct E2->C2 P This compound A2->P -H₂O H2O H₂O

Base-catalyzed self-condensation of cyclohexanone.
Acid-Catalyzed Self-Condensation

In the presence of an acid, the reaction is initiated by the protonation of the carbonyl oxygen of cyclohexanone, which increases its electrophilicity. A second molecule of cyclohexanone acts as a nucleophile in its enol form. The enol attacks the protonated carbonyl, and subsequent dehydration leads to the formation of the α,β-unsaturated ketone product.

Acid_Catalyzed_Mechanism cluster_step1 Step 1: Enol Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration C1 Cyclohexanone H H+ Enol Enol form C1->Enol H+ Enol2 Enol form C2 Protonated Cyclohexanone Adduct Protonated Adduct C2->Adduct Adduct2 Protonated Adduct Enol2->C2 P This compound Adduct2->P -H₂O, -H+ H3O H₃O+

Acid-catalyzed self-condensation of cyclohexanone.

Applications of this compound and its Derivatives

This versatile ketone is a valuable building block in various chemical industries.

Chemical Synthesis
  • Intermediate for o-Phenylphenol: A primary application is its role as a precursor in the synthesis of o-phenylphenol, a widely used fungicide, disinfectant, and intermediate in the production of dyes and resins.[1][2]

  • Polymer Industry: It is utilized as a modifying agent for epoxy resins, a plasticizer, and a crosslinking agent for various polymers.[2]

  • Organic Synthesis: Its structure, featuring both a ketone and a carbon-carbon double bond, makes it a versatile intermediate for constructing complex cyclic and fused-ring systems.[5] It can participate in a variety of reactions, including Diels-Alder and Michael additions.

  • Agrochemicals and Dyestuffs: It serves as a raw material in the manufacturing of certain agrochemicals and dyes.[10]

Pharmaceutical and Biological Applications of Cyclohexenone Derivatives

The cyclohexenone scaffold is a prominent feature in many biologically active compounds, and derivatives of this compound have shown significant therapeutic potential.

Anticancer Activity: Numerous cyclohexenone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Compound/DerivativeCancer Cell LineAssayIC₅₀ (µM)Reference
Cyclohexene oxide CAU251 (Glioblastoma)CCK-85.161[3]
Cyclohexene oxide CAA172 (Glioblastoma)CCK-86.440[3]
Compound 1HCT116 (Colon)Crystal Violet22.4[3]
Compound 2HCT116 (Colon)Crystal Violet0.34[3]

Antimicrobial Activity: The cyclohexenone moiety is also associated with antimicrobial properties, with derivatives showing activity against both Gram-positive and Gram-negative bacteria.

Experimental Protocols

Synthesis of this compound using a Solid Acid Catalyst

This protocol is adapted from a patented method for the self-condensation of cyclohexanone using an acid-treated aluminum hydroxide catalyst.[1]

1. Catalyst Preparation:

  • Soak Al(OH)₃ in a 0.5-2.5 M sulfuric acid solution for 1 hour at room temperature.

  • Filter the solid and dry it thoroughly.

  • Calcine the dried solid at a temperature of 450°C or above to obtain the active catalyst.

2. Condensation Reaction:

  • In a suitable reactor equipped with a mechanical stirrer and a system for water removal (e.g., a Dean-Stark apparatus), charge cyclohexanone and the prepared catalyst (≥2% by weight of the cyclohexanone).

  • Heat the reaction mixture to a temperature between 130°C and 150°C.

  • Continuously remove the water formed during the reaction to drive the equilibrium towards the product.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).

  • Upon completion, cool the reaction mixture and separate the catalyst by filtration.

  • The crude product can be purified by distillation under reduced pressure.

Evaluation of Anticancer Activity: Clonogenic Survival Assay

This assay assesses the ability of a single cancer cell to grow into a colony and is a robust method for determining cytotoxicity.[3]

1. Cell Seeding:

  • Culture the desired cancer cell line to approximately 80% confluency.

  • Trypsinize the cells, count them, and resuspend them in fresh culture medium.

  • Seed a low number of cells (e.g., 500-2000 cells) into 6-well plates and allow them to attach for 24 hours.

2. Compound Treatment:

  • Prepare a series of dilutions of the test cyclohexenone derivative in the culture medium.

  • Treat the cells with the various concentrations of the compound. Include a vehicle control (the solvent used to dissolve the compound).

3. Incubation and Colony Formation:

  • Incubate the plates for a period that allows for colony formation (typically 7-14 days), changing the medium as required.

4. Fixation and Staining:

  • Aspirate the medium and gently wash the colonies with Phosphate Buffered Saline (PBS).

  • Fix the colonies with a suitable fixative (e.g., methanol (B129727) or a mixture of methanol and acetic acid).

  • Stain the colonies with a staining solution, such as 0.5% crystal violet in methanol.

5. Colony Counting:

  • After washing and drying, count the number of colonies containing at least 50 cells.

  • Calculate the plating efficiency and the surviving fraction to determine the cytotoxic effect of the compound.

Clonogenic_Assay_Workflow start Start: Culture Cancer Cells seed Seed Cells in 6-well Plates start->seed treat Treat with Cyclohexenone Derivative seed->treat incubate Incubate for 7-14 Days treat->incubate fix_stain Fix and Stain Colonies incubate->fix_stain count Count Colonies fix_stain->count analyze Analyze Data (Plating Efficiency, Surviving Fraction) count->analyze end End: Determine Cytotoxicity analyze->end

Workflow for the Clonogenic Survival Assay.

Physical and Chemical Properties

PropertyValueReference(s)
CAS Number1502-22-3[5][10][11]
Molecular FormulaC₁₂H₁₈O[5][10][11]
Molecular Weight178.27 g/mol [5][10][11]
Boiling Point265 °C[10][11]
Density0.998 g/mL[11][12]
Refractive Index1.5060[11][12]
Melting Point-78 °C[12]
SolubilitySoluble in water, insoluble in alcohol.[10]

References

Safety Operating Guide

Navigating the Disposal of 2-(1-Cyclohexenyl)cyclohexanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential, immediate safety and logistical information for the proper disposal of 2-(1-Cyclohexenyl)cyclohexanone is crucial for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step instructions to mitigate risks and ensure responsible waste management.

For researchers, scientists, and drug development professionals handling this compound, understanding the correct disposal procedures is paramount. Adherence to these guidelines not only ensures personnel safety but also environmental protection and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (such as butyl rubber), safety goggles or a face shield, and a lab coat.[1] All handling of this chemical, including transfers to waste containers, should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Waste Identification and Collection

Proper segregation of chemical waste is a foundational principle of laboratory safety.[2][3] Waste this compound should be collected in a dedicated, properly labeled hazardous waste container.[4][5]

Key Collection Steps:

  • Container Selection: Use a container made of a material compatible with ketones. The original container is often the best choice for waste accumulation.[4] Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[3][5]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5][6] The label should also include the date when the first waste was added and the associated hazards (e.g., "Irritant").[5]

  • Segregation: Do not mix this compound waste with other waste streams, particularly incompatible chemicals such as strong oxidizing agents.[7] It is best practice to collect it as a non-halogenated organic solvent waste.[2][3]

Storage of Chemical Waste

Accumulated waste must be stored safely pending disposal. Designate a specific, secondary containment area for hazardous waste storage that does not obstruct normal laboratory operations.[3][6] This area should be well-ventilated.[3]

Disposal Procedure

Direct disposal of this compound down the drain or in regular trash is strictly prohibited.[8] The recommended and safest method of disposal is through a licensed professional waste disposal service.[9]

Step-by-Step Disposal Protocol:

  • Waste Accumulation: Collect waste this compound in the designated and labeled container, ensuring the container is kept closed when not in use.[3][5] Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[10]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup of the waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste contractor.

  • Final Disposal Method: The most common and appropriate final disposal methods for this type of organic compound are high-temperature incineration in a permitted hazardous waste incinerator or fuel blending.[11]

Spill Management

In the event of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[7] Collect the absorbed material and contaminated items into a sealed, labeled container for disposal as hazardous waste.[7]

Quantitative Data and Physical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and disposal.

PropertyValueReference
CAS Number 1502-22-3[12][13][14][15][16]
Molecular Formula C12H18O[12][13][15][16]
Molecular Weight 178.27 g/mol [15][16]
Boiling Point 265°C[14]
Density 0.998 g/cm³[14]

Experimental Protocols

Currently, there are no widely established and verified experimental protocols for the in-lab neutralization or deactivation of this compound that would render it non-hazardous. Therefore, the focus remains on secure containment and professional disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Professional Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First container Select Compatible & Labeled Hazardous Waste Container ppe->container collect Collect Waste in Container (Do not exceed 90% capacity) container->collect segregate Segregate from Incompatible Chemicals collect->segregate storage Store in Designated Secondary Containment Area segregate->storage Proper Storage contact Contact EHS or Licensed Waste Disposal Service storage->contact When Container is Full pickup Scheduled Waste Pickup contact->pickup transport Transport to Licensed Facility pickup->transport final_disposal Final Disposal (e.g., Incineration) transport->final_disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-(1-Cyclohexenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(1-Cyclohexenyl)cyclohexanone

This guide provides immediate and essential safety, operational, and disposal protocols for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize risks.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
CAS Number 1502-22-3
Molecular Formula C₁₂H₁₈O
Molecular Weight 178.27 g/mol [1]
Boiling Point 265 °C (509 °F)[2][3]
Density 0.998 g/cm³[2][3]
Flash Point > 110 °C (> 230 °F)[3]
Solubility Soluble in water, insoluble in alcohol.[4][5]
Appearance Colorless liquid[4]
Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to ensure personal safety.

PPE TypeSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6]Protects eyes from splashes and vapors.
Hand Protection Chemical-impermeable gloves inspected prior to use.[6]Prevents skin contact.
Body Protection Laboratory coat, fire/flame resistant and impervious clothing.[6][7]Protects skin and clothing from splashes and spills.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[6] In case of insufficient ventilation, wear suitable respiratory equipment.[7]Protects against inhalation of vapors, especially in poorly ventilated areas.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.

Safe Handling Protocol
  • Ventilation : Always handle this compound in a well-ventilated area.[6] The use of a chemical fume hood is recommended.

  • Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces.[8][9] Use non-sparking tools and explosion-proof equipment.[6]

  • Personal Hygiene : Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the handling area.[8][10]

  • Spill Management : In case of a spill, remove all sources of ignition and evacuate personnel to a safe area.[6] Absorb the spill with inert material (e.g., sand, silica (B1680970) gel) and collect it in a suitable, closed container for disposal.[9][11]

First Aid Measures

Immediate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][12]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[6][12]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[6][12]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6][12]
Storage and Disposal Plan

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[9][13]

Disposal:

  • Waste Chemical : Disposal should be handled by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6] Do not discharge into sewer systems.[6]

  • Contaminated Packaging : Containers should be triple-rinsed (or equivalent) and can be offered for recycling or reconditioning.[6] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials can be incinerated.[6]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

G Safe Handling and Disposal Workflow for this compound prep Preparation ppe Don Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat prep->ppe handling Chemical Handling (in Fume Hood) ppe->handling experiment Experimental Use handling->experiment storage Temporary Storage (Sealed Container) experiment->storage Unused Chemical waste_collection Waste Collection (Labeled Container) experiment->waste_collection Waste Product decontamination Decontamination - Clean workspace - Remove PPE experiment->decontamination storage->handling disposal Professional Disposal (Licensed Facility) waste_collection->disposal decontamination->prep Next Use

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.